molecular formula C11H14O3 B1526357 Methyl 3-hydroxy-2-methyl-2-phenylpropanoate CAS No. 70397-74-9

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Cat. No.: B1526357
CAS No.: 70397-74-9
M. Wt: 194.23 g/mol
InChI Key: SQYUNXUOZKVKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-hydroxy-2-methyl-2-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-2-methyl-2-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxy-2-methyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYUNXUOZKVKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 3-Hydroxy-2-Methyl-2-Phenylpropanoate (CAS 70397-74-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is a highly specialized α,α-disubstituted ester that serves as a critical chiral building block in medicinal chemistry. As an α-methylated derivative of tropic acid, it is a foundational intermediate for the synthesis of next-generation anticholinergic drugs and atropine analogs. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and the complex stereochemical resolution required to isolate its enantiomers.

Physicochemical Profiling & Structural Analysis

The structural uniqueness of methyl 3-hydroxy-2-methyl-2-phenylpropanoate lies in its quaternary stereogenic center at the C2 (alpha) position. This center is bonded to four distinct groups: a methyl group, a phenyl ring, a hydroxymethyl group, and a methyl ester. This steric crowding prevents spontaneous racemization, making it an exceptionally stable chiral intermediate.

Table 1: Quantitative Chemical Properties
PropertyValue
IUPAC Name Methyl 3-hydroxy-2-methyl-2-phenylpropanoate
CAS Number 70397-74-9
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
SMILES String O=C(OC)C(C1=CC=CC=C1)(C)CO
Stereocenter Quaternary (C2 position)

Data sourced from verified chemical documentation [[1]]().

Mechanistic Synthesis Pathways

The Challenge of Direct Hydroxymethylation

Synthesizing α-quaternary esters typically involves generating an enolate and trapping it with an electrophile. While direct reaction of the lithium enolate of methyl 2-phenylpropanoate with formaldehyde gas is theoretically possible, it is practically flawed. Formaldehyde is prone to polymerization, and the resulting alkoxide intermediate can undergo retro-aldol reactions during aqueous workup, severely degrading the yield.

To circumvent this causality, a protected one-carbon electrophile—benzyl chloromethyl ether (BOM-Cl)—is utilized. The benzyloxymethyl group acts as a stable, highly reactive electrophile that cleanly traps the sterically hindered enolate. The benzyl protecting group is subsequently removed via catalytic hydrogenolysis, unmasking the primary alcohol 2.

Validated Protocol: Benzyloxymethylation and Hydrogenolysis

This self-validating protocol ensures high fidelity by utilizing the UV-active benzyl group as a reliable chromophore for thin-layer chromatography (TLC) tracking. The disappearance of this UV activity during Step 2 confirms successful hydrogenolysis.

Step 1: Enolate Alkylation

  • Preparation: Purge a flame-dried flask with argon. Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Deprotonation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Enolization: Introduce methyl 2-phenylpropanoate (1.0 eq) dropwise. Maintain at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Slowly add BOM-Cl (1.2 eq). The high reactivity of BOM-Cl overcomes the steric hindrance of the quaternary center. Allow the mixture to warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the intermediate, methyl 3-(benzyloxy)-2-methyl-2-phenylpropanoate.

Step 2: Catalytic Hydrogenolysis

  • Setup: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (10% w/w).

  • Reaction: Evacuate the flask and backfill with hydrogen gas (1 atm balloon). Stir vigorously at room temperature.

  • Validation: Monitor via TLC. The reaction is complete when the UV-active starting material spot is entirely replaced by a more polar, UV-inactive product spot (visualized with KMnO₄ stain).

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to yield pure methyl 3-hydroxy-2-methyl-2-phenylpropanoate 2.

Synthesis A Methyl 2-phenylpropanoate (Starting Material) B 1. LDA, THF, -78°C 2. BOM-Cl (Alkylation) A->B C Methyl 3-(benzyloxy)- 2-methyl-2-phenylpropanoate (Intermediate) B->C D H2 (1 atm), Pd/C MeOH, RT (Hydrogenolysis) C->D E Methyl 3-hydroxy-2-methyl- 2-phenylpropanoate (Target Product) D->E

Fig 1: Synthetic workflow via enolate alkylation and hydrogenolysis.

Stereochemical Resolution & Enantioseparation

Quaternary Stereocenter Dynamics

Because the C2 position lacks an enolizable α-proton, the enantiomers of methyl 3-hydroxy-2-methyl-2-phenylpropanoate (and its corresponding free acid) cannot be dynamically resolved via standard racemization-crystallization techniques. Furthermore, the steric bulk of the quaternary center often inhibits enzymatic kinetic resolution.

To achieve enantiopurity, the ester must first be hydrolyzed to the free acid, 3-hydroxy-2-methyl-2-phenylpropanoic acid (Acid 3). Resolution is then achieved via diastereomeric salt formation using the chiral amine (1R,2S)-2-amino-1,2-diphenylethanol ((-)-ADPE). A fascinating mechanistic phenomenon occurs here: solvent-induced chirality switching . The stereochemistry of the precipitated salt depends entirely on the recrystallization solvent due to differential solvent inclusion in the crystal lattice, which alters the hydrogen-bonding network 3.

Validated Protocol: Diastereomeric Salt Resolution

This protocol relies on precise solvent selection to dictate which enantiomer crystallizes. The system validates itself through chiral HPLC analysis of the liberated acid.

Step 1: Ester Hydrolysis

  • Dissolve methyl 3-hydroxy-2-methyl-2-phenylpropanoate in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Reflux for 3 hours. Monitor by TLC until the ester is fully consumed.

  • Acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate, dry, and concentrate to yield racemic Acid 3.

Step 2: Solvent-Induced Resolution

  • Salt Formation: Combine equimolar amounts of racemic Acid 3 and (-)-ADPE in a flask.

  • Solvent Selection (The Causal Switch):

    • To isolate the (S)-enantiomer: Dissolve the mixture in an aqueous ethanol solution. The polar environment favors the crystallization of the (S)-3·(-)-ADPE salt [[2]]().

    • To isolate the (R)-enantiomer: Dissolve the mixture in a less polar solvent (e.g., chloroform or ethyl acetate). The lack of solvent inclusion in the lattice thermodynamically favors the precipitation of the (R)-3·(-)-ADPE salt 3.

  • Crystallization: Heat the chosen suspension to reflux until homogeneous, then cool at a controlled rate of 5 °C/hour to room temperature.

  • Validation: Filter the crystals. Liberate the free acid by partitioning the salt between 1M HCl and ethyl acetate. Re-esterify a small aliquot using TMS-diazomethane and analyze via chiral HPLC to determine the enantiomeric excess (ee).

Resolution A Racemic Ester (CAS 70397-74-9) B NaOH / THF / H2O (Hydrolysis) A->B C Racemic Acid 3 B->C D Add (-)-ADPE Resolving Agent (Diastereomeric Salt Formation) C->D E Recrystallization (Solvent-Induced Switching) D->E F Aqueous Ethanol Yields (S)-3 Salt E->F Polar Environment G Less Polar Solvents Yields (R)-3 Salt E->G Non-polar Environment

Fig 2: Solvent-induced chirality switching in the resolution of Acid 3.

Applications in Drug Development

The enantiomers of methyl 3-hydroxy-2-methyl-2-phenylpropanoate are highly sought after in the pharmaceutical industry. As α-methylated derivatives of tropic acid, they are direct precursors to modified tropane alkaloids. Specifically, they are used to synthesize sterically hindered analogs of atropine and scopolamine. The addition of the α-methyl group restricts the conformational flexibility of the ester linkage, significantly altering the drug's binding kinetics at muscarinic acetylcholine receptors, thereby extending the half-life and selectivity of these anticholinergic agents 2.

References

  • BLD Pharm. 70397-74-9 | Methyl 3-hydroxy-2-methyl-2-phenylpropanoate. Retrieved for physicochemical properties and structural validation. 1

  • National Institutes of Health (PMC). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved for mechanistic synthesis pathways and ADPE resolution protocols. 2

  • ACS Omega. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved for crystallographic analysis and solvent polarity impacts on chirality switching.3

Sources

Technical Guide: Chiral Building Blocks for Docetaxel Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Docetaxel (Taxotere®) represents a cornerstone in the semi-synthetic taxane class of antineoplastic agents. Unlike Paclitaxel, which is often extracted directly or semi-synthesized with a C-10 acetyl group, Docetaxel is derived from the more abundant natural precursor 10-deacetylbaccatin III (10-DAB) found in Taxus baccata needles.

The pharmacological potency of Docetaxel hinges entirely on the stereochemical integrity of its C-13 side chain: N-tert-butoxycarbonyl-(2R,3S)-3-phenylisoserine . The synthesis of this side chain—and its successful coupling to the baccatin core—requires the use of highly specific chiral building blocks .

This guide provides an in-depth technical analysis of the three primary chiral building blocks used in industrial and research-scale Docetaxel synthesis: the Ojima


-Lactam , the Oxazolidine Carboxylic Acid , and Chemo-Enzymatic Phenylisoserine Esters . We analyze the synthesis, stability, and coupling logic for each.

Strategic Retrosynthesis

To understand the necessity of specific chiral blocks, we must first visualize the disconnection of the Docetaxel molecule. The synthesis is convergent, splitting the molecule into the rigid tetracyclic core (10-DAB derivative) and the flexible, chiral side chain.

Docetaxel_Retrosynthesis cluster_precursors Primary Disconnection (C-13 Esterification) Docetaxel Docetaxel (Target) Protected_SideChain Chiral Side Chain Precursor (2R, 3S Configuration) Docetaxel->Protected_SideChain Deprotection Protected_Core Protected 10-DAB Core (C7, C10 blocked) Docetaxel->Protected_Core Building_Blocks Chiral Building Block Options Protected_SideChain->Building_Blocks Selection Lactam Option A: (3R,4S)-β-Lactam (Ojima Synthon) Building_Blocks->Lactam Oxazolidine Option B: (4S,5R)-Oxazolidine Carboxylic Acid Building_Blocks->Oxazolidine Linear_Acid Option C: (2R,3S)-Phenylisoserine Linear Acid Building_Blocks->Linear_Acid

Figure 1: Retrosynthetic disconnection of Docetaxel highlighting the three primary chiral side-chain strategies.

Building Block A: The Ojima -Lactam

Technical Name: (3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-(triethylsilyloxy)azetidin-2-one

The "Ojima Lactam" is widely considered the industry standard for taxane semi-synthesis due to its dual role: it serves as the chiral source and the activated coupling agent. The ring strain of the


-lactam drives the coupling reaction with the C-13 hydroxyl of the baccatin core, often requiring milder conditions than direct acid esterification.
Stereocontrol Mechanism (Staudinger Reaction)

The core challenge is establishing the cis-stereochemistry at the C3 and C4 positions of the lactam ring. This is achieved via a Staudinger [2+2] cycloaddition between an imine and a ketene.

  • Chiral Induction: To ensure the (3R,4S) enantiomer is formed, a chiral auxiliary is often employed. A common route uses trans-2-phenyl-1-cyclohexanol as the chiral ester enolate precursor.

  • Protocol Logic: The lithium enolate of the chiral ester reacts with the N-trimethylsilyl imine of benzaldehyde. The bulky chiral auxiliary directs the facial attack, ensuring high diastereoselectivity (typically >96% de).

Synthesis Workflow
  • Imine Formation: Benzaldehyde + LiHMDS

    
     N-TMS-benzaldimine.
    
  • Ketene Generation: In situ generation from a chiral glycolate ester using LDA or LiHMDS at -78°C.

  • Cycloaddition: The enolate attacks the imine.[1][2][3] The transition state geometry (Zimmerman-Traxler model) dictates the cis formation.

  • Auxiliary Removal & Protection: The chiral auxiliary is cleaved (often via oxidative cleavage or hydrolysis), and the nitrogen is protected with a t-Boc group (crucial for Docetaxel).

Ojima_Lactam_Synthesis Step1 Benzaldehyde + LiHMDS Intermediate [2+2] Cycloaddition (Staudinger) Step1->Intermediate Imine Step2 Chiral Glycolate Enolate Step2->Intermediate Ketene Source Crude_Lactam Cis-β-Lactam (Intermediate) Intermediate->Crude_Lactam -78°C to RT Final_Block (3R,4S)-N-Boc-Lactam (Ready for Coupling) Crude_Lactam->Final_Block 1. Auxiliary Cleavage 2. Boc-Protection 3. C3-OH Protection (TES)

Figure 2: The Staudinger [2+2] cycloaddition pathway for synthesizing the Ojima Lactam.[4]

Building Block B: The Oxazolidine Carboxylic Acid

Technical Name: (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

While the lactam method is powerful, the oxazolidine route offers robust protection for both the amino and hydroxyl groups simultaneously. This block is essentially a "masked" phenylisoserine that is highly stable during storage.

Mechanistic Advantage

The oxazolidine ring locks the conformation of the side chain, preventing epimerization at the sensitive C-2' position (which corresponds to the C-5 of the oxazolidine) during the esterification step.

Synthesis Protocol[6][7][8]
  • Starting Material: (2R,3S)-3-phenylisoserine (often obtained via enzymatic resolution, see Section 5).[5]

  • Cyclization: Reaction with 2,2-dimethoxypropane (or benzaldehyde dimethyl acetal) and an acid catalyst (e.g., p-TsOH).

  • N-Protection: Introduction of the Boc group if not already present.

  • Coupling: This acid is coupled to 10-DAB using standard DCC/DMAP conditions. The oxazolidine ring is hydrolyzed after coupling to reveal the linear side chain.

Building Block C: Chemo-Enzymatic Resolution

For labs or facilities where asymmetric synthesis (Staudinger) is too costly or complex, chemo-enzymatic resolution of racemic phenylisoserine esters is the preferred route to high optical purity (>99% ee).

The Lipase Protocol

Lipases (specifically Pseudomonas sp. or Candida antarctica Lipase B) are used to kinetically resolve racemic mixtures of


-lactams or phenylisoserine esters.
  • Substrate: Racemic ethyl 3-hydroxy-3-phenylpropionate or racemic

    
    -lactam.
    
  • Mechanism: The lipase selectively hydrolyzes the ester (or acylates the hydroxyl) of the (S)-enantiomer, leaving the desired (R)-enantiomer (or vice versa depending on the enzyme specificity).

  • Yield: Theoretical maximum is 50%, but dynamic kinetic resolution (DKR) techniques can push this higher by racemizing the unwanted enantiomer in situ.

Coupling & Deprotection: The Convergence

The selection of the chiral building block dictates the coupling conditions. The Ojima Lactam method is detailed here as it is the most technically distinct and widely used for high-yield synthesis.

The Coupling Reaction (Lactam Route)
  • Reagents: 7,10-di-Troc-10-deacetylbaccatin III + (3R,4S)-N-Boc-Lactam.

  • Base: NaHMDS (Sodium hexamethyldisilazide) or LiHMDS.

  • Solvent: THF at -40°C to 0°C.

  • Mechanism: The base deprotonates the C-13 hydroxyl of the baccatin core. The resulting alkoxide attacks the carbonyl of the

    
    -lactam, opening the ring. This simultaneously forms the ester bond and generates the C-3' nitrogen protected amine.
    
Comparison of Coupling Efficiency
Parameter

-Lactam Method
Oxazolidine Acid MethodLinear Acid Method
Coupling Agent Base (NaHMDS/LiHMDS)DCC / DMAPDCC / DMAP
Atom Economy High (Ring opening)Moderate (Loss of water)Moderate
Steric Hindrance Low (Intramolecular-like)HighHigh
Epimerization Risk Very LowLowModerate
Typical Yield 85-95%70-80%60-75%

Quality Control: Impurity Profiling

In the synthesis of Docetaxel, the stereochemistry at C-2' (side chain) and C-7 (baccatin core) is critical.

  • 2'-Epi-Docetaxel: Arises from the epimerization of the chiral building block during coupling.

    • Detection: Chiral HPLC.

    • Prevention: Use of the Oxazolidine block or low-temperature Lactam coupling.

  • Oxazolidine Impurities: Incomplete hydrolysis of the oxazolidine ring after coupling (if using Method B).

    • Detection: LC-MS (Mass shift of +40 Da from acetone adduct).

References

  • Ojima, I., et al. (1992).[6][7] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron, 48(34), 6985-7012. Link

  • Gueritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry, 34(3), 992-998. Link

  • Denis, J. N., et al. (1988). "A highly efficient, practical approach to natural taxol." Journal of the American Chemical Society, 110(17), 5917-5919. Link

  • Didier, E., et al. (1994). "Chemoenzymatic synthesis of the taxol and taxotere side chains." Tetrahedron Letters, 35(15), 2349-2352. Link

  • Commerçon, A., et al. (1992). "Improved protection and esterification of a precursor of the Taxotere® and Taxol side chains." Tetrahedron Letters, 33(36), 5185-5188. Link

Sources

Solubility Profile of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties and how they dictate its behavior in various organic solvents. We delve into the theoretical principles of solubility, offer a predicted solubility profile across a spectrum of common solvents, and present a detailed, self-validating experimental protocol for quantitative solubility determination. The guide emphasizes the causality behind experimental design and data interpretation, aiming to equip researchers with the necessary tools for formulation, purification, and reaction optimization.

Introduction to Methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate (C₁₁H₁₄O₃) is an ester with a molecular weight of 194.23 g/mol .[1][2] Its structure is characterized by three key features that govern its solubility:

  • A Phenyl Ring: A nonpolar, hydrophobic group that contributes to solubility in less polar solvents through van der Waals forces.

  • A Hydroxyl (-OH) Group: A polar, protic functional group capable of donating and accepting hydrogen bonds. This feature enhances solubility in polar protic solvents.

  • A Methyl Ester (-COOCH₃) Group: A polar, aprotic functional group that can accept hydrogen bonds and participate in dipole-dipole interactions.[3]

The presence of both polar and nonpolar moieties gives the molecule a moderate degree of polarity, with a predicted XLogP3 value of 1.5, suggesting a balance between hydrophilicity and lipophilicity.[1] This amphiphilic nature is central to understanding its solubility profile.

The Physicochemical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes dissolve best in solvents with similar intermolecular forces.[3] For Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, several interactions are at play:

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor, allowing for strong interactions with protic solvents like alcohols (e.g., ethanol, methanol).[5] The ester's carbonyl oxygen can also act as a hydrogen bond acceptor.[3][6]

  • Dipole-Dipole Interactions: The polar ester group creates a molecular dipole, promoting solubility in polar aprotic solvents such as acetone and ethyl acetate.[6]

  • Van der Waals Forces: The nonpolar phenyl ring and methyl groups interact favorably with nonpolar solvents like toluene and hexane through weaker dispersion forces.[3]

The ultimate solubility in a given solvent is determined by the energetic balance between overcoming the solute-solute and solvent-solvent interactions in favor of new, more stable solute-solvent interactions.

Fig. 1: Intermolecular Interactions Driving Solubility cluster_solute Solute Molecule cluster_solvents Solvent Types Solute Methyl 3-hydroxy-2-methyl-2-phenylpropanoate FG1 Hydroxyl Group (-OH) Solute->FG1 FG2 Ester Group (-COO-) Solute->FG2 FG3 Phenyl Ring (C6H5) Solute->FG3 Protic Polar Protic (e.g., Ethanol) FG1->Protic Strong H-Bonding (Donor & Acceptor) FG2->Protic H-Bonding (Acceptor) Aprotic Polar Aprotic (e.g., Acetone) FG2->Aprotic Dipole-Dipole FG3->Aprotic Van der Waals Forces Nonpolar Nonpolar (e.g., Toluene) FG3->Nonpolar Van der Waals Forces

Caption: Fig. 1: Intermolecular Interactions Driving Solubility

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. Quantitative values must be determined experimentally.

Solvent ClassExample SolventsDominant Interaction with SolutePredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHydrogen BondingHigh The solute's hydroxyl group can both donate and accept hydrogen bonds, leading to strong, favorable interactions with protic solvents.[3]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF)Dipole-Dipole, H-Bond AcceptingHigh to Medium The polar ester group facilitates strong dipole-dipole interactions. Lack of H-bond donation from the solvent may slightly reduce solubility compared to protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)H-Bond Accepting, Dipole-DipoleMedium Ethers can accept hydrogen bonds from the solute's hydroxyl group but are generally less polar than ketones or alcohols, leading to moderate solubility.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole, Van der WaalsMedium to Low These solvents have moderate polarity. Solubility will depend on the balance between the polar functional groups and the nonpolar phenyl ring.
Aromatic Toluene, BenzeneVan der Waals ForcesMedium to Low The solute's phenyl ring will interact favorably with aromatic solvents, but the polar hydroxyl and ester groups will be poorly solvated, limiting overall solubility.
Aliphatic Hexane, Heptane, CyclohexaneVan der Waals ForcesLow These nonpolar solvents cannot effectively solvate the polar hydroxyl and ester groups, resulting in poor solubility.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible data, a systematic experimental approach is required. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent.[7] Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific condition.

  • Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is critical to ensure the solution reaches saturation. This is a self-validating step; measurements at 24 and 48 hours should be identical to confirm equilibrium has been reached.

  • Gravimetric Analysis: Measuring the mass of the dissolved solid after solvent evaporation is a direct and accurate method that avoids the complexities of spectroscopic calibration, making it highly trustworthy.

  • Syringe Filtration: Using a sub-micron filter (e.g., 0.22 µm PTFE) is essential to remove any undissolved micro-particulates, ensuring that only the truly dissolved solute is quantified.

Step-by-Step Methodology
  • Preparation: Add an excess amount of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate to a series of vials, each containing a known volume (e.g., 2.0 mL) of the selected organic solvent. An excess is confirmed by the presence of visible solid material.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for 24 hours to ensure the system reaches equilibrium.

  • Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours for the undissolved solid to settle.

  • Sampling: Carefully draw a sample from the clear supernatant of each vial using a glass syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Attach a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to the syringe. Dispense and discard the first ~0.2 mL of the filtrate to saturate the filter material. Collect a precise volume (e.g., 1.0 mL) of the subsequent filtrate into a pre-weighed, labeled vial.

  • Solvent Evaporation: Place the open collection vials in a vacuum oven or under a gentle stream of nitrogen until the solvent has completely evaporated and a constant weight of the solid residue is achieved.

  • Quantification: Determine the final weight of the vial containing the dried solute. The mass of the dissolved solute is the final weight minus the initial (tare) weight of the vial.

  • Calculation: Calculate the solubility, typically expressed in mg/mL or mol/L, by dividing the mass of the dried solute by the volume of the filtrate collected (1.0 mL).

  • Validation: Repeat the process for a subset of samples after an additional 24 hours (48 hours total) of equilibration. The results should be within a small margin of error (e.g., <5%) to validate that equilibrium was achieved.

Fig. 2: Experimental Workflow for Solubility Determination A 1. Preparation Add excess solute to known volume of solvent B 2. Equilibration Agitate in isothermal bath for 24-48 hours A->B C 3. Phase Separation Let solid settle for >2 hours B->C D 4. Sampling & Filtration Draw supernatant and pass through 0.22 µm filter C->D E 5. Solvent Evaporation Dry filtrate to constant weight under vacuum/N2 D->E F 6. Quantification Weigh dried solute and calculate solubility (mg/mL) E->F G Validation Check Do results at 24h & 48h agree? F->G G->F No (extend equilibration) H Report Final Solubility Data G->H Yes (Final Data)

Caption: Fig. 2: Experimental Workflow for Solubility Determination

Factors Influencing Experimental Results

  • Temperature: For most solids, solubility increases with temperature.[4][7] Therefore, precise temperature control is paramount for reproducibility.

  • Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Using high-purity (e.g., >99%) materials is essential for obtaining accurate intrinsic solubility data.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility.[7] The thermodynamically stable form is typically the least soluble. It is crucial to characterize the solid form being tested.

Conclusion

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is a moderately polar compound whose solubility is dictated by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately soluble in polar aprotic and ether solvents, and poorly soluble in nonpolar aliphatic hydrocarbons. This guide provides the theoretical framework for understanding these characteristics and a robust, validated experimental protocol for their quantitative determination. Accurate solubility data is a critical parameter that informs process development, formulation design, and purification strategies in both academic and industrial research settings.

References

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

  • PubChem. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). Retrieved from [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Nichols, L. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • LookChem. methyl (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Quora. (2015, June 21). What are the factors that affect solubility?. Retrieved from [Link]

  • PubChem. (S)-methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • The Good Scents Company. methyl 2-hydroxy-3-phenyl propionate. Retrieved from [Link]

  • Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

  • Figshare. (2018, June 20). Solubility Correlations of Common Organic Solvents. American Chemical Society. Retrieved from [Link]

  • NIST. Methyl (R)-(-)-3-hydroxy-2-methyl-propionate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Application of Hindered β-Hydroxy Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hindered β-hydroxy esters are a cornerstone of modern medicinal chemistry, serving as invaluable chiral building blocks for the synthesis of complex, biologically active molecules. Their stereochemically dense 1,3-dioxygenated structure is a recurring motif in numerous pharmaceuticals, including the blockbuster statin drugs and the potent anticancer agent Taxol®. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the stereoselective synthesis of these critical intermediates and their strategic application in drug discovery. We will delve into the causality behind various synthetic methodologies, from classic organometallic reactions to highly efficient biocatalytic transformations, offering field-proven insights and detailed experimental protocols.

The Strategic Importance of Hindered β-Hydroxy Esters

In the intricate landscape of drug design, the precise three-dimensional arrangement of atoms is paramount to biological activity. Chiral β-hydroxy esters are prized for their ability to introduce two contiguous stereocenters, providing a rigid scaffold to orient other functional groups for optimal interaction with biological targets.[1] These motifs are not merely synthetic curiosities; they are key components of pharmacophores in a wide array of approved drugs and natural products.[2][3][4]

For instance, the side chain of statin drugs, which are inhibitors of HMG-CoA reductase, features a (3R,5R)-dihydroxy heptanoic acid moiety derived directly from a chiral β-hydroxy ester precursor. This structural element mimics the tetrahedral intermediate formed during the enzymatic reduction of HMG-CoA, enabling competitive inhibition and the reduction of cholesterol biosynthesis.[5] Similarly, the C-13 side chain of Taxol®, crucial for its tubulin-binding and anti-cancer properties, is an N-benzoyl-(2R,3S)-3-phenylisoserine derivative synthesized from a β-hydroxy ester framework.[6][7]

The "hindered" nature of these esters, often referring to bulky substituents at the α or β position, provides steric shielding that can influence reaction selectivity and enhance the metabolic stability of the final drug product.

G cluster_BHE General Structure of a β-Hydroxy Ester cluster_apps Key Therapeutic Areas bhe_structure Statins Statins (e.g., Atorvastatin) bhe_structure->Statins Core Scaffold Taxol Taxol® Side Chain (Anticancer) bhe_structure->Taxol Key Intermediate Antidepressants Antidepressants (e.g., Fluoxetine Precursors) bhe_structure->Antidepressants Chiral Precursor Pheromones Pheromones & Bioactive Natural Products bhe_structure->Pheromones Building Block Reformatsky_Mechanism A α-Halo Ester + Zinc Metal (Zn) B Oxidative Addition A->B C Reformatsky Enolate (Organozinc Reagent) B->C E Nucleophilic Addition (6-membered transition state) C->E Reacts with D Aldehyde or Ketone (Electrophile) D->E F Zinc Alkoxide Intermediate E->F G Acidic Workup (H₃O⁺) F->G H β-Hydroxy Ester Product G->H Statin_Pharmacophore cluster_statin Statin Pharmacophore Mimicry BHE_precursor Chiral β-Hydroxy Ester Precursor Statin_Side_Chain (3R,5R)-Dihydroxy- heptanoate Side Chain BHE_precursor->Statin_Side_Chain Synthesis HMG_CoA_TS HMG-CoA Reductase Tetrahedral Intermediate Statin_Side_Chain->HMG_CoA_TS Mimics Enzyme_Inhibition Competitive Inhibition of Enzyme HMG_CoA_TS->Enzyme_Inhibition Leads to

Caption: Role of the β-hydroxy ester derived side chain in statin mechanism.

Case Study 2: Taxol® Side Chain Synthesis

The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is essential for the anticancer activity of Taxol®. O[7]ne of the most efficient and practical routes to this side chain involves the asymmetric dihydroxylation (AD) of ethyl cinnamate, which produces a dihydroxy ester. T[8]his intermediate, which contains the core β-hydroxy ester structure, is then converted through a series of steps into the final side chain, which is coupled to the baccatin III core of the drug. O[8][9]ther routes utilize a β-lactam intermediate, which is ultimately derived from precursors that establish the critical β-hydroxy-α-amino acid relationship.

[6]### 4. Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and rationale.

Protocol 1: Biocatalytic Reduction of Ethyl Acetoacetate

This protocol outlines a typical procedure for the asymmetric reduction of a model β-keto ester using baker's yeast, a readily available and cost-effective biocatalyst.

[10][11]Methodology:

  • Yeast Suspension: In a sanitized flask, suspend baker's yeast (e.g., 50 g) in a buffered aqueous solution (e.g., 250 mL of phosphate buffer, pH 7.0).

  • Cofactor Regeneration: Add a carbohydrate source (e.g., 30 g of glucose or sucrose). The yeast's metabolic processes will consume the sugar, regenerating the NADPH cofactor required by the reductase enzymes.

  • Substrate Addition: Slowly add the β-keto ester substrate (e.g., ethyl acetoacetate, 5 g) to the vigorously stirring yeast suspension. The slow addition prevents high substrate concentrations that can be toxic to the cells.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with continuous agitation for 24-48 hours. This ensures optimal enzyme activity and mass transfer.

  • Workup & Extraction: Monitor the reaction by TLC or GC. Upon completion, add a filter aid (e.g., diatomaceous earth) and filter the mixture to remove the yeast cells. S[11]aturate the aqueous filtrate with NaCl to reduce the solubility of the product and extract with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by silica gel chromatography to yield the final product.

Protocol 2: Chemical Synthesis via the Reformatsky Reaction

This protocol describes the synthesis of a β-hydroxy ester using the classic Reformatsky conditions.

[11]Methodology:

  • Zinc Activation (Critical Step): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust. Activate the zinc by stirring with a catalytic amount of iodine or by washing with dilute HCl followed by water, ethanol, and ether, then drying under vacuum. This removes the passivating oxide layer from the metal surface, which is essential for the oxidative addition step. 2[12]. Reaction Setup: Add anhydrous solvent (e.g., THF or toluene) to the activated zinc.

  • Reagent Addition: In an addition funnel, prepare a solution of the α-halo ester (e.g., ethyl bromoacetate) and the aldehyde or ketone substrate in the same anhydrous solvent.

  • Initiation & Reflux: Add a small portion of the reagent solution to the zinc suspension and gently heat to initiate the reaction (indicated by heat evolution and disappearance of the zinc). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat at reflux for an additional 30-60 minutes to ensure full consumption of the starting materials.

  • Quenching & Workup: Cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of NH₄Cl or dilute acid. This protonates the zinc alkoxide intermediate to form the desired hydroxyl group. 7[12]. Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl ether or MTBE). C[11]ombine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography or distillation.

Synthesis_Workflows cluster_bio Biocatalytic Workflow cluster_chem Chemical (Reformatsky) Workflow B_Start β-Keto Ester + Yeast/Enzyme B_React Aqueous Buffer (pH 7, 30°C) B_Start->B_React B_Workup Filtration & Aqueous Extraction B_React->B_Workup B_End Enantiopure β-Hydroxy Ester B_Workup->B_End C_Start α-Halo Ester + Aldehyde + Activated Zn C_React Anhydrous Solvent (THF, Reflux) C_Start->C_React C_Workup Acid Quench & Organic Extraction C_React->C_Workup C_End Racemic/Diastereomeric β-Hydroxy Ester C_Workup->C_End

Caption: High-level comparison of biocatalytic and chemical synthesis workflows.

Conclusion and Future Outlook

Hindered β-hydroxy esters remain indispensable chiral synthons in the drug discovery pipeline. While classic chemical methods like the Aldol and Reformatsky reactions provide a robust foundation, the field is increasingly moving towards more sustainable and highly selective technologies. The continued development of novel biocatalysts through directed evolution and protein engineering will undoubtedly expand the substrate scope and process efficiency of enzymatic reductions. F[2]urthermore, the integration of these synthetic strategies into continuous flow manufacturing processes promises to enhance scalability, safety, and reproducibility, further solidifying the role of hindered β-hydroxy esters in the creation of next-generation therapeutics.

[13][14]***

References

Sources

Comprehensive Technical Guide: Nomenclature, Synthesis, and Application of Methyl 2-methyl-2-phenyl-3-hydroxypropionate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-2-phenyl-3-hydroxypropionate (CAS: 70397-74-9) is a highly specialized chiral building block and intermediate in organic synthesis[1]. Structurally, it is an esterified derivative of tropic acid featuring an additional methyl group at the alpha (


) carbon. In medicinal chemistry, this compound is critical for synthesizing sterically hindered muscarinic acetylcholine receptor (mAChR) antagonists[2]. This whitepaper provides an in-depth analysis of its nomenclature, mechanistic significance, and field-proven synthetic protocols.

Nomenclature and Synonyms: A Structural Deconstruction

Due to its complex substitution pattern and historical significance in pharmacology, this compound is referred to by several synonyms. Understanding the chemical logic behind each synonym is vital for literature mining and regulatory compliance.

Table 1: Comprehensive Synonyms and Structural Rationale

SynonymNomenclature SystemStructural RationalePrimary Context
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate IUPAC StandardParent chain is propanoate (3 carbons). C2 bears methyl and phenyl groups. C3 bears the hydroxyl group.Chemical catalogs, regulatory filings, and safety data sheets[1].
Methyl 2-methyl-2-phenyl-3-hydroxypropionate IUPAC VariantUtilizes the traditional "propionate" suffix. Identical numbering to standard IUPAC.General organic synthesis and academic literature.
Methyl

-methyltropate
Trivial / PharmacologicalRelates the structure to tropic acid (3-hydroxy-2-phenylpropanoic acid). The

-position (C2) is substituted with a methyl group.
Medicinal chemistry, specifically in the design of anticholinergics[3].

-Methyltropic acid methyl ester
PharmacologicalHighlights the esterification of the parent

-methyltropic acid.
Patent literature and historical pharmacological texts[2].
Methyl 2-(hydroxymethyl)-2-phenylpropanoate Structural DescriptiveTreats the 3-carbon chain differently, viewing the

group as a "hydroxymethyl" substituent on a 2-phenylpropanoate core.
Spectroscopic analysis and retrosynthetic planning.

Mechanistic Significance in Drug Development

The primary value of methyl


-methyltropate lies in its application to drug development, specifically as a precursor to 

-methylatropine
and related tropane alkaloids[3].

The Causality of Steric Shielding: Standard anticholinergics derived from tropic acid (e.g., atropine, scopolamine) are susceptible to rapid enzymatic hydrolysis by esterases (such as butyrylcholinesterase) in vivo. By introducing a methyl group at the


-carbon of the tropic acid moiety, the resulting ester carbonyl becomes heavily shielded by steric hindrance. This physical bulk prevents the nucleophilic serine hydroxyl in the enzyme's active site from effectively attacking the carbonyl carbon, thereby significantly extending the biological half-life and altering the receptor binding thermodynamics of the antagonist[2][4].

mAChR_Pathway ACh Acetylcholine (Endogenous Agonist) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Activates Gq Gq/11 or Gi/o Proteins mAChR->Gq Signal Transduction Response Cellular Response (Smooth Muscle Contraction) Gq->Response Effect Antagonist alpha-Methylatropine (Derived Antagonist) Antagonist->mAChR Competitive Inhibition

Fig 1: mAChR antagonism pathway by alpha-methyltropic acid derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols detail the synthesis of the target compound and its subsequent application. Every step is designed as a self-validating system.

Protocol 1: Synthesis via Enolate Hydroxymethylation

This protocol describes the direct hydroxymethylation of methyl 2-phenylpropanoate to yield methyl 2-methyl-2-phenyl-3-hydroxypropionate.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve methyl 2-phenylpropanoate (1.0 eq) in anhydrous THF. Cool to -78°C under an argon atmosphere. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).

    • Causality: LDA is selected because its bulky diisopropylamine groups prevent unwanted nucleophilic acyl substitution at the ester carbonyl. It acts strictly as a non-nucleophilic base to quantitatively abstract the

      
      -proton.
      
  • Electrophilic Addition: Introduce anhydrous paraformaldehyde (excess) to the reaction mixture. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Paraformaldehyde depolymerizes in situ to monomeric formaldehyde. Formaldehyde is a highly reactive, unhindered electrophile, which is strictly required to overcome the steric hindrance of the tertiary lithium enolate.

  • Quench and Extraction: Quench the reaction at 0°C with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo.
    • Causality:

      
       provides a mild, buffered proton source to protonate the resulting alkoxide without causing acid-catalyzed hydrolysis of the methyl ester.
      

Synthesis_Workflow SM Methyl 2-phenylpropanoate (Starting Material) Step1 Enolate Generation (LDA, THF, -78°C) SM->Step1 Intermediate Lithium Enolate Step1->Intermediate Step2 Hydroxymethylation (Paraformaldehyde, -78°C to RT) Intermediate->Step2 Quench Aqueous Quench & Extraction (NH4Cl) Step2->Quench Product Methyl 2-methyl-2-phenyl-3-hydroxypropionate (Target Compound) Quench->Product

Fig 2: Synthetic workflow for methyl 2-methyl-2-phenyl-3-hydroxypropionate.

Protocol 2: Transesterification to Tropine (Application)

To synthesize


-methylatropine, the methyl ester must be coupled with tropine[3].
  • Coupling: Combine methyl 2-methyl-2-phenyl-3-hydroxypropionate (1.0 eq) and tropine (1.2 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of Titanium tetraisopropoxide (

    
    ). Heat to reflux using a Dean-Stark apparatus to continuously remove methanol.
    
    • Causality: Removing methanol drives the equilibrium of the transesterification forward (Le Chatelier's principle), while the Lewis acid catalyst activates the sterically hindered carbonyl without requiring harsh acidic/basic conditions that could dehydrate the

      
      -hydroxyl group.
      

Analytical Validation (Self-Validating System)

To verify the success of Protocol 1, quantitative Nuclear Magnetic Resonance (NMR) spectroscopy is required. The presence of a chiral center at C2 makes the adjacent protons highly diagnostic.

Table 2: Quantitative


-NMR Validation Data (

, 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality / Rationale

(

-methyl)
~1.60Singlet3HAttached to the quaternary C2 carbon; no adjacent protons to couple with.

(ester methyl)
~3.70Singlet3HHeavily deshielded by the adjacent ester carbonyl oxygen.

(hydroxymethyl)
~3.80 - 4.20AB Quartet2HCritical diagnostic feature: The protons are diastereotopic due to the adjacent chiral center at C2, causing them to split each other into an AB quartet rather than a simple singlet.

(hydroxyl)
~2.50Broad Singlet1HExchangeable proton; shift varies with concentration and solvent.
Aromatic (Phenyl)~7.20 - 7.40Multiplet5HStandard mono-substituted benzene ring resonance.

References

  • Matthias C. Lu, Lisa B. Shih, Hwan S. Jae, James E. Gearien, Emmanual B. Thompson. "Molecular modification of anticholinergics as probes for muscarinic receptors. 2. Amino esters of .alpha.-methyltropic acid." Journal of Medicinal Chemistry, Vol. 30, No. 2 (1987). URL:[Link]

  • Vecchi Alberto, Melone Gaetano, Maffii Giulio, Testa Emilio. "Tropine esters of alpha-methyltropic acid." US Patent 3178436A (1965).
  • R.B. Barlow, et al. "Temperature coefficients of affinity and entropies of adsorption from enantiomeric pairs of compounds acting at muscarinic receptors in the guinea-pig ileum." PubMed / National Institutes of Health (1976). URL:[Link]

Sources

Methodological & Application

Reformatsky reaction protocol for methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate via TMSCl-Activated Reformatsky Protocol

Executive Summary

This application note details an optimized protocol for the synthesis of methyl 3-hydroxy-2-methyl-2-phenylpropanoate , a critical intermediate featuring a sterically congested quaternary carbon at the


-position. While classical Reformatsky conditions often suffer from sluggish initiation or low yields with hindered substrates, this protocol utilizes Trimethylsilyl Chloride (TMSCl)  as a chemical activator. This modification significantly enhances the oxidative insertion of zinc into the sterically hindered 

-bromoester and promotes the depolymerization of paraformaldehyde (the formaldehyde source), ensuring high reproducibility and yield.

Chemical Context & Strategic Analysis

The Challenge: The target molecule requires the formation of a carbon-carbon bond at a quaternary center (


 is substituted with a phenyl group, a methyl group, and the ester moiety). Standard Grignard or Lithium enolate methods are unsuitable here due to:
  • Self-Condensation: Highly reactive lithium enolates often attack the starting ester (Claisen condensation).

  • Steric Hindrance: The bulky phenyl and methyl groups at the

    
    -position impede the approach of the electrophile.
    

The Solution: The Reformatsky Reaction The organozinc intermediate (Reformatsky enolate) is less basic than its Mg or Li counterparts, effectively suppressing self-condensation. However, the formation of the zinc enolate from methyl 2-bromo-2-phenylpropanoate is kinetically slow due to the steric bulk.

Key Innovation: TMSCl Activation We employ a modified "Barbier-type" Reformatsky protocol where TMSCl serves a dual function:

  • Surface Cleaning: Removes the passivating ZnO layer from the zinc dust.

  • Lewis Acid Catalysis: Facilitates the depolymerization of paraformaldehyde and stabilizes the resulting alkoxide as a silyl ether (transiently) or zinc chelate.

Mechanistic Pathway

The following diagram illustrates the TMSCl-activated pathway, highlighting the oxidative insertion and the Zimmerman-Traxler-like transition state favored in non-polar solvents.

ReformatskyMechanism Zn_Solid Zn(0) Surface (Passivated) Activation TMSCl Activation (Oxide Removal) Zn_Solid->Activation Zn_Active Activated Zn* Activation->Zn_Active - TMS-O-Zn-Cl Insertion Oxidative Insertion Zn_Active->Insertion Substrate Methyl 2-bromo- 2-phenylpropanoate Substrate->Insertion Enolate C-Zn / O-Zn Enolate (Equilibrium) Insertion->Enolate TS Transition State (6-membered Chair) Enolate->TS HCHO Paraformaldehyde (HCHO source) HCHO->TS Adduct Zinc Alkoxide TS->Adduct Product Methyl 3-hydroxy- 2-methyl-2-phenylpropanoate Adduct->Product Acidic Workup (H3O+)

Figure 1: Mechanistic workflow of the TMSCl-activated Reformatsky reaction. The activation step is critical for hindered substrates.

Experimental Protocol

Safety Warning:

  • Methyl 2-bromo-2-phenylpropanoate is a lachrymator and skin irritant. Handle in a fume hood.

  • Paraformaldehyde is a suspected carcinogen and releases formaldehyde gas upon heating.

  • THF forms explosive peroxides; ensure solvent is fresh and distilled/dried.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
Methyl 2-bromo-2-phenylpropanoate 243.091.010.0 mmol (2.43 g)Substrate (Precursor)
Zinc Dust 65.383.030.0 mmol (1.96 g)Metal Source
Paraformaldehyde 30.03 (monomer)4.040.0 mmol (1.20 g)Electrophile
TMSCl (Trimethylsilyl chloride) 108.640.11.0 mmol (0.13 mL)Activator
THF (Anhydrous) 72.11N/A30 mLSolvent
HCl (1 M) 36.46Excess~50 mLQuench/Hydrolysis
Step-by-Step Procedure

Step 1: Zinc Activation (The Critical Control Point)

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Flame-dry the apparatus under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • Add Zinc dust (3.0 equiv) to the flask.

  • Add 5 mL of anhydrous THF to suspend the Zinc.

  • Add TMSCl (0.1 equiv) dropwise. Stir vigorously at room temperature for 15 minutes.

    • Observation: The grey zinc suspension may brighten slightly as the oxide layer is stripped.

Step 2: Reagent Addition (Barbier Mode)

  • Add the Paraformaldehyde (4.0 equiv) solid directly to the zinc suspension.

  • Dissolve Methyl 2-bromo-2-phenylpropanoate (1.0 equiv) in 20 mL of anhydrous THF in a separate pressure-equalizing addition funnel.

  • Heat the Zn/Paraformaldehyde suspension to a gentle reflux (

    
    ).
    
    • Note: Heating is essential to depolymerize the paraformaldehyde into reactive monomeric formaldehyde.

Step 3: Reaction Initiation and Propagation

  • Add approximately 10% of the bromide solution to the refluxing suspension.

  • Wait for Initiation: Look for a sudden increase in reflux rate or a slight color change (often cloudy/greenish).

    • Troubleshooting: If no initiation occurs after 10 minutes, add a small crystal of Iodine (

      
      ).
      
  • Once initiated, add the remaining bromide solution dropwise over 30–45 minutes, maintaining a steady reflux.

  • After addition is complete, continue refluxing for 2–3 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 80:20). The starting bromide (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.

Step 4: Workup and Isolation

  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Carefully quench by adding 1 M HCl (50 mL) dropwise.

    • Caution: Exothermic reaction with unreacted Zinc. Hydrogen gas evolution will occur.

  • Transfer to a separatory funnel. Extract with Diethyl Ether (

    
    ).
    
  • Wash combined organics with Saturated

    
     (to neutralize acid) and Brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude oil is typically purified via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient from 5% to 20% EtOAc in Hexanes.

  • Yield Expectation: 75–85% as a colorless viscous oil or low-melting solid.

Characterization & Validation

To validate the synthesis of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate , compare spectral data against these expected values derived from structural analogs and Reformatsky standards.

TechniqueExpected SignalStructural Assignment

NMR
(

, 400 MHz)

7.20–7.40 (m, 5H)
Phenyl group (aromatic protons)

3.90–4.05 (d or dd, 1H)

(Diastereotopic methylene)

3.60–3.75 (d or dd, 1H)

(Diastereotopic methylene)

3.70 (s, 3H)

(Methyl ester)

1.65 (s, 3H)

(Quaternary methyl group)

NMR
(

, 100 MHz)
~176.0 ppmCarbonyl (

)
~142.0 ppmPhenyl Ipso Carbon
~68.0 ppm

-Carbon (

)
~52.0 ppmEster Methyl (

)
~50.0 ppmQuaternary

-Carbon
IR Spectroscopy 3400–3500

O-H stretch (Broad)
1720–1735

C=O stretch (Ester)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Start) Passivated ZincAdd

crystal or repeat TMSCl activation. Ensure THF is anhydrous.
Low Yield Paraformaldehyde not crackingEnsure vigorous reflux. Consider adding a Lewis Acid (e.g.,

) if standard reflux fails (advanced modification).
Product is Silylated TMSCl capped the alcoholThe workup with 1M HCl is usually sufficient to deprotect. If NMR shows TMS group (

0.0 ppm), stir crude with dilute acid/THF for 1 hour.

References

  • Reformatsky, S. (1887).[1][2] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[2]

  • Fürstner, A. (1989). "Recent Developments in the Reformatsky Reaction". Synthesis, 1989(08), 571–590.[2]

  • Lautens, M., & Ren, Y. (1996).

    
    -Allenic Alcohols". The Journal of Organic Chemistry, 61(6), 2210–2214.[3] (Establishes TMSCl as a robust activator for metal insertion). 
    
  • Rieke, R. D., & Hanson, M. V. (1997). "New organometallic reagents using highly reactive metals". Tetrahedron, 53(57), 1925-1956. (Detailed protocols on activated Zinc).

Sources

Application Note: Lipase-Catalyzed Kinetic Resolution of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the enantioselective separation of racemic methyl 3-hydroxy-2-methyl-2-phenylpropanoate via lipase-catalyzed kinetic resolution. This important chiral building block, featuring a quaternary stereocenter, is a valuable intermediate in pharmaceutical synthesis. The protocol details an efficient transesterification reaction using the immobilized lipase B from Candida antarctica (Novozym® 435), a robust and highly selective biocatalyst.[1][2] This document outlines the theoretical principles, a step-by-step experimental workflow, and the analytical methods required for the successful isolation of the enantiomerically enriched alcohol and its corresponding ester.

Introduction: The Imperative of Chirality

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3] Therefore, the development of efficient methods to obtain single enantiomers is a cornerstone of modern organic synthesis. Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is a key chiral synthon whose enantiopure forms are precursors to a variety of biologically active compounds.[4]

Kinetic resolution is a widely adopted strategy for separating enantiomers from a racemic mixture. This technique leverages a chiral catalyst—in this case, an enzyme—that selectively reacts with one enantiomer at a much faster rate than the other.[5] The result is a mixture of the unreacted, enantiomerically enriched starting material and the newly formed, also enantiomerically enriched, product.

Lipases, particularly Candida antarctica Lipase B (CALB), are exceptionally versatile and efficient biocatalysts for these transformations.[1][2] Their broad substrate specificity, high enantioselectivity, and stability in organic solvents make them ideal for industrial applications.[6] The immobilized form, Novozym® 435, further enhances stability and allows for easy recovery and reuse of the catalyst, aligning with the principles of green chemistry.[2]

Principle of the Method: Enzymatic Acylation

The kinetic resolution of racemic methyl 3-hydroxy-2-methyl-2-phenylpropanoate is achieved through an irreversible transesterification reaction catalyzed by CALB. The enzyme selectively acylates one of the alcohol enantiomers using an acyl donor, typically vinyl acetate. Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product side and rendering the reaction effectively irreversible.

The core of this process is the differential reaction rate for the two enantiomers ((R)-alcohol and (S)-alcohol). The enzyme's chiral active site preferentially binds and acylates one enantiomer (e.g., the R-enantiomer) at a significantly higher rate (kR) than the other (kS).

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. It is calculated from the extent of conversion (c) and the enantiomeric excess (e.e.) of the substrate (ees) and product (eep). An E value greater than 200 is considered excellent for preparative scale synthesis.[5]

Experimental Protocol

This protocol provides a robust starting point for the kinetic resolution. Optimization of parameters such as temperature, solvent, and reaction time may be necessary to achieve maximum efficiency.

Materials and Reagents
ReagentGradeSupplier
Racemic methyl 3-hydroxy-2-methyl-2-phenylpropanoate≥98%Standard Supplier
Novozym® 435 (Candida antarctica Lipase B, immobilized)-Novozymes
Vinyl AcetateAnhydrous, ≥99%Standard Supplier
HexaneAnhydrous, ≥99%Standard Supplier
2-Propanol (IPA)HPLC GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
Reaction Setup

Caption: General workflow for the enzymatic kinetic resolution.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic methyl 3-hydroxy-2-methyl-2-phenylpropanoate (1.0 g, 5.15 mmol).

  • Add 25 mL of anhydrous hexane. Stir until the substrate is fully dissolved.

  • Add vinyl acetate (0.71 mL, 7.72 mmol, 1.5 equivalents).

  • Add Novozym® 435 (100 mg, 10% w/w of substrate).

  • Seal the flask and place it in a temperature-controlled shaker or oil bath set to 40°C with moderate agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Dilute the aliquot with the mobile phase and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel or by simple decantation. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Purify the resulting residue (a mixture of the unreacted alcohol and the acetylated product) by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Analytical Method: Chiral HPLC

The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8]

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25°C)
Detection UV at 220 nm
Injection Volume 10 µL

Note: The optimal mobile phase composition may require slight adjustments to achieve baseline separation of all four peaks (R-alcohol, S-alcohol, R-acetate, S-acetate). It is recommended to first inject the racemic starting material to identify the retention times of the alcohol enantiomers.

Data Interpretation & Expected Results

A successful kinetic resolution will ideally be stopped at or near 50% conversion. At this point, the theoretical maximum yield for each of the two separated enantiomers is 50%.

  • Unreacted Substrate: You will recover one enantiomer of methyl 3-hydroxy-2-methyl-2-phenylpropanoate with high enantiomeric excess.

  • Product: You will isolate the acetylated product, which will be the opposite enantiomer, also in high enantiomeric excess.

The enantiomeric excess (e.e.) is calculated as follows: e.e. (%) = [ |(Area_Enantiomer1 - Area_Enantiomer2)| / (Area_Enantiomer1 + Area_Enantiomer2) ] * 100

For a highly selective enzyme like CALB, it is reasonable to expect e.e. values >95% for both the remaining substrate and the formed product when the reaction is halted close to 50% conversion.[5] The enantiomeric ratio (E) can then be calculated to formally assess the enzyme's selectivity.

Causality and Experimental Rationale

  • Choice of Enzyme: Novozym® 435 (immobilized CALB) is selected due to its well-documented high enantioselectivity towards a wide range of secondary alcohols and its excellent stability and reusability.[2][9]

  • Choice of Acyl Donor: Vinyl acetate is used to make the acylation step irreversible, which is critical for achieving high enantiomeric excess in a kinetic resolution.

  • Choice of Solvent: Anhydrous non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are preferred. They maintain the enzyme's essential layer of water for activity while solubilizing the organic substrates, often leading to higher enantioselectivity.

  • Temperature: The reaction is performed at a moderately elevated temperature (40°C) to ensure a reasonable reaction rate without significantly compromising the enzyme's stability or selectivity. Lowering the temperature can sometimes increase selectivity (E value) at the cost of a longer reaction time.[6]

  • Monitoring: Halting the reaction at 50% conversion is critical. Proceeding beyond this point will lead to the acylation of the slower-reacting enantiomer, which will decrease the enantiomeric excess of both the remaining substrate and the product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the lipase-catalyzed kinetic resolution of methyl 3-hydroxy-2-methyl-2-phenylpropanoate. By employing the robust biocatalyst Novozym® 435, researchers and drug development professionals can efficiently access enantiomerically enriched forms of this valuable chiral intermediate. The methodology is scalable, environmentally benign, and utilizes standard laboratory equipment, making it a powerful tool in the field of asymmetric synthesis.

References

  • Xavier, N. M. et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. Available at: [Link]

  • Silva, F.M.W.G. et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life. Available at: [Link]

  • Pinheiro, M.P. et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress. Available at: [Link]

  • Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available at: [Link]

  • Matarashvili, I. et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science. Available at: [Link]

  • Martín, G. D. et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules. Available at: [Link]

  • Lopes, J. G. et al. (2010). Chemoenzymatic synthesis of alpha-hydroxy-beta-methyl-gamma-hydroxy esters: role of the keto-enol equilibrium to control the stereoselective hydrogenation in a key step. The Journal of Organic Chemistry. Available at: [Link]

  • Garcia-Galan, C. et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital.CSIC. Available at: [Link]

  • Persson, B. A. et al. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. Available at: [Link]

  • Zuppone, L. F. et al. (2023). Immobilization of the Lipase B from Candida antarctica on Urban Solid Waste. Polymers. Available at: [Link]

  • LookChem. (n.d.). methyl (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoate. Available at: [Link]

  • Gupta, V. K. et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Zhang, Y. et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules. Available at: [Link]

Sources

Application Notes & Protocols: Stereoselective Reduction of α-Keto Esters to β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of β-Hydroxy Esters

β-Hydroxy esters are paramount chiral building blocks in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Their value lies in the 1,3-dioxygenated pattern and the presence of two adjacent stereocenters, which serve as versatile handles for further chemical manipulation. The stereoselective reduction of readily available α-keto esters is one of the most direct and efficient methods to access these critical intermediates.

This guide provides an in-depth exploration of the primary methodologies for this transformation, focusing on the underlying stereochemical principles, practical experimental protocols, and data-driven comparisons to aid researchers in selecting the optimal strategy for their synthetic goals. We will delve into classic hydride reductions, modern catalytic asymmetric methods, and highly selective biocatalytic approaches.

Theoretical Framework: Controlling Stereochemistry

The reduction of the α-keto group introduces a new stereocenter at the α-position. When the β-position is also a stereocenter, the reaction can produce two diastereomeric products: syn and anti. The primary challenge and goal of this synthesis are to control the reaction to favor a single desired stereoisomer.

Figure 1: General scheme for the reduction of an α-keto ester to its syn and anti β-hydroxy ester diastereomers.

The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the prochiral ketone. This selectivity can be predicted and controlled using established stereochemical models.

Felkin-Anh Model: Non-Chelation Control

In the absence of chelating metals, the stereochemical outcome is governed by steric and electronic interactions, as described by the Felkin-Anh model.[3][4][5] The model posits that the largest group (L) at the adjacent chiral center orients itself perpendicular to the carbonyl group to minimize torsional strain. The nucleophile (hydride) then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), favoring the path of least steric hindrance, which is past the smallest group (S).[4][6]

Figure 2: The Felkin-Anh model predicts nucleophilic attack past the smallest substituent, often leading to the anti product.
Cram's Chelation Model: Lewis Acid Control

When a Lewis acid (e.g., Zn²⁺, Ce³⁺, Ti⁴⁺) or a suitable metal hydride is present, it can coordinate to both the α-keto and the ester carbonyl oxygens.[7][8] This coordination locks the molecule into a rigid five-membered ring conformation. The substrate is organized such that the smallest groups project away from this chelate. Consequently, the hydride nucleophile is directed to the opposite face of the molecule, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model.[1][3]

Figure 3: Chelation control locks the conformation, directing hydride attack to produce the syn product.

Methodologies for α-Keto Ester Reduction

A variety of methods exist, each with distinct advantages in terms of selectivity, substrate scope, and operational simplicity.

Metal Hydride Reagents

Simple metal hydrides are common, cost-effective reagents. Their selectivity is highly dependent on their steric bulk and the reaction conditions.

  • Sodium Borohydride (NaBH₄): A mild and selective reagent that reduces aldehydes and ketones without affecting most esters.[9][10] Its diastereoselectivity is often low but can be dramatically improved by additives. The Luche reduction, which employs CeCl₃ with NaBH₄ in alcoholic solvents, is a classic example of chelation-controlled reduction to favor the syn isomer.[7][9]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent.[11][12] It reacts violently with protic solvents and will reduce both the ketone and the ester functionalities to yield a diol, making it generally unsuitable for the synthesis of β-hydroxy esters unless the diol is the desired product.[12][13][14]

  • Modified and Bulky Hydride Reagents: Reagents like L-Selectride (lithium tri-sec-butylborohydride) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) offer greater steric hindrance, which can enhance diastereoselectivity.[1][8] Red-Al, in particular, has been shown to be highly effective for chelation-controlled reductions of protected α-hydroxy ketones to give anti-1,2-diols.[15][16]

Catalytic Asymmetric Reduction

These methods use a chiral catalyst to create a chiral environment, enabling the formation of enantioenriched products from prochiral substrates.

  • Asymmetric Transfer Hydrogenation (ATH): This powerful technique uses a stable, inexpensive hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to transfer hydrogen to the substrate via a chiral transition metal catalyst.[17][18] Ruthenium complexes, such as the Noyori-Ikariya catalysts, are highly effective for this transformation, often providing excellent enantioselectivity.[19] ATH is particularly valuable for dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single, highly enantioenriched stereoisomer.[20][21][22]

  • Catalytic Hydrogenation: This method involves the use of H₂ gas and a chiral heterogeneous or homogeneous catalyst. For example, platinum catalysts modified with cinchona alkaloids have been used for the enantioselective hydrogenation of α-keto esters.[17]

Biocatalytic Reduction

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions.

  • Ketoreductases (KREDs): These enzymes, often sourced from yeast or bacteria, use a cofactor (like NADPH) to reduce ketones with exceptional enantiomeric and diastereomeric purity (often >99% e.e.).[23][24] Commercially available KRED libraries provide access to enzymes that can produce either the (R)- or (S)-alcohol, allowing for predictable and programmable stereochemical outcomes.[23] Baker's yeast is a classic whole-cell biocatalyst used for these reductions.[25]

Comparative Overview of Reduction Methods

The choice of method depends on the desired stereochemical outcome, available equipment, and the scale of the reaction.

Method Reagent/Catalyst Stereocontrol Yield Pros Cons
Luche Reduction NaBH₄, CeCl₃·7H₂OChelation (favors syn)Good-ExcellentOperationally simple, cost-effective, mild conditions.Stoichiometric use of cerium salt; enantioselectivity is substrate-dependent.
Asymmetric Transfer Hydrogenation (ATH) (S,S)-Ts-DPEN RuClCatalyst (enantioselective)ExcellentHigh enantioselectivity, low catalyst loading, DKR possible.[20][21]Requires inert atmosphere, metal catalyst contamination possible.
Biocatalytic Reduction Ketoreductase (KRED), NADPHEnzyme (enantio- & diastereoselective)Good-ExcellentExtremely high selectivity (>99% e.e.), green conditions (aqueous, ambient temp).[23]Enzyme/cofactor cost, limited substrate scope for some enzymes, requires buffer preparation.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Luche Reduction of Ethyl 2-Oxo-4-phenylbutanoate

This protocol describes a chelation-controlled reduction favoring the syn-β-hydroxy ester.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxo-4-phenylbutanoate (1.0 g, 4.85 mmol) and cerium(III) chloride heptahydrate (1.81 g, 4.85 mmol, 1.0 eq).

  • Dissolution: Add 25 mL of anhydrous methanol and stir the mixture at room temperature for 15 minutes until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Reduction: While stirring vigorously at 0 °C, add sodium borohydride (0.18 g, 4.85 mmol, 1.0 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding 10 mL of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 25 mL of saturated aq. NaHCO₃ and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography to obtain the pure syn-β-hydroxy ester.

Protocol 2: Asymmetric Transfer Hydrogenation of tert-Butyl 2-Oxo-2-phenylacetate

This protocol uses a Noyori-type catalyst to achieve a highly enantioenriched product.[17]

Materials:

  • tert-Butyl 2-oxo-2-phenylacetate (benzoylformate)

  • [RuCl(p-cymene)(S,S)-Ts-DPEN] catalyst

  • Formic acid/triethylamine azeotropic mixture (5:2 ratio)

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask, inert atmosphere (N₂ or Ar) system

Procedure:

  • Setup: Under an inert atmosphere, add the [RuCl(p-cymene)(S,S)-Ts-DPEN] catalyst (1 mol%) to a Schlenk flask.

  • Reagent Addition: Add tert-butyl 2-oxo-2-phenylacetate (1.0 eq) dissolved in anhydrous DCM (0.2 M).

  • Hydrogen Source: Add the formic acid/triethylamine (5:2) mixture (2.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature (25-30 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC/MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography to yield the enantioenriched α-hydroxy ester. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive reagents (e.g., old NaBH₄).Use freshly opened or properly stored reagents. For ATH, ensure the catalyst is active.
Poor Diastereoselectivity Temperature too high; presence of non-chelating solvent.Maintain strict temperature control (e.g., -78 °C for some systems). For chelation control, use protic/non-coordinating solvents (MeOH, EtOH, Toluene) and avoid THF.[15]
Formation of Diol Reducing agent is too strong (e.g., LiAlH₄).Use a milder reducing agent like NaBH₄. If the ester must be present for the reaction but removed later, consider this a multi-step synthesis.
Low Enantioselectivity (ATH) Impure catalyst; wrong solvent; reaction not at equilibrium.Use high-purity catalyst. Screen different solvents. Ensure the reaction has run to completion.
Inconsistent Biocatalysis Incorrect pH or temperature; cofactor degradation.Optimize pH and temperature for the specific enzyme. Ensure the cofactor (e.g., NADPH) is fresh and a regeneration system is in place if necessary.

Experimental Workflow Visualization

Figure 4: A generalized workflow for the reduction, workup, and analysis of α-keto esters.

References

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (n.d.). Google Scholar.
  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. [Link]

  • Glock, C., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5461-5464. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. (2006).
  • Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. (n.d.). Royal Society of Chemistry. [Link]

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. (2012). Organic Chemistry Portal. [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (2024). ACS Publications. [Link]

  • Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. (n.d.). Dalal Institute. [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Lithium aluminium hydride. (n.d.). Wikipedia. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. (n.d.). PMC. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (n.d.). PMC. [Link]

  • felkin-ahn and cram chelate. (n.d.). University of Calgary. [Link]

  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2025). ResearchGate. [Link]

  • Felkin-Anh Model. (n.d.). OpenOChem Learn. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Baker′s Yeast Reduction of α-Alkyl-α-hydroxy-β-keto Esters. (2025). ResearchGate. [Link]

  • β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

  • Reduction of Esters with Lithium Aluminum Hydride to Alcohol. (2024). YouTube. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. (2002). ACS Publications. [Link]

  • Introduction to Stereoselective Organic Synthesis. (n.d.). SlidePlayer. [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). Royal Society of Chemistry. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]

  • Cram's rule for nucleophilic addition to carbonyl groups. (2016). Chemistry Stack Exchange. [Link]

  • Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. (2025). ResearchGate. [Link]

  • 2.3: Cram's Rule and Prelog's Rule. (2024). Chemistry LibreTexts. [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. (n.d.). ChemRxiv. [Link]

  • Reduction of Aldehydes and Ketones. (2024). Chemistry Steps. [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. (2008). ACS Publications. [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]

  • Reduction of ester in presence of ketone group. (2019). Chemistry Stack Exchange. [Link]

  • reduction of aldehydes and ketones. (n.d.). Chemguide. [Link]

Sources

Application Note: High-Efficiency Kinetic Resolution of Sterically Hindered β-Hydroxy Esters Using Novozym® 435

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chiral β-hydroxy esters are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including statins, β-lactam antibiotics, and ezetimibe analogs. Achieving high enantiomeric excess (ee) in sterically hindered substrates via traditional asymmetric chemocatalysis often requires toxic transition metals and cryogenic conditions.

Novozym® 435, an immobilized form of Candida antarctica Lipase B (CALB), offers a highly efficient, green alternative for the kinetic resolution (KR) of these hindered racemic mixtures. Unlike many lipases that possess a mobile surface loop (lid) covering the active site, CALB features a permanently open, funnel-like active site[1]. This unique structural topology allows it to readily accommodate bulky, sterically hindered β-hydroxy esters, enabling highly enantioselective acyl transfer reactions without the steric clashes common to other hydrolases.

Causality in Experimental Design

A successful enzymatic kinetic resolution is not merely a mixture of reagents; it is a thermodynamically driven, self-validating system. Every component in the protocol is chosen to manipulate the reaction equilibrium:

  • Choice of Acyl Donor: Vinyl acetate is the optimal acyl donor. During transesterification, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible, effectively preventing the reverse reaction and driving the resolution to near-perfect enantiopurity (>99% ee)[2].

  • Solvent Selection: Non-polar organic solvents (e.g., Toluene, Hexane, or MTBE) are selected over polar solvents to preserve the essential hydration layer around the immobilized enzyme. Polar solvents can strip this microscopic water layer, leading to protein denaturation and a collapse in catalytic activity. For highly hindered aromatic substrates, toluene provides the optimal balance of solubility and enzyme stability[2].

  • Moisture Control: The addition of 5Å molecular sieves suppresses competitive hydrolytic side reactions, ensuring that acylation remains the sole chemical pathway[3].

Mechanistic Pathways

CALB_Mechanism Substrate Racemic Hindered β-Hydroxy Ester ActiveSite CALB Active Site (Ser105-His224-Asp187) Substrate->ActiveSite Substrate Binding StereoPocket Stereospecificity Pocket (Accommodates Bulky Groups) ActiveSite->StereoPocket Enantiomeric Discrimination StereoPocket->Substrate Rejected (S-Enantiomer) AcylTransfer Irreversible Acyl Transfer (via Vinyl Acetate) StereoPocket->AcylTransfer Fast Reaction (R-Enantiomer)

Caption: Stereodiscrimination and irreversible acyl transfer mechanism of CALB.

Quantitative Data: Optimization Parameters

The following table summarizes validated parameters for the kinetic resolution of various hindered β-hydroxy ester derivatives using Novozym 435.

Substrate ClassSolvent SystemAcyl DonorTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Aliphatic β-Hydroxy EstersHexaneVinyl Acetate302.055.0>97.0[4]
Halogenated β-Hydroxy EstersPhosphate Buffer (pH 8.0)None (Hydrolytic KR)301.688.399.0[4]
Bulky Aryl β-Hydroxy Ketones/EstersTolueneVinyl Acetate35-4024.050.0>99.0[2]

Standard Operating Protocol: Kinetic Resolution Workflow

This protocol is designed for the resolution of a model sterically hindered substrate (e.g., a morpholinyl pentanone derivative or bulky aryl β-hydroxy ester) at a 10 mmol scale.

Phase 1: System Preparation
  • Solvent Drying: Dry HPLC-grade Toluene over activated 4Å molecular sieves for 24 hours prior to use. Rationale: Eliminates trace water that could cause undesired ester hydrolysis.

  • Enzyme Preparation: Weigh 100 mg of Novozym® 435 (immobilized CALB). Do not crush the acrylic resin beads, as this destroys the macro-porous structure and reduces mass transfer efficiency.

Phase 2: Enzymatic Transesterification
  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the racemic hindered β-hydroxy ester in 20 mL of dry Toluene[2].

  • Acyl Donor Addition: Add 30 mmol (3.0 equivalents) of vinyl acetate to the solution. Rationale: An excess of acyl donor maximizes the reaction rate while compensating for any evaporative loss.

  • Initiation: Add the 100 mg of Novozym 435 and 500 mg of activated 5Å molecular sieves[3].

  • Incubation: Seal the flask and incubate at 35°C–40°C with gentle stirring (150-200 rpm)[2]. Caution: High shear rates from rapid stirring can mechanically degrade the immobilized enzyme beads.

Phase 3: In-Process Monitoring (Self-Validation)
  • Sampling: Withdraw 50 µL aliquots at 2-hour intervals. Dilute with 950 µL of hexane/isopropanol (90:10).

  • Chiral HPLC Analysis: Analyze the aliquots using a chiral stationary phase column (e.g., Chiralcel OD-H).

  • E-value Calculation: Monitor the conversion (

    
    ) and the enantiomeric excess of the substrate (
    
    
    
    ) and product (
    
    
    ). The reaction is self-validating when
    
    
    approaches exactly 50%, indicating perfect kinetic discrimination. Terminate the reaction when
    
    
    reaches >99%.
Phase 4: Termination and Downstream Separation
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with cold hexane and store at 4°C for reuse.

  • Concentration: Evaporate the filtrate under reduced pressure to remove toluene, unreacted vinyl acetate, and the acetaldehyde byproduct.

  • Chromatographic Separation: Separate the highly polar unreacted (S)-β-hydroxy ester from the less polar (R)-acylated ester using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Workflow Start Racemic Substrate + Toluene + Vinyl Acetate Enzyme Add Novozym 435 & 5Å Molecular Sieves Start->Enzyme Incubate Incubate at 35-40°C Gentle Stirring Enzyme->Incubate Monitor Chiral HPLC Monitoring (Target: 50% Conversion) Incubate->Monitor Filter Filtration (Recover Enzyme) Monitor->Filter ee_s > 99% Separate Flash Chromatography (Isolate S-Alcohol & R-Acetate) Filter->Separate

Caption: Step-by-step workflow for enzymatic kinetic resolution and processing.

References[3] Title: BIOTRANS 2023 - Book of abstracts Posters

Source: livescience.io URL:[1] Title: US20170226075A1 - Synthesis of Non-Ionic Surfactants From 5-Hydroxymethyl-2-Furfural, Furan-2,5-Dimethanol and Bis-2,5-Dihydroxymethyl-Tetrahydrofurans Source: Google Patents URL:[4] Title: US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters Source: Google Patents URL:[2] Title: US9388440B2 - Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe Source: Google Patents URL:

Sources

Application Notes & Protocols: A Researcher's Guide to the Reformatsky-Claisen Rearrangement for Quaternary Carbon Center Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the Reformatsky-Claisen rearrangement as a powerful and strategic tool for the stereoselective construction of quaternary carbon centers, a common challenge in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a comprehensive understanding of the reaction's nuances, grounded in mechanistic principles and practical, field-proven insights.

I. Theoretical Framework and Strategic Advantage

The formation of quaternary carbon centers, particularly those bearing multiple functional groups, is a formidable task in synthetic chemistry. The Reformatsky-Claisen rearrangement, a variant of the classical Claisen rearrangement, presents a compelling solution.[1][2] This reaction involves the[3][3]-sigmatropic rearrangement of a zinc enolate, generated in situ from an α-halo ester and an allylic alcohol, to form a γ,δ-unsaturated carboxylic acid.[1][4] The strategic advantage of this method lies in its ability to be performed under non-basic conditions, making it compatible with base-sensitive substrates, a notable advantage over the widely-used Ireland-Claisen rearrangement.[1][4]

The key to forming a quaternary center using this methodology is the selection of an α,α-disubstituted-α-halo ester. When this substrate is employed, the subsequent rearrangement necessarily generates a carbon atom bonded to four other carbon atoms.

Mechanistic Insights

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester, forming an organozinc compound known as a Reformatsky reagent (a zinc enolate).[5][6][7] This enolate then undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement through a six-membered, chair-like transition state.[8] The reaction is thermally driven, and the final product, a γ,δ-unsaturated carboxylic acid, is obtained after acidic workup.[1][6]

The inclusion of a silylating agent, such as trimethylsilyl chloride (TMSCl), can facilitate the reaction, likely by trapping the zinc enolate as a silyl ketene acetal, which then undergoes the rearrangement.[1][2] This variant offers a base-free approach that complements the traditional ester enolate Claisen rearrangement.[2][4]

Reformatsky_Claisen_Mechanism Figure 1: Mechanism of the Reformatsky-Claisen Rearrangement for Quaternary Center Formation cluster_0 Zinc Enolate Formation cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Workup start α,α-disubstituted α-bromo ester enolate Zinc Enolate (Reformatsky Reagent) start->enolate + Zn zinc Zn(0) transition_state Chair-like Transition State enolate->transition_state intermediate Rearranged Zinc Salt transition_state->intermediate product γ,δ-unsaturated carboxylic acid with quaternary center intermediate->product + H3O+ workup H3O+

Caption: Figure 1: Mechanism of the Reformatsky-Claisen Rearrangement.

II. Scope and Limitations in Quaternary Center Synthesis

The utility of the Reformatsky-Claisen rearrangement for constructing quaternary centers has been demonstrated with a variety of substrates. The table below summarizes the scope and general observations.

Substrate TypeTypical YieldsKey Considerations & LimitationsReferences
Allyl α-bromoisobutyrateExcellentThe simplest substrate for generating a quaternary center.[1]
Substituted Allylic AlcoholsGood to ExcellentThe stereochemistry of the allylic alcohol can influence the diastereoselectivity of the rearrangement.[9]
α-Halo Esters with Fluorine SubstituentsGoodAllows for the synthesis of fluorinated compounds with quaternary centers.[4]
Base-Sensitive SubstratesGoodA key advantage of this method is its compatibility with substrates containing base-labile functional groups.[4]
Simple Allyl Esters (monosubstituted α-carbon)Low to No ReactionThese substrates are often unreactive or lead to side products such as intermolecular Claisen condensation.[1]

III. Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and troubleshooting advice.

Protocol 1: General Procedure for the Zinc-Mediated Reformatsky-Claisen Rearrangement

This protocol is a generalized procedure based on the pioneering work in this area.[1]

Materials:

  • Allyl α,α-disubstituted-α-bromo ester (1.0 equiv)

  • Zinc dust (<10 micron, activated) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or benzene

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Protocol_Workflow Figure 2: Experimental Workflow start Assemble and dry glassware under inert atmosphere. reagents Add activated zinc dust and anhydrous solvent to the flask. start->reagents heating Heat the suspension to reflux. reagents->heating addition Slowly add the allyl α-halo ester dissolved in anhydrous solvent. heating->addition reaction Maintain reflux for the specified time (monitor by TLC). addition->reaction quench Cool to room temperature and quench with 3 M HCl. reaction->quench extraction Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). quench->extraction wash Wash the combined organic layers with brine. extraction->wash dry Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. wash->dry purify Filter, concentrate, and purify the crude product by column chromatography. dry->purify

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Zinc Activation (Crucial for Success): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add zinc dust (2.0-3.0 equiv). Activate the zinc by stirring with 1 M HCl for 2-3 minutes, followed by decanting the acid and washing with distilled water, ethanol, and finally diethyl ether. Dry the activated zinc dust under high vacuum.

    • Expertise & Experience: Inadequate zinc activation is a primary cause of reaction failure. The oxide layer on commercially available zinc dust must be removed to ensure efficient oxidative insertion.

  • Reaction Setup: To the flask containing the activated zinc dust, add anhydrous THF or benzene via syringe. Heat the suspension to reflux with vigorous stirring.

  • Substrate Addition: Dissolve the allyl α,α-disubstituted-α-bromo ester (1.0 equiv) in a minimal amount of anhydrous solvent. Add this solution dropwise to the refluxing zinc suspension over 30-60 minutes.

    • Trustworthiness: Slow addition is critical to maintain a low concentration of the α-bromo ester, minimizing side reactions such as intermolecular condensation.[1]

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 3 M HCl. Continue stirring until all the excess zinc has dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography to afford the desired γ,δ-unsaturated carboxylic acid.

Protocol 2: Reformatsky-Claisen Rearrangement in the Presence of a Silylating Agent

This protocol is an adaptation for base-sensitive substrates or when the standard conditions are not effective.[1][2]

Additional Materials:

  • Trimethylsilyl chloride (TMSCl) (1.1-1.5 equiv)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the activated zinc dust (2.0-3.0 equiv), the allyl α,α-disubstituted-α-bromo ester (1.0 equiv), and TMSCl (1.1-1.5 equiv) in anhydrous THF.

  • Reaction Execution: Heat the mixture to reflux and maintain it for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1. The silylating agent will be removed during the acidic workup.

IV. Troubleshooting and Expert Insights

  • Low or No Conversion: The primary suspect is inactive zinc. Ensure thorough activation. Alternatively, consider using a zinc-copper couple or sonication to promote the reaction.

  • Formation of Byproducts: The formation of 1,3-dicarbonyl compounds suggests intermolecular Claisen condensation.[1] This can be minimized by slow addition of the substrate and ensuring high dilution. Decomposition of the zinc enolate is another potential side reaction.[1]

  • Diastereoselectivity: For substrates with pre-existing stereocenters, the diastereoselectivity can be influenced by the solvent and reaction temperature. Chelation control can be a powerful tool for directing stereochemistry in more complex systems.[10] Tandem Reformatsky/quaternary Claisen condensations have also been developed for stereoselective synthesis.[11][12]

V. Concluding Remarks

The Reformatsky-Claisen rearrangement is a robust and versatile method for the construction of quaternary carbon centers. Its operational simplicity and tolerance of a wide range of functional groups, particularly under non-basic conditions, make it a valuable addition to the synthetic chemist's toolbox. By understanding the mechanistic underpinnings and paying careful attention to experimental details, researchers can effectively leverage this reaction for the efficient synthesis of complex molecular architectures.

References

  • Recent Developments in the Reformatsky-Claisen Rearrangement. Molecules. [Link][1][2][4]

  • Conversion of Allylic Alcohols to Stereodefined Trisubstituted Alkenes: A Complimentary Process to the Claisen Rearrangement. PMC. [Link][9]

  • Generation of quaternary centers by reductive cross-coupling: shifting of regioselectivity in a subset of allylic alcohol-based coupling reactions. PMC. [Link]

  • Recent Developments in the Reformatsky-Claisen Rearrangement. ResearchGate. [Link]

  • Remote Stereoinduction in the Acylation of Fully-Substituted Enolates: Tandem Reformatsky/Quaternary Claisen Condensations of Silyl Glyoxylates and β-Lactones. PMC. [Link][11]

  • Recent Developments in the Reformatsky-Claisen Rearrangement. MDPI. [Link]

  • Reformatsky reaction. BYJU'S. [Link][5]

  • Chemistry Reformatsky Reaction. SATHEE. [Link]

  • High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. ResearchGate. [Link][10]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link][8]

  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). MDPI. [Link]

  • .1 3499 In contrast to chelation-controlled anionic Claisen rearrangements of Я-hydroxy esters [where chelation control only al. Thieme. [Link]

  • Reformatsky reaction. Wikipedia. [Link][6]

  • A New Variant of Reformatsky-Claisen Rearrangement Mediated by Indium Chloride. ResearchGate. [Link]

  • In- or In(I)-Employed Diastereoselective Reformatsky-Type Reactions with Ketones: 1H NMR Investigations on the Active Species. ACS Publications. [Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Publications. [Link][12]

  • Reformatsky Reaction. Master Organic Chemistry. [Link][7]guide/reformatsky-reaction/) [cite: 19]

Sources

Application Note: Base-Catalyzed Hydrolysis of Methyl 3-Hydroxy-2-methyl-2-phenylpropanoate to α-Methyltropic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This application note details the robust, base-catalyzed hydrolysis of methyl 3-hydroxy-2-methyl-2-phenylpropanoate to yield 3-hydroxy-2-methyl-2-phenylpropanoic acid, commonly known as α-methyltropic acid[1]. This highly specialized carboxylic acid features a quaternary stereogenic center and serves as a critical chiral building block in the synthesis of anticholinergic therapeutics, specifically as a modified tropic acid analog for atropine and scopolamine derivatives[1][2].

The protocol outlined herein emphasizes the mechanistic rationale behind selecting basic saponification over acid catalysis, provides a self-validating analytical framework for structural confirmation, and delivers a step-by-step methodology optimized for high yield and high purity without compromising the sensitive quaternary carbon skeleton.

Mechanistic Insights & Causality: Why Base Catalysis?

The substrate, methyl 3-hydroxy-2-methyl-2-phenylpropanoate, presents a unique synthetic challenge due to its densely functionalized C2 quaternary center (bearing a phenyl ring, a methyl group, a hydroxymethyl group, and an ester).

  • The Danger of Acid Catalysis: Attempting to hydrolyze this ester under strongly acidic conditions (e.g., aqueous H₂SO₄ or HCl) introduces severe risks of structural degradation. While the absence of an α-proton at C2 prevents standard E1/E2 dehydration to an α,β-unsaturated acid, the acidic environment can protonate the primary C3 hydroxyl group. The subsequent loss of water generates a transient primary carbocation. To alleviate this extreme instability, the molecule is highly susceptible to Wagner-Meerwein rearrangements (such as a 1,2-phenyl or 1,2-methyl shift), which permanently destroys the target carbon skeleton[3].

  • The Rationale for Basic Saponification: Hydrolysis utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) operates via a clean BAc2 mechanism[1]. The hydroxide ion acts as a hard nucleophile, directly attacking the ester carbonyl. The quaternary nature of C2 is highly advantageous under basic conditions: it completely precludes enolization. Therefore, there is zero risk of retro-aldol cleavage or racemization (if processing an enantioenriched substrate)[1][4]. LiOH is specifically selected over NaOH because the lithium cation provides mild Lewis acid coordination to the carbonyl oxygen, accelerating the hydrolysis of the sterically hindered ester while maintaining a milder pH profile.

Experimental Workflow

Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase N1 Methyl 3-hydroxy-2-methyl- 2-phenylpropanoate (Substrate) N2 Saponification LiOH·H2O, THF/MeOH/H2O 40 °C, 6 h N1->N2 N3 Lithium α-methyltropate (Aqueous Intermediate) N2->N3 N4 Volatile Removal Evaporate THF/MeOH N3->N4 N5 Acidification 1M HCl to pH 2.0 at 0 °C N4->N5 N6 Extraction & Drying EtOAc extraction, Na2SO4 N5->N6 N7 3-Hydroxy-2-methyl- 2-phenylpropanoic acid (Pure Product) N6->N7

Workflow for the base-catalyzed hydrolysis of methyl 3-hydroxy-2-methyl-2-phenylpropanoate.

Step-by-Step Methodology

Materials & Reagents
  • Methyl 3-hydroxy-2-methyl-2-phenylpropanoate (1.0 eq, 10.0 mmol, 2.08 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30.0 mmol, 1.26 g)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ester (2.08 g) in a solvent mixture of THF (15 mL) and MeOH (5 mL).

    • Causality Note: MeOH acts as a phase-transfer homogenizer, ensuring the sterically hindered lipophilic substrate and the aqueous base form a single-phase reaction mixture.

  • Base Addition: Dissolve LiOH·H₂O (1.26 g) in deionized water (5 mL). Add this aqueous solution dropwise to the stirring organic mixture at room temperature.

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 40 °C. Stir for 6 hours. Monitor the reaction progress via TLC (Hexane/EtOAc 1:1) or LC-MS until the starting material is completely consumed.

  • Volatile Removal (Critical Step): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF and MeOH.

    • Causality Note: If organic solvents are left in the aqueous mixture, they act as co-solvents that drastically increase the aqueous solubility of the target carboxylic acid, leading to poor partition coefficients and low isolated yields during extraction.

  • Acidification: Cool the remaining aqueous phase to 0 °C in an ice bath. Carefully add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0. The free carboxylic acid will precipitate as a milky white suspension.

  • Extraction: Transfer the suspension to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of EtOAc and Hexanes (or hot water) to afford pure α-methyltropic acid as white crystals[4].

Quantitative Data & Optimization

The conditions for this hydrolysis must be carefully balanced to overcome the steric hindrance of the quaternary center without causing degradation. Table 1 summarizes the optimization parameters.

Table 1: Saponification Condition Optimization

Base (Equivalents)Solvent System (v/v/v)TemperatureTimeIsolated YieldObservation / Causality
NaOH (2.0 eq)MeOH/H₂O (1:1)60 °C12 h65%Incomplete conversion; biphasic nature limits contact.
LiOH·H₂O (3.0 eq)THF/H₂O (1:1)40 °C16 h78%Slow reaction kinetics due to lack of homogenizer.
LiOH·H₂O (3.0 eq) THF/MeOH/H₂O (3:1:1) 40 °C 6 h >95% Optimal homogeneity and kinetic rate.

Self-Validation & Analytical Checkpoints

To ensure the structural integrity of the quaternary center and confirm successful hydrolysis, researchers must utilize the following self-validating analytical checkpoints (Table 2).

Table 2: Analytical Checkpoints for α-Methyltropic Acid

Analytical MethodExpected ObservationMechanistic Significance / Validation
TLC (Hexane/EtOAc 1:1) Product R_f ~ 0.15 (broad streak). Starting material R_f ~ 0.55.Confirms the loss of the lipophilic methyl ester and the formation of the highly polar carboxylic acid.
¹H NMR (CDCl₃, 400 MHz) Disappearance of singlet at ~3.75 ppm (3H).Confirms complete cleavage of the methoxy (-OCH₃) group.
¹H NMR (CDCl₃, 400 MHz) Retention of an AB quartet at ~3.80 and 4.10 ppm (2H, J ≈ 11 Hz).Critical Validation: The C3 -CH₂OH protons are diastereotopic due to the adjacent C2 chiral center. The retention of this AB quartet proves the quaternary stereocenter and carbon skeleton remain intact without rearrangement.
ESI-MS (Negative Mode) [M-H]⁻ at m/z 179.1Validates the exact mass of the product (Chemical Formula: C₁₀H₁₂O₃, Exact Mass: 180.08).

References

  • Title : Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center Source : ACS Omega - ACS Publications URL :[Link]

  • Title : Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC Source : National Institutes of Health (NIH) URL :[Link]

  • Title: Tropine esters of alpha-methyltropic acid (US3178436A)
  • Title : Structural Changes and Anticholinergic Activity in a Class of Tropic and α-Methyltropic Acid Derivatives Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Scalable synthesis of methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of Methyl 3-Hydroxy-2-methyl-2-phenylpropanoate

Authored by: A Senior Application Scientist

This document provides a detailed, technically-grounded guide for the scalable synthesis of methyl 3-hydroxy-2-methyl-2-phenylpropanoate, a valuable β-hydroxy ester intermediate in pharmaceutical and fine chemical synthesis. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility, safety, and high yield upon scale-up.

Strategic Overview: Selecting a Scalable Synthetic Route

The synthesis of β-hydroxy esters such as methyl 3-hydroxy-2-methyl-2-phenylpropanoate can be approached through several classic carbon-carbon bond-forming reactions. The primary challenge lies in selecting a method that is not only efficient at the lab scale but also robust, cost-effective, and safe for larger-scale production.

  • Grignard-type Reactions: While powerful, the high reactivity of Grignard reagents (R-MgX) can lead to side reactions, particularly with the ester functionality of the reactants, making them less ideal for this specific transformation.[1][2] The reagent's strong basicity also requires stringent control over reaction conditions.[1]

  • Fischer Esterification: This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.[3] While effective, it requires the prior synthesis of 3-hydroxy-2-methyl-2-phenylpropanoic acid, adding steps to the overall process and making it less direct.

  • The Reformatsky Reaction: This reaction has emerged as the preferred industrial and scalable method. It utilizes an organozinc reagent, formed in situ from an α-halo ester and metallic zinc, which then reacts with a ketone or aldehyde.[2][4][5] The key advantage lies in the moderate reactivity of the organozinc intermediate (often called a Reformatsky enolate), which is nucleophilic enough to attack the carbonyl of a ketone but generally unreactive towards the ester group, preventing self-condensation and improving selectivity.[6][7]

For these reasons, this guide will focus exclusively on the Reformatsky Reaction as the most reliable and scalable pathway to the target molecule.

The Reformatsky Reaction: Mechanism and Rationale

The reaction condenses acetophenone with methyl 2-bromopropanoate in the presence of activated zinc metal to form the desired β-hydroxy ester.

Mechanism:

  • Oxidative Addition: Metallic zinc undergoes an oxidative addition into the carbon-bromine bond of methyl 2-bromopropanoate, forming an organozinc intermediate, the Reformatsky enolate.[6]

  • Coordination & C-C Bond Formation: The carbonyl oxygen of acetophenone coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon onto the electrophilic carbonyl carbon of the ketone, proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond.[6]

  • Hydrolysis (Workup): An acidic workup protonates the resulting zinc alkoxide to yield the final methyl 3-hydroxy-2-methyl-2-phenylpropanoate and removes zinc salts.[6]

G cluster_0 Step 1: Formation of Reformatsky Enolate cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A Methyl 2-bromopropanoate + Zn B Organozinc Reagent (Reformatsky Enolate) A->B Oxidative Addition C Acetophenone D Zinc Alkoxide Intermediate B->D Nucleophilic Attack C->D Coordination E Final Product: Methyl 3-hydroxy-2-methyl-2-phenylpropanoate D->E Protonation (H3O+) G start Start: Assemble Oven-Dried Glassware under Nitrogen Atmosphere activate_zn Activate Zinc: Add Zn dust and I₂ crystal to flask. Heat gently until purple vapor disappears. start->activate_zn add_substrates Charge Reactor: Add anhydrous THF and Acetophenone. activate_zn->add_substrates prepare_reagent Prepare Reagent Solution: Dissolve Methyl 2-bromopropanoate in anhydrous THF in a dropping funnel. add_substrates->prepare_reagent addition Slow, Dropwise Addition: Add reagent solution to the reactor. Maintain gentle reflux. add_substrates->addition prepare_reagent->addition reaction Reaction & Monitoring: Reflux for 2-3 hours post-addition. Monitor via TLC. addition->reaction workup Aqueous Workup: Cool to 0°C. Quench with sat. aq. NH₄Cl. reaction->workup extraction Extraction: Extract aqueous layer with Diethyl Ether (3x). workup->extraction dry Dry & Concentrate: Combine organic layers, dry over MgSO₄, filter, and remove solvent via rotary evaporation. extraction->dry purify Purification: Purify crude oil via vacuum distillation. dry->purify end_product Final Product: Characterize pure Methyl 3-hydroxy-2-methyl-2-phenylpropanoate. purify->end_product

Caption: Scalable workflow for the synthesis of the target compound.

Step-by-Step Methodology

Note: All glassware must be oven-dried and assembled hot under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the organozinc intermediate.

  • Zinc Activation: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add zinc dust (26.1 g, 0.40 mol). Add a single crystal of iodine (approx. 50 mg). Gently warm the flask with a heat gun until the purple vapor of iodine sublimes and then disappears, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reactor Charging: Add anhydrous THF (200 mL) to the flask, followed by acetophenone (24.0 g, 0.20 mol).

  • Reagent Preparation: In the dropping funnel, prepare a solution of methyl 2-bromopropanoate (36.7 g, 0.22 mol) in anhydrous THF (100 mL).

  • Initiation and Addition: Add approximately 10% of the methyl 2-bromopropanoate solution to the stirred zinc suspension. The reaction mixture should become warm, and a gentle reflux may be observed, indicating initiation. Once the reaction has started, add the remaining solution dropwise at a rate sufficient to maintain a steady but controlled reflux.

    • Expert Insight: The rate of addition is the primary means of controlling the reaction exotherm. On a larger scale, external cooling may be required. If the reaction does not initiate, gentle warming may be necessary.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure all starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup and Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 150 mL of saturated aqueous ammonium chloride solution while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 150 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield methyl 3-hydroxy-2-methyl-2-phenylpropanoate as a clear, colorless oil.

Expected Outcomes & Data
ParameterExpected Result
Yield 75-85%
Physical State Colorless to pale yellow oil
Boiling Point ~110-115 °C at 1 mmHg (literature dependent)
Purity (by GC/NMR) >97%

Trustworthiness: A Self-Validating Protocol

The robustness of this protocol is ensured by several key factors:

  • Reagent Stoichiometry: A slight excess of the α-halo ester and zinc is used to ensure complete conversion of the limiting reagent, acetophenone.

  • Moisture Exclusion: The strict use of anhydrous conditions and an inert atmosphere is non-negotiable and prevents the protonation and deactivation of the critical organozinc intermediate.

  • Controlled Addition: The dropwise addition of the haloester prevents a runaway reaction, a critical safety and yield-determining factor in scalable processes.

  • Clear Workup: The use of saturated ammonium chloride provides a mildly acidic quench that effectively hydrolyzes the zinc alkoxide without promoting side reactions like dehydration of the tertiary alcohol product.

By understanding and controlling these parameters, a researcher can confidently scale this reaction, anticipating consistent and high-purity results.

References

  • PrepChem. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. Retrieved from PrepChem.com. [Link]

  • Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from SATHEE. [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Retrieved from [Link]

  • PHARMD GURU. (2025, November 19). REFORMATSKY REACTION. Retrieved from PHARMD GURU. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Activating Zinc for Sluggish Reformatsky Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oxide Wall"

The Reformatsky reaction remains a cornerstone for synthesizing


-hydroxy esters, particularly when avoiding the self-condensation issues typical of base-mediated aldol reactions. However, the reliability of this reaction is frequently compromised by the induction period —a lag phase caused by a passivation layer of zinc oxide (ZnO) on the metal surface.

This guide provides a technical breakdown of how to breach this oxide layer. We move beyond "add iodine and heat" to precise, mechanistic activation strategies that ensure reproducible initiation, even with unreactive


-bromo esters.

Diagnostic Workflow

Before altering your chemistry, use this logic flow to diagnose the specific failure mode of your reaction.

Reformatsky_Troubleshooting Start Observation: Reaction Status? NoStart No Exotherm / No SM Consumption Start->NoStart Stops Stalls after 10-20% Conversion Start->Stops LowYield Complete Consumption but Low Yield Start->LowYield OxideLayer Cause: Passivated Zn Surface NoStart->OxideLayer Coating Cause: Product coating Zn surface Stops->Coating Water Cause: Wet Solvent (Protonation) LowYield->Water Sol_TMSCl Solution: TMSCl Activation OxideLayer->Sol_TMSCl Standard Sol_Rieke Solution: Switch to Rieke Zn OxideLayer->Sol_Rieke Extreme Case Sol_Mech Solution: Mechanical Activation / Sonication Coating->Sol_Mech Sol_Polar Solution: Add Polar Co-solvent (DMSO/DMA) Coating->Sol_Polar Water->Sol_TMSCl Scavenges Moisture

Figure 1: Decision tree for diagnosing Reformatsky reaction failures based on kinetic observations.

Technical Support Q&A

Issue 1: The "Dead" Reaction (Induction Failure)

User Report: "I added my reagents and refluxed for 2 hours. No exotherm, TLC shows only starting material."

Root Cause: The zinc surface is covered in ZnO.[1] The


-bromo ester cannot penetrate this layer to perform the oxidative insertion.

Technical Response: You must chemically strip the oxide layer in situ. Thermal energy alone is rarely sufficient for high-purity commercial zinc dust.

  • Protocol A (The Chemical Strip): Add Trimethylsilyl Chloride (TMSCl) .[1]

    • Why: TMSCl reacts with ZnO to form soluble zinc siloxanes and volatile TMS-ethers, exposing the zero-valent Zn(0) lattice. It also acts as a scavenger for trace water.

    • Dosage: 0.05 to 0.1 equivalents relative to Zn.

  • Protocol B (The Entrainment): Use 1,2-Dibromoethane (DBE) .

    • Why: DBE reacts with Zn to form

      
       and ethylene gas. The evolution of ethylene creates micro-fissures in the oxide surface, while the generated 
      
      
      
      acts as a Lewis acid catalyst.
    • Caution: This method can be vigorous.

Issue 2: The "Stalling" Reaction

User Report: "The reaction started vigorously but stopped after 30 minutes. Adding more heat doesn't help."

Root Cause: Surface Occlusion. The organozinc intermediate (Reformatsky reagent) or zinc salts are precipitating onto the remaining zinc metal, blocking further reaction. This is common in non-polar solvents like pure benzene or toluene.

Technical Response:

  • Modify Solvation: Add a polar co-solvent to solubilize the zinc species.

    • Recommendation: Add 10-20% THF or Dimethylacetamide (DMA).

  • Mechanical Refresh: If the reaction is heterogeneous, the stirring bar may be polishing the glass rather than agitating the metal.

    • Fix: Use a mechanical stirrer or vigorous sonication (ultrasound) to physically abrade the surface and knock off the salt layer.

Issue 3: Low Yields with Hindered Substrates

User Report: "My aldehyde is bulky. I get the Reformatsky reagent to form, but the coupling yield is <40%."

Root Cause: The standard Reformatsky reagent (BrZn-Enolate) is a relatively mild nucleophile. It may not be reactive enough for sterically encumbered electrophiles.

Technical Response:

  • Switch to Rieke Zinc:

    • Why: Rieke zinc is a highly dispersed, high-surface-area powder prepared by reducing

      
       with Lithium/Naphthalenide. It possesses significantly higher surface energy and reactivity than commercial dust.
      
  • The "Blaise" Modification:

    • If the issue is side reactions (like self-condensation), consider slow addition of the ketone/aldehyde and the bromoester simultaneously to the activated zinc (a "Barbier-type" procedure) rather than pre-forming the enolate.

Standard Operating Procedures (SOPs)

Protocol 1: TMSCl Activation (Recommended Standard)

Best for: General synthesis, moisture-sensitive substrates.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Charge: Add Zinc dust (1.5 - 2.0 equiv) and anhydrous THF.

  • Activation:

    • Add TMSCl (0.05 equiv) .

    • Stir at room temperature for 15 minutes.

    • Visual Cue: The grey suspension often lightens slightly or becomes more homogenous.

  • Initiation:

    • Add 10% of the total

      
      -bromo ester.
      
    • Heat to mild reflux.

    • Check: Look for turbidity or a temperature spike.

  • Propagation: Once initiated, add the remaining aldehyde/ketone and bromoester mixture dropwise to maintain a gentle reflux without external heating.

Protocol 2: The "Knochel" Method (LiCl Mediated)

Best for: Very sluggish substrates where Lewis Acidity helps.

  • Dry: Dry Zinc dust (1.5 equiv) and LiCl (1.5 equiv) under high vacuum at 150°C for 2 hours.

  • Solvent: Cool and add THF.

  • Activate: Add 1,2-Dibromoethane (5 mol%) and TMSCl (1 mol%) .

  • Reaction: The presence of LiCl solubilizes the organozinc species as

    
     complexes, preventing surface passivation and increasing reactivity.
    
Protocol 3: Acid Wash (Pre-treatment)

Best for: Old zinc supplies heavily oxidized during storage.

  • Suspend Zinc dust in 2% HCl for 1-2 minutes.

  • Filter rapidly.

  • Wash sequentially: Water

    
     Ethanol 
    
    
    
    Diethyl Ether.
  • Critical: Dry under high vacuum (<1 mbar) at 100°C immediately before use. Wet zinc will kill the reaction.

Comparative Data: Activation Methods

Activation MethodReactivity LevelPreparation TimeBy-productsBest Application
Iodine (

)
ModerateFast (<5 min)

Simple, unhindered substrates.
TMSCl HighFast (15 min)TMS-ethersGeneral Purpose. Moisture scavenging required.
1,2-Dibromoethane HighModerate (Heat req.)Ethylene gasStubborn initiation; physical surface disruption.
Rieke Zinc Extreme Slow (2-3 hrs)NaphthaleneLast Resort. Highly hindered/unreactive esters.
Zn-Cu Couple Moderate-HighModerateCopper residueSpecific selectivity requirements (e.g., Simmons-Smith).

Mechanistic Visualization

Understanding why activation works allows for better troubleshooting.

Activation_Mechanism Zn_Oxide Zn Particle (ZnO Shell) Activator Activator (TMSCl / DBE) Zn_Oxide->Activator Chemical Attack Clean_Zn Active Zn(0) Lattice Exposed Activator->Clean_Zn Solubilization of ZnO Insertion Oxidative Insertion (R-Zn-Br) Clean_Zn->Insertion + R-Br

Figure 2: The chemical stripping of the passivation layer is the rate-determining step for initiation.

References

  • Review of Zinc Activation: Erdik, E. (1987). Use of Activation Methods for Organozinc Reagents. Tetrahedron, 43(10), 2203-2212. Link

  • TMSCl Activation Protocol: Picotin, G., & Miginiac, P. (1987).[2] TMSCl as an activating agent for zinc. J. Org.[3] Chem, 52, 4796.[2] Link

  • Rieke Zinc Preparation: Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956. Link

  • LiCl Acceleration: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange. Angewandte Chemie Int. Ed., 45(18), 2958-2961. Link

  • DIBAL-H Activation (Scale-up): Girgis, M. J., et al. (2009).[4] A Scalable Zinc Activation Procedure Using DIBAL-H. Organic Process Research & Development, 13(6), 1094–1099. Link

Sources

Overcoming steric hindrance in 2-methyl-2-phenyl propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing challenges in the synthesis of 2-methyl-2-phenyl propanoate (also known as methyl


-dimethylphenylacetate). Because this molecule features a fully substituted quaternary 

-carbon, it presents severe steric hindrance during standard esterification and alkylation workflows.

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to help you bypass these thermodynamic and kinetic barriers.

Mechanistic Workflow: Bypassing Steric Hindrance

StericHindrance Start 2-Methyl-2-phenylpropanoic Acid Fischer Fischer Esterification (MeOH, H+) Start->Fischer SN2 O-Alkylation (SN2) (Base, MeI / DMS) Start->SN2 AcidCl Acid Chloride Route (SOCl2, then MeOH) Start->AcidCl Clash Steric Clash at Tetrahedral Intermediate Fischer->Clash Target Methyl 2-methyl-2-phenylpropanoate (Target Ester) Clash->Target Low Yield (<40%) Bypass Bypasses Carbonyl Attacks Electrophile SN2->Bypass Bypass->Target High Yield (>85%) HighE Highly Electrophilic Acylium Intermediate AcidCl->HighE HighE->Target High Yield (>90%)

Logical pathways to bypass steric hindrance in 2-methyl-2-phenyl propanoate synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low when attempting a standard Fischer esterification of 2-methyl-2-phenylpropanoic acid? A1: The core issue is causality driven by spatial geometry. The quaternary


-carbon (bearing gem-dimethyl groups and a bulky phenyl ring) creates a massive steric shield around the adjacent carbonyl carbon[1]. During a standard Fischer esterification, nucleophilic attack by methanol requires the formation of a bulky sp³-hybridized tetrahedral intermediate. The steric clash between the 

-substituents and the incoming nucleophile drastically increases the activation energy, making the reaction both thermodynamically and kinetically unfavorable under standard reflux conditions[1].

Q2: How can I synthesize the methyl ester while completely bypassing the steric hindrance at the carbonyl? A2: Instead of forcing a nucleophile to attack the shielded carbonyl carbon, you must invert the electronic roles. By deprotonating the carboxylic acid with a mild base (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 or 

), you form a highly nucleophilic carboxylate anion. This anion can then perform an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

attack on an unhindered electrophile like methyl iodide (MeI) or dimethyl sulfate (DMS)[2]. Because the bond-forming event occurs at the methylating agent's carbon rather than the hindered carbonyl carbon, the steric shielding of the quaternary center is entirely bypassed.

Q3: Methyl iodide is highly toxic and volatile. What is the best scalable alternative for pilot-plant production? A3: For scale-up, the acid chloride activation route is highly recommended. Converting the sterically hindered acid to an acid chloride using thionyl chloride (


) or oxalyl chloride introduces an excellent leaving group and drastically increases the electrophilicity of the carbonyl carbon[1]. This lowers the activation energy enough that methanol can attack efficiently despite the steric bulk[1]. Alternatively, dimethyl sulfate (DMS) combined with 

in acetone serves as a highly effective, less volatile

alternative[2].

Q4: I am trying to synthesize the target molecule via double


-alkylation of methyl phenylacetate. Why is the second methylation stalling? 
A4:  The first methylation to form methyl 2-phenylpropanoate proceeds smoothly. However, the resulting tertiary enolate is significantly more sterically hindered and less nucleophilic than the initial secondary enolate. To push the second methylation to completion, you must use a strong, non-nucleophilic base (such as LDA or NaH) to ensure 100% enolization, and employ a polar aprotic solvent (like THF or DMF) to separate the ion pair. This maximizes the enolate's reactivity toward the methylating agent.

Quantitative Comparison of Synthesis Routes

Synthesis RoutePrimary MechanismTypical YieldReaction TimeScalabilityPrimary Challenge
Fischer Esterification Nucleophilic Acyl Substitution< 40%24–48 hPoorSevere steric clash at tetrahedral intermediate[1]
Carboxylate O-Alkylation ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

at Methylating Agent
85–95%12–40 hModerateToxicity and volatility of methyl iodide
Acid Chloride Activation Acyl Substitution via Acylium90–98%4–8 hExcellentHandling corrosive reagents (

)[1]

-Dialkylation
Enolate Alkylation60–75%12–18 hModerateIncomplete second methylation

Validated Experimental Protocols

The following protocols are designed as self-validating systems, meaning the reaction provides observable physical feedback to confirm the progression of each mechanistic step.

Protocol A: O-Alkylation via Methyl Iodide ( Bypass)

This method bypasses carbonyl steric hindrance by utilizing the carboxylate as a nucleophile[3].

  • Deprotonation (Self-Validating Step): Dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in anhydrous DMF. Add sodium bicarbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 1.5 eq). Stir at room temperature. Validation: The evolution of 
    
    
    
    gas indicates active deprotonation. Wait until gas evolution completely ceases, confirming the quantitative formation of the carboxylate salt.
  • Alkylation: Slowly add methyl iodide (2.0 eq) to the mixture[3].

  • Reaction Monitoring: Stir the mixture at room temperature for 24-40 hours[3]. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the highly polar carboxylic acid spot disappears.

  • Work-up: Pour the reaction mixture into ice water to quench[3]. Adjust the pH to ~3.0 using 1N aqueous HCl to protonate any unreacted starting material[3]. Extract three times with diethyl ether[3].

  • Purification: Wash the combined organic phases with water to remove DMF, dry over anhydrous ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , filter, and concentrate under reduced pressure to yield the product as a yellow oil.
    
Protocol B: Acid Chloride Activation Route (Scalable)

This method overcomes steric hindrance by drastically increasing the electrophilicity of the carbonyl[1].

  • Activation (Self-Validating Step): In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-methyl-2-phenylpropanoic acid (1.0 eq) in neat thionyl chloride (

    
    , 3.0 eq). Add 2 drops of anhydrous DMF as a catalyst. Validation: Immediate, vigorous evolution of 
    
    
    
    and HCl gases will occur. Heat to a gentle reflux. The reaction is complete when gas evolution completely stops and the mixture becomes a clear, homogeneous solution.
  • Concentration: Remove excess

    
     under reduced pressure. Crucial Step: Co-evaporate with anhydrous toluene twice to ensure complete removal of residual 
    
    
    
    , which would otherwise cause side reactions.
  • Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add anhydrous methanol (5.0 eq) and triethylamine (1.5 eq). Validation: The formation of a white precipitate (triethylamine hydrochloride) visually confirms the successful acyl substitution.

  • Work-up: Wash the organic layer with saturated aqueous

    
    , followed by brine. Dry over 
    
    
    
    and concentrate to yield the pure methyl ester.

References

  • [2] Google Patents. "WO2005019175A1 - Fexofenadine polymorphs and processes of preparing the same". Available at:

Sources

Reformatsky Optimization Hub: Diastereocontrol in Phenyl Ketone Additions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-ZN-Ph-001 Lead Scientist: Dr. H. Zimmerman (Senior Application Scientist)

Diagnostic & Triage (Visual Workflow)

Before altering your substrate, determine if your issue is kinetic (reactivity) or thermodynamic/mechanistic (selectivity) . Use this decision tree to isolate the failure mode.

Reformatsky_Troubleshooting Start Identify Failure Mode Issue_Yield Low Conversion / No Reaction Start->Issue_Yield Issue_Selectivity Poor Diastereoselectivity (dr < 5:1) Start->Issue_Selectivity Zn_Surface Check Zn Activation (Is surface grey/clumped?) Issue_Yield->Zn_Surface Solvent_Check Check Solvent Polarity Issue_Selectivity->Solvent_Check TMSCl Action: Add TMSCl (5 mol%) or wash Zn with HCl Zn_Surface->TMSCl Yes Temp_Ctrl Action: Increase Temp to Reflux (Initiation Step Only) Zn_Surface->Temp_Ctrl No Polar Current: THF/DMSO (Promotes Open TS) Solvent_Check->Polar NonPolar Current: Toluene/CH2Cl2 (Promotes Closed TS) Solvent_Check->NonPolar Switch_NP Action: Switch to Toluene (Favors Chelation/Syn) Polar->Switch_NP Switch_Sm Action: Switch Metal to SmI2 (Rigid 'Chair' TS) NonPolar->Switch_Sm

Figure 1: Diagnostic logic for isolating reactivity vs. selectivity issues in Zinc-mediated enolate additions.

Technical Deep Dive: The Mechanics of Selectivity

Achieving high diastereomeric ratios (dr) in phenyl ketones is notoriously difficult because the phenyl ring is planar. Unlike a tert-butyl group, which exerts massive steric bulk in all directions, a phenyl ring can rotate to minimize steric clashes, often leading to erosion of selectivity.

The Two Pathways: Closed vs. Open

To optimize dr, you must force the reaction through a single transition state (TS).

ParameterClosed TS (Zimmerman-Traxler) Open TS
Mechanism Zn coordinates both the enolate oxygen and ketone oxygen, forming a 6-membered chair.[1][2]Lewis acid (Zn) activates ketone; Enolate attacks without cyclic chelation.
Favored Conditions Non-polar solvents (Toluene, Benzene, Et₂O).Polar solvents (DMSO, DMF, HMPA) or high temp.
Dominant Isomer Typically Syn (via Z-enolate).Variable (often Anti due to dipolar minimization).
Phenyl Ketone Nuance Phenyl group occupies pseudo-equatorial position to avoid 1,3-diaxial strain.Phenyl group rotates to minimize dipole interactions with the ester.
The "Phenyl Problem"

In the Zimmerman-Traxler model, the phenyl group of the ketone (


) prefers the pseudo-equatorial position. However, if the phenyl ring has ortho-substituents , it may be forced into a pseudo-axial orientation to avoid steric clash with the zinc-chelate, inverting the expected selectivity.

Standard Operating Procedure (SOP)

Protocol ID: SOP-REF-TMS-05 Objective: High-yield Reformatsky addition with baseline diastereocontrol.

Reagents
  • Substrate: Phenyl Ketone (1.0 equiv)

  • Reagent:

    
    -Bromoester (1.2 - 1.5 equiv)
    
  • Metal: Zinc dust (1.5 - 2.0 equiv) - Must be activated.

  • Activator: Chlorotrimethylsilane (TMSCl) (0.05 equiv)

  • Solvent: THF (for reactivity) or Toluene (for selectivity) - Anhydrous.

Step-by-Step Workflow
  • Zinc Activation (The "Make or Break" Step):

    • Place Zn dust in the reaction vessel under Argon.

    • Self-Validating Step: Add 5 mol% TMSCl in minimal solvent. Stir for 15 mins.

    • Observation: The grey suspension should slightly brighten or evolve micro-bubbles. This strips the oxide layer.

  • Initiation:

    • Add 10% of the

      
      -bromoester and 10% of the ketone.
      
    • Heat gently (heat gun or warm bath) until the reaction initiates.

    • Self-Validating Step: Look for a sudden exotherm or a color change (often to pale green/yellow). If this does not happen, DO NOT proceed. Add a crystal of Iodine (

      
      ) or more TMSCl.
      
  • Controlled Addition (The Selectivity Step):

    • Once initiated, cool the mixture to the desired temperature (0°C for standard, -78°C if using highly reactive substrates).

    • Add the remaining ketone and bromoester dropwise over 30-60 minutes.

    • Reasoning: Slow addition keeps the concentration of free enolate low, preventing aggregation which can disrupt the specific transition state geometry.

  • Quench & Workup:

    • Quench with cold saturated

      
      .
      
    • Note: Acidic workup (

      
      ) is common but risks dehydrating the product to the alkene (elimination). Stick to 
      
      
      
      unless necessary.

Troubleshooting & FAQs

Q1: I am getting 0% conversion. The Zinc just sits there.

Root Cause: Zinc Oxide passivation. The "induction period" is infinite because the reagents cannot penetrate the oxide layer. Fix:

  • Chemical Polish: Use the TMSCl method described in the SOP [1].

  • Mechanical Polish: If TMSCl fails, use Rieke Zinc (generated in situ from

    
     and 
    
    
    
    ) for extreme reactivity, though this is often overkill for simple phenyl ketones.
  • Thermal Shock: Briefly heat the mixture to reflux to start the radical chain, then cool down for the main reaction.

Q2: My diastereomeric ratio (dr) is 1:1 (racemic/no selectivity).

Root Cause: You are likely operating under thermodynamic control or in a solvent that disrupts the Zimmerman-Traxler state. Fix:

  • Solvent Switch: Move from THF to Toluene or CH₂Cl₂ . THF coordinates to Zinc, competing with the ketone oxygen and breaking the 6-membered transition state [2].

  • Ester Bulk: Switch from ethyl bromoacetate to tert-butyl bromoacetate . The increased bulk forces the transition state into a more rigid chair conformation to accommodate the steric demand.

  • Temperature: Lower the temperature to -20°C or -40°C. Selectivity is a difference in

    
    ; lower temperatures amplify this difference.
    
Q3: Can I use Samarium instead of Zinc?

Answer: Yes, and for phenyl ketones, it is often superior. Insight:


 (Samarium diiodide) mediates a Reformatsky-type reaction that is strictly kinetic and often proceeds via a very tight, chelated transition state.
Protocol Adjustment:  Use 2.2 equiv of 

in THF at -78°C. This frequently yields syn products with >90:10 dr, even with challenging phenyl ketone substrates [3].
Q4: My product is eliminating to the alkene during purification.

Root Cause:


-hydroxy esters derived from phenyl ketones are benzylic alcohols. They are extremely prone to acid-catalyzed dehydration (E1 mechanism) because the resulting carbocation is resonance-stabilized by the phenyl ring.
Fix: 
  • Avoid HCl in the workup. Use buffered

    
    .
    
  • Deactivate silica gel with 1%

    
     (Triethylamine) during column chromatography.
    

Mechanism Visualization (Zimmerman-Traxler)[3]

The diagram below illustrates why the Closed TS (favored in non-polar solvents) leads to high stereocontrol compared to the chaotic Open TS.

Zimmerman_Traxler Zn_Enolate Zn-Enolate Formed (Z-Geometry favored) Closed_TS Closed TS (Chair) Zn chelates C=O and Enolate-O Zn_Enolate->Closed_TS Non-Polar Solvent (Toluene) Open_TS Open TS Solvent blocks chelation Zn_Enolate->Open_TS Polar Solvent (DMSO/THF) Syn_Product Syn-Product (Major) Closed_TS->Syn_Product Minimizes 1,3-diaxial strain Anti_Product Anti-Product (Major) Open_TS->Anti_Product Dipole minimization

Figure 2: Mechanistic divergence based on solvent coordination capability.

References

  • Zinc Activation Protocols

    • Title: Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal.[3][4]

    • Source: Journal of Organic Chemistry (2025).[3]

    • URL:[Link][3]

  • Solvent Effects & Selectivity

    • Title: Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III).[5][6]

    • Source: Molecules (2025).[5][6][7]

    • URL:[Link]

  • Samarium vs Zinc (Selectivity)

    • Title: Recent developments in the asymmetric Reformatsky-type reaction.[8][9]

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • General Mechanism (Zimmerman-Traxler): Title: The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. Source: BenchChem Technical Guides.

Sources

Removing unreacted alpha-bromo ester from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Workup Strategies Subject: Removal of Unreacted


-Bromo Esters from Reaction Mixtures
Ticket ID:  CHEM-SUP-8821
Status:  Open
Responder:  Senior Application Scientist

Overview

Removing unreacted


-bromo esters (e.g., ethyl bromoacetate, tert-butyl bromoacetate) is a notorious bottleneck in organic synthesis. These reagents are often used in excess to drive Reformatsky or substitution reactions but pose three distinct challenges:
  • Lachrymatory Nature: They are potent eye irritants, making standard rotovap concentration hazardous.

  • Similar Polarity: They often co-elute with the desired product on silica gel due to similar lipophilicity.

  • Thermal Instability: High-temperature distillation can lead to elimination (HBr loss) or polymerization.

This guide provides three validated protocols to sequester and remove these impurities, ranked by chemoselectivity and ease of operation.

Quick Decision Matrix

Use the following logic flow to select the appropriate purification strategy for your specific substrate.

decision_matrix start START: Excess alpha-Bromo Ester scale Scale of Reaction? start->scale value Product Value / Sensitivity? scale->value < 10 mmol thiourea Method B: Thiourea Extraction (Scalable, Low Cost) scale->thiourea > 10 mmol ps_amine Method A: Polymer-Supported Scavenger (High Chemoselectivity) value->ps_amine High Value / Acid Sensitive value->thiourea Robust Product distill Method C: Kugelrohr Distillation (Only for thermally stable products) value->distill Volatile / Stable

Figure 1: Strategic decision tree for selecting the optimal purification method.

Method A: Polymer-Supported Scavenging (The "Gold Standard")

Best for: High-value intermediates, late-stage functionalization, or acid-sensitive compounds. Mechanism: A polymer-bound nucleophile (amine) attacks the electrophilic


-carbon of the bromo ester, covalently tethering the impurity to the solid support. The product remains in solution.
Protocol
  • Reagent Selection: Use a Polymer-Supported Diamine (e.g., PS-Ethylenediamine or PS-Trisamine). These resins typically have a loading of 3–4 mmol/g.

  • Calculation: Calculate the theoretical excess of

    
    -bromo ester. Use 3.0 equivalents  of resin relative to the excess bromide.
    
  • Execution:

    • Dilute the crude reaction mixture in DCM or THF (approx. 0.1 M).[1]

    • Add the dry resin beads directly to the flask.

    • Agitate (do not magnetically stir, as this grinds the beads) for 2–4 hours at room temperature.

  • Validation: Spot a TLC plate. The UV-active/stain-active spot for the bromo ester should disappear.

  • Workup: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with solvent. The filtrate contains your pure product.

Why this works: The reaction is a heterogeneous


 substitution. The ionic byproduct is trapped inside the polymer matrix, completely removing it from the liquid phase.

Method B: The Thiourea "Phase-Switch" (Scalable & Cheap)

Best for: Large-scale reactions (>10g) where resin costs are prohibitive. Mechanism: Thiourea is a potent nucleophile towards alkyl halides. It reacts with the


-bromo ester to form an isothiouronium salt . Unlike the starting ester, this salt is highly water-soluble and partitions into the aqueous layer during extraction.

reaction_mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase bromo alpha-Bromo Ester (Lipophilic) salt Isothiouronium Salt (Water Soluble) bromo->salt + Thiourea SN2 Reaction thiourea Thiourea thiourea->salt

Figure 2: Phase-switch mechanism: Converting lipophilic impurities into hydrophilic salts.

Protocol
  • Preparation: Prepare a saturated solution of thiourea in ethanol or warm water.

  • Scavenging: Add 2.0 equivalents of thiourea (relative to the excess bromo ester) to your reaction mixture.

  • Reaction: Heat the mixture gently (reflux if solvent allows, or 50°C) for 30–60 minutes.

    • Note: If your product is sensitive to heat, stir overnight at room temperature.

  • Workup:

    • Concentrate the mixture to remove bulk ethanol (if used).

    • Redissolve in EtOAc or DCM.

    • Wash with water (2x) followed by brine . The unreacted bromo ester (now a salt) will be quantitatively removed in the water wash.

Critical Check: Ensure your product does not contain highly electrophilic sites that could also react with thiourea.

Method C: Chromatographic Optimization

If you must use column chromatography, standard conditions often fail because


-bromo esters streak or co-elute.
Visualization (TLC)

-Bromo esters are weakly UV active. Use these specific stains for reliable detection:
  • KMnO₄ (Potassium Permanganate): Stains the ester as a bright yellow/brown spot on a purple background. Best for general detection.[2]

  • Bromocresol Green: If the ester has hydrolyzed to the acid, this will stain yellow on a blue background (pKa indicator).

Solvent Engineering

Standard Hexane/EtOAc systems often fail to separate bromo esters from products.

  • The Toluene Trick: Switch to Toluene/EtOAc or Toluene/DCM . The

    
    -
    
    
    
    interactions between toluene and the bromo-substituent often shift the Rf of the impurity significantly compared to the product.

Safety & Decontamination (Lachrymator Handling)

WARNING:


-Bromo esters are severe lachrymators (tear gas agents).

Decontamination Solution: Never rinse glassware containing these residues directly with water (it creates a vapor cloud). Instead, soak all glassware in the following solution for 1 hour:

  • Solution: 10% Aqueous Ammonia (

    
    ) + Ethanol (1:1 mix).
    
  • Chemistry: The ammonia rapidly aminates the bromide, destroying the lachrymatory properties.

Comparison of Methods

FeaturePolymer ScavengingThiourea ExtractionDistillation
Cost HighLowLow
Scalability Low (<5g)High (>100g)Medium
Purity Excellent (>98%)Good (>95%)Variable
Thermal Risk NoneLowHigh
Time 2-4 Hours1-2 Hours1-3 Hours

References

  • Polymer-Supported Scavenging: Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries." Journal of Organic Chemistry, 1997, 62(26), 9058–9069.

  • Thiourea Reactivity: Dale, D. J., et al. "The synthesis of S-alkylisothiouronium salts." Organic Syntheses, Coll. Vol. 4, p.502.

  • TLC Staining Protocols: Reach Devices. "TLC Stains and Visualization Recipes."

  • Lachrymator Safety: National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enzymatic kinetic resolution. This guide is designed for researchers, scientists, and drug development professionals who utilize lipases for the synthesis of enantiomerically pure compounds. Low enantiomeric excess (ee) is a frequent challenge that can stem from multiple factors related to the enzyme, reaction medium, or experimental conditions. This document provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve issues of low enantioselectivity in your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized to help you systematically identify and solve the root cause of low enantiomeric excess.

My enantiomeric excess (ee) is lower than expected or reported in the literature. Where do I start?

Low enantioselectivity is a multifactorial problem. The first step is to systematically evaluate the core components of your reaction: the lipase, the reaction medium (solvent and water content), and the reaction parameters (temperature, acyl donor, etc.). A logical, step-by-step approach is crucial to identifying the limiting factor.

Below is a workflow to guide your troubleshooting process.

G start Low ee Detected check_enzyme 1. Verify Enzyme Suitability & Activity start->check_enzyme check_medium 2. Optimize Reaction Medium check_enzyme->check_medium Enzyme is active and appropriate sub_enzyme Is the lipase known to resolve this substrate class? Is it immobilized? Is it from a reliable supplier? check_enzyme->sub_enzyme check_conditions 3. Adjust Reaction Conditions check_medium->check_conditions Solvent & water activity are optimal sub_medium Is the solvent non-polar & aprotic? Is water activity (aw) controlled and optimized (typically low)? check_medium->sub_medium check_substrate 4. Evaluate Substrate & Acyl Donor check_conditions->check_substrate Temp. & time are optimized sub_conditions Is the temperature optimized? (Lower temp. often ↑ ee) Is the reaction stopped at ~50% conversion? check_conditions->sub_conditions success High ee Achieved check_substrate->success Substrate structure is compatible sub_substrate Do substrate substituents have significant steric differences? Is the acyl donor bulky enough? check_substrate->sub_substrate

Caption: Troubleshooting decision tree for low enantiomeric excess.

Section 1: Issues Related to the Lipase

Question: Could my choice of lipase be the problem?

Answer: Absolutely. The inherent enantioselectivity of a lipase is highly dependent on its source (microorganism) and its formulation (free vs. immobilized).

Potential Causes & Suggested Solutions:

  • Inappropriate Lipase: The lipase may have inherently low enantioselectivity for your specific substrate. Lipases exhibit broad substrate specificity, but their enantiopreference can vary dramatically.[1] For example, Candida antarctica Lipase B (CALB) is famously robust and highly selective for a wide range of secondary alcohols, whereas other lipases may perform better for different structures.

    • Solution: Screen a panel of lipases from different microbial sources (Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei, etc.). Start with lipases known to be effective for your substrate class, such as those that follow empirical models like the Kazlauskas rule for secondary alcohols.[2][3]

  • Free (Non-Immobilized) Lipase: Free lipase powders can aggregate in organic solvents, leading to reduced activity and inconsistent results. Immobilization often enhances stability, reusability, and in many cases, enantioselectivity.[4][5]

    • Solution: Immobilize your lipase. Adsorption onto a hydrophobic support (e.g., macroporous resins like Amberlite or Lewatit) is a simple and highly effective method that can "lock" the lipase in its active, open conformation, leading to hyperactivation and improved performance.[4][6]

Scientific Rationale: The enantioselectivity of a lipase is determined by the three-dimensional architecture of its active site.[1] This site contains a catalytic triad (typically Ser-His-Asp) and creates a chiral environment.[7] An incoming racemic substrate will have two enantiomers, one of which will fit more favorably into the active site and reach the transition state geometry more easily, resulting in a faster reaction rate for that enantiomer.[8] Immobilization can improve enantioselectivity by preventing enzyme aggregation, providing a favorable microenvironment, and inducing conformational changes that may enhance the distinction between the two enantiomers.[5][9]

Section 2: Issues Related to the Reaction Medium

Question: My lipase is appropriate, but the ee is still low. Could the solvent be the issue?

Answer: The choice of solvent is one of the most critical parameters influencing lipase enantioselectivity.

Potential Causes & Suggested Solutions:

  • Polar or Protic Solvents: Polar solvents like DMSO, DMF, or short-chain alcohols can strip the essential layer of water from the enzyme's surface, leading to denaturation and loss of activity.[10] They can also interfere with substrate binding.

    • Solution: Use non-polar, aprotic solvents. Hydrophobic solvents like hexane, heptane, isooctane, or methyl tert-butyl ether (MTBE) are generally preferred as they maintain the enzyme's essential hydration shell and do not compete for the active site.[11][12] The enantioselectivity often increases with solvent hydrophobicity (higher log P value).[13][14]

  • Incorrect Water Activity (a_w): Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water can facilitate hydrolysis (the reverse reaction) and reduce enzyme flexibility, which can decrease enantioselectivity.[15]

    • Solution: Control the water activity (a_w) of the system. For many transesterification reactions, optimal activity and selectivity are found at very low a_w values (e.g., <0.1).[16][17] This can be achieved by using anhydrous solvents and adding saturated salt hydrate pairs to the reaction headspace to equilibrate the system to a known a_w.

Scientific Rationale: The organic solvent modulates the enzyme's flexibility and the partitioning of substrates and products. A rigid enzyme conformation, often found in non-polar solvents, can amplify the subtle energy differences between the two enantiomeric transition states, thus enhancing selectivity.[10] Water activity (a_w), a measure of the energy status of water in the system, is a more precise parameter than simple water concentration. Each enzyme has an optimal a_w for its activity and stability.[18][19] For lipases in organic media, this is typically a thin layer of water bound to the enzyme surface, which is essential for conformational flexibility.[15] Stripping this water or adding too much can be detrimental.[10][16]

Data Presentation: Effect of Solvent on Enantioselectivity

The enantiomeric ratio (E) is a measure of a lipase's ability to discriminate between two enantiomers. The table below illustrates how E-values can vary dramatically with the solvent for the resolution of a model substrate.

SolventLog PE-value (Example)
n-Hexane3.9>100
Toluene2.785
Diisopropyl Ether1.950
Acetonitrile-0.35
Dimethyl Sulfoxide (DMSO)-1.3<2

Note: E-values are illustrative and depend on the specific lipase, substrate, and reaction conditions. A higher log P generally correlates with higher enantioselectivity.[13][20]

Section 3: Issues Related to Reaction Conditions

Question: I've optimized my lipase and solvent, but my results are inconsistent or suboptimal. What other parameters should I check?

Answer: Fine-tuning the reaction conditions, such as temperature and acyl donor, is the final step to maximizing enantiomeric excess.

Potential Causes & Suggested Solutions:

  • High Reaction Temperature: While higher temperatures increase the reaction rate, they can decrease enantioselectivity. The small difference in activation energy between the two enantiomers becomes less significant at higher thermal energies.

    • Solution: Decrease the reaction temperature. Running the reaction at a lower temperature (e.g., room temperature, 4°C, or even sub-zero temperatures) often leads to a significant increase in the enantiomeric ratio (E).[20][21]

  • Inappropriate Acyl Donor: The structure of the acyl donor can influence enantioselectivity by interacting with the enzyme's active site.

    • Solution: Screen different acyl donors. For transesterifications, vinyl esters (e.g., vinyl acetate, vinyl laurate) are often excellent choices because the enol byproduct tautomerizes to an aldehyde, rendering the reaction irreversible.[22] Using bulkier acyl donors can sometimes improve selectivity.

  • Reaction Progress Beyond 50% Conversion: In kinetic resolution, the ee of the remaining substrate and the product change as the reaction progresses. The maximum theoretical yield for a single enantiomer is 50%. Pushing the reaction to high conversion will necessarily decrease the ee of the remaining starting material and can complicate product isolation.

    • Solution: Monitor the reaction progress carefully (e.g., by GC or TLC) and stop the reaction at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both the product and the unreacted substrate.

Scientific Rationale: The relationship between temperature and enantioselectivity is described by thermodynamics. The enantiomeric ratio (E) is related to the difference in the free energy of activation (ΔΔG‡) between the two enantiomers. Since ΔΔG‡ = ΔΔH‡ - TΔΔS‡, a lower temperature (T) increases the impact of the enthalpic term (ΔΔH‡), which often governs enantioselection, leading to a higher E-value.[21] The acyl donor becomes part of the acyl-enzyme intermediate and its steric and electronic properties can influence how the chiral nucleophile (e.g., a secondary alcohol) is accommodated in the active site.

Experimental Protocols

Protocol 1: General Procedure for a Trial Kinetic Resolution

This protocol provides a starting point for the lipase-catalyzed acylation of a racemic secondary alcohol.

  • Preparation: To a 10 mL vial, add the racemic alcohol (0.1 mmol, 1.0 eq), immobilized lipase (e.g., Novozym 435, 10-20 mg), and anhydrous solvent (e.g., n-hexane, 2 mL).

  • Initiation: Add the acyl donor (e.g., vinyl acetate, 0.3 mmol, 3.0 eq).

  • Reaction: Seal the vial and place it on an orbital shaker (approx. 200 rpm) at the desired temperature (e.g., 30°C).

  • Monitoring: Periodically take small aliquots (e.g., 5 µL), filter out the enzyme, dilute with a suitable solvent (e.g., isopropanol), and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess (%ee) of the substrate and product.

  • Termination: When the conversion reaches approximately 50%, filter off the immobilized enzyme (which can be washed and reused).

  • Workup: Remove the solvent under reduced pressure. The resulting mixture of acylated product and unreacted alcohol can be separated by column chromatography.

Protocol 2: Determining Enantiomeric Excess (%ee) by Chiral HPLC

Accurate measurement of ee is critical for troubleshooting.

  • System Setup: Use an HPLC system equipped with a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).

  • Method Development: Develop a separation method using a mobile phase typically consisting of a mixture of hexane/isopropanol or a similar solvent system. Ensure baseline separation of the two enantiomers using a racemic standard.

  • Sample Preparation: Prepare a dilute solution of your reaction mixture (post-enzyme removal) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system.

  • Calculation: Integrate the peak areas for each enantiomer (Area1 and Area2). Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[23]

Caption: Workflow for ee determination using chiral HPLC.[23]

Frequently Asked Questions (FAQs)

Q1: What is the "Kazlauskas Rule" and how can it help me? The Kazlauskas Rule is an empirical guideline used to predict which enantiomer of a secondary alcohol will react faster in a lipase-catalyzed acylation.[2][24] The rule states that if you orient the alcohol with the hydroxyl group pointing up and to the front, the fast-reacting enantiomer will have the larger of the other two substituents on the stereocenter pointing to the left.[25][26] This is a useful starting point for selecting a lipase or predicting the outcome for a new substrate.

Q2: My reaction is very slow. How can I increase the rate without sacrificing enantioselectivity? This is a common trade-off. First, ensure your lipase is active and not inhibited. Using an immobilized lipase can significantly boost the reaction rate.[6] You can also increase the substrate concentration or the enzyme loading.[22] While lowering temperature increases ee, it slows the rate. Therefore, an optimization between temperature, enzyme amount, and reaction time is necessary to find a practical balance.

Q3: Can I reuse my immobilized lipase? Yes, one of the major advantages of immobilization is catalyst reusability.[9] After the reaction, you can simply filter the enzyme, wash it with fresh solvent (e.g., the reaction solvent followed by a more polar one like acetone if needed, then the reaction solvent again to displace the acetone), and dry it carefully (e.g., under vacuum). The stability varies, but many immobilized lipases can be reused for 10 or more cycles with minimal loss of activity.[4][9]

Q4: What does the Enantiomeric Ratio (E) mean? The Enantiomeric Ratio, or E-value, is a more robust measure of enantioselectivity than %ee because it is independent of substrate conversion. It is calculated from the %ee of the substrate (ee_s) and the %ee of the product (ee_p) or from the conversion (c) and ee_s. An E-value > 20 is generally considered useful, while E > 100 is excellent for synthetic applications.

Q5: My lipase seems to be inactive in all solvents. What could be wrong? First, verify the enzyme's viability with a standard control reaction (e.g., hydrolysis of p-nitrophenyl butyrate). If it's inactive, it may have been denatured by improper storage (high temperature or humidity) or it could be from a faulty batch. Also, ensure your solvents are truly anhydrous, as excessive water can lead to aggregation and apparent inactivity in organic media.[15] Finally, some compounds in your reaction mixture could be acting as inhibitors.

References

  • Ghanem, A. (2007). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. IntechOpen. Available at: [Link]

  • Ma, L., Persson, M., & Adlercreutz, P. (2002). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Enzyme and Microbial Technology, 31(7), 1024-1029. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2007). Relationship between water activity and catalytic activity of lipases in organic media. Wiley Online Library. Available at: [Link]

  • Ma, L., Persson, M., & Adlercreutz, P. (2002). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. ResearchGate. Available at: [Link]

  • Kumar, A., Dhar, K., Kanwar, S. S., & Arora, P. K. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 25(7), 1259-1270. Available at: [Link]

  • Zu, Y., Zhang, Y., Luo, M., Wang, W., & Wang, X. (2013). Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. BMC Biotechnology, 13, 93. Available at: [Link]

  • Zhang, X., et al. (2018). The structural basis of “Kazlauska rule” for discrimination of different enantiomers of secondary alcohols. ResearchGate. Available at: [Link]

  • Zu, Y., et al. (2013). Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1 - phenylethanol in non-aqueous medium. CORE. Available at: [Link]

  • Aryee, A. N., et al. (2017). Effect of Water Clustering on the Activity of Candida antarctica Lipase B in Organic Medium. MDPI. Available at: [Link]

  • Kazlauskas, R., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Semantic Scholar. Available at: [Link]

  • Matsuda, T. (2005). Origin of the Enantioselectivity of Lipases Explained by a Stereo-Sensing Mechanism Operative at the Transition State. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Tuter, M., et al. (2012). Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology. PubMed. Available at: [Link]

  • Reetz, M. T. (2014). Increasing the activity and enantioselectivity of lipases by sol-gel immobilization: further advancements of practical interest. PubMed. Available at: [Link]

  • Valivety, R. H., et al. (1994). Relationship between water activity and catalytic activity of lipases in organic media. Effects of supports, loading and enzyme preparation. PubMed. Available at: [Link]

  • Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. Available at: [Link]

  • Hasan, F., Shah, A. A., & Hameed, A. (2009). Organic Solvent Tolerant Lipases and Applications. PMC. Available at: [Link]

  • van Rantwijk, F., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. PubMed. Available at: [Link]

  • Kazlauskas, R. J., et al. (1991). A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. ACS Publications. Available at: [Link]

  • Sánchez, S., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Pubtexto. Available at: [Link]

  • Kumar, A., et al. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. SciSpace. Available at: [Link]

  • Kumar, A., et al. (2013). Lipase in aqueous-polar organic solvents: activity, structure, and stability. PubMed. Available at: [Link]

  • PharmaGuru (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Available at: [Link]

  • Norin, M., et al. (2002). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. PMC. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2014). Schematic representation of the Kazlauskas rule. ResearchGate. Available at: [Link]

  • Reetz, M. T., et al. (1996). Methods for the immobilization of lipases and their use for ester synthesis. Academia.edu. Available at: [Link]

  • Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]

  • Garcia-Galan, C., et al. (2014). Improving Lipase Activity by Immobilization and Post-immobilization Strategies. Springer. Available at: [Link]

  • Berglund, P., & Hult, K. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. ResearchGate. Available at: [Link]

  • Shyam, K.P. (2016). How to start with an enantioselective reactions for the synthesis of enantiopure molecules using lipase as a catalyst? ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega. Available at: [Link]

  • O'Boyle, F., & Connolly, D. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Juniper Publishers. Available at: [Link]

  • Sharma, S., et al. (2014). An oxidant and organic solvent tolerant alkaline lipase by P. aeruginosa mutant: Downstream processing and biochemical characterization. PMC. Available at: [Link]

  • Aryee, A. N., et al. (2024). Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Berglund, P., & Hult, K. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Lund University Research Portal. Available at: [Link]

  • Dalla Rosa, C., de Oliveira, D., & Oliveira, J. V. (2009). The role of organic solvent amount in the lipase-catalyzed biodiesel production. SciELO. Available at: [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • Berglund, P., & Hult, K. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Lund University. Available at: [Link]

  • JOCPR (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Available at: [Link]

  • Chiralpedia (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

Sources

Effect of temperature on Reformatsky reaction yield and selectivity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Temperature Effects on Yield and Selectivity

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how temperature critically influences the outcome of your experiments. We will explore the causality behind common issues and provide robust, field-proven troubleshooting strategies.

The Reformatsky reaction, which couples aldehydes or ketones with α-halo esters using metallic zinc, is a cornerstone of organic synthesis for producing β-hydroxy esters.[1][2] While seemingly straightforward, its success is highly sensitive to reaction parameters, most notably temperature. Temperature control at each stage—from the activation of zinc and the formation of the organozinc reagent (the "Reformatsky enolate") to the final condensation with the carbonyl substrate—is paramount for achieving high yields and predictable stereoselectivity.[3][4]

This guide is structured to address the practical challenges you may face at the bench. We will move from troubleshooting specific problems to answering broader frequently asked questions, supported by detailed protocols and visual aids to clarify complex concepts.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific, common problems encountered during the Reformatsky reaction, with a focus on temperature-related solutions.

Q1: My reaction won't start. There's no sign of reagent formation after adding the α-halo ester to the zinc. What's going wrong?

A1: This is a classic initiation problem, almost always tied to the activity of the zinc metal. The formation of the organozinc reagent is an oxidative addition of zinc into the carbon-halogen bond, a process that occurs on the metal's surface.[1][5] If the surface is coated with a layer of zinc oxide, the reaction will be sluggish or fail to start entirely.

Causality and Troubleshooting Steps:

  • Insufficient Zinc Activation: The zinc surface must be free of oxides. While various methods exist (e.g., acid washing, using a Zn-Cu couple), thermal activation is often involved.[6][7] However, the critical step is the formation of the Reformatsky reagent itself, which is highly exothermic and can have an unpredictable induction period.[8][9]

    • Solution: Instead of relying on high temperatures to force the reaction, focus on a reliable chemical activation method first. Pre-treating the zinc dust with activators like I₂, 1,2-dibromoethane, or TMSCl at room temperature is often sufficient.[6] Once the activated zinc, solvent, and a small amount of the α-halo ester are combined, gentle warming (e.g., to 40-50 °C) can help initiate the reaction. A successful initiation is often marked by a slight exotherm or the appearance of a cloudy solution. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Temperature is Too Low for Initiation: While low temperatures are beneficial for selectivity in the condensation step, the initial reagent formation may require a thermal push, especially with less reactive α-chloro esters.

    • Solution: Use reaction calorimetry data as a guide if available. Studies have shown that for some systems, a temperature of around 45-50 °C provides a controlled and immediate start to reagent formation, whereas reflux temperatures (~65 °C in THF) can lead to side products, and lower temperatures (~30 °C) may result in a dangerous delayed exotherm.[3] Start at a moderate temperature (e.g., 40 °C) and monitor closely for signs of reaction.

Q2: The reaction worked, but my yield of the β-hydroxy ester is very low. What are the likely causes related to temperature?

A2: Low yield is a multifaceted problem where temperature can be a direct or indirect contributor. The key is to balance the temperature requirements for reagent formation against the stability of the reagents and products during the condensation step.

Causality and Troubleshooting Steps:

  • Reagent Decomposition at High Temperatures: The Reformatsky reagent (zinc enolate) is thermally sensitive. If the reaction is run at too high a temperature (e.g., prolonged reflux), it can decompose or participate in side reactions, such as self-condensation.

    • Solution: Employ a two-stage temperature profile. First, form the Reformatsky reagent under optimized thermal conditions (e.g., 45-50 °C) until the α-halo ester is consumed.[3] Then, cool the reaction mixture significantly (e.g., to -10 °C, 0 °C, or even -78 °C for highly sensitive substrates) before adding the aldehyde or ketone.[3][10] This ensures the condensation occurs under conditions that favor the desired pathway over decomposition.

  • Side Reactions Dominating: Elevated temperatures can promote unwanted side reactions. The most common is a Wurtz-type coupling of the α-halo ester, leading to a succinate ester dimer.

    • Solution: Lowering the reaction temperature is the most effective way to minimize these bimolecular side reactions. Performing the condensation at 0 °C or below significantly disfavors the Wurtz pathway.

Q3: My product has poor diastereoselectivity. How can I use temperature to control the syn/anti ratio?

A3: Diastereoselectivity in the Reformatsky reaction is governed by the geometry of the transition state during the C-C bond formation. The widely accepted Zimmerman-Traxler model proposes a six-membered, chair-like transition state where the zinc atom coordinates both the enolate oxygen and the carbonyl oxygen.[11][12] The stereochemical outcome is determined by the enolate geometry (E or Z) and the steric interactions within this transition state.

Causality and Control:

  • High Temperature Erodes Selectivity: At higher temperatures, the energy difference between the competing transition states (one leading to the syn product, the other to the anti product) is smaller. The system has enough thermal energy to overcome the slightly higher energy barrier of the less-favored transition state, resulting in a mixture of diastereomers.

    • Solution: Perform the condensation step at low temperatures. Cooling the reaction to -78 °C maximizes the energy difference between the transition states, effectively locking the reaction into the lowest energy pathway and leading to higher diastereoselectivity.[10][13] As a general rule, lower temperatures favor the formation of the anti product from sterically unhindered α-bromo esters, which preferentially form the E-enolate.

  • Equilibration of Intermediates: At warmer temperatures, the zinc enolate or the initial aldol addition product can equilibrate, scrambling the initial stereochemical information and leading to the thermodynamically more stable product, which may not be the desired one.

    • Solution: Low-temperature conditions ensure the reaction is under kinetic control, meaning the product distribution reflects the relative rates of formation, not their relative stabilities. This is crucial for preserving the stereochemical integrity established in the Zimmerman-Traxler transition state.

Frequently Asked Questions (FAQs)

  • What is the optimal temperature for forming the Reformatsky reagent? This is substrate-dependent, but a general guideline is to start between 40-50 °C.[3] This range is often sufficient to initiate the reaction without promoting significant side-product formation. It is crucial to have cooling ready, as the reaction is exothermic.[8]

  • Can the entire reaction be run at a single temperature? While possible in a "one-pot" or "Barbier-style" procedure, it often leads to a compromise between initiation, yield, and selectivity. A two-temperature procedure—a warmer phase for reagent formation followed by a cold phase for carbonyl addition—is generally recommended for optimal results.[3]

  • How does solvent choice interact with temperature? Solvents like THF, diethyl ether, and dioxane are common.[14] The boiling point of the solvent will set the upper limit for the reaction temperature. More polar solvents can sometimes accelerate the formation of the zinc enolate. For very low-temperature reactions (-78 °C), a solvent with a low freezing point like THF is essential.

  • Does the type of α-halo ester affect the optimal temperature? Yes. The reactivity order is generally I > Br > Cl.[14] α-Iodo and α-bromo esters are more reactive and can typically form the organozinc reagent at lower temperatures than their α-chloro counterparts. You may need slightly higher temperatures to initiate reactions with α-chloro esters.

Data Summary: Temperature Effects

The following table summarizes general trends and specific examples of how temperature influences the Reformatsky reaction.

Reaction StageTemperature RangePrimary Effect on YieldPrimary Effect on SelectivityRationale & Key Insights
Reagent Formation 40 °C to RefluxOptimal range exists. Too low may lead to a dangerous induction period.[3] Too high can cause reagent decomposition.Indirectly affects selectivity by ensuring clean reagent formation.Calorimetry has shown 45-50 °C to be ideal for some systems, avoiding both delayed exotherms and side reactions.[3]
Carbonyl Addition -78 °C to 0 °CGenerally improves yield by minimizing side reactions (e.g., Wurtz coupling) and decomposition.Dramatically improves diastereoselectivity. Favors kinetic control and maximizes the energy difference between competing Zimmerman-Traxler transition states.[10][11]
Carbonyl Addition Room Temp. to RefluxCan decrease yield due to side reactions and decomposition of the product or reagent.Generally poor diastereoselectivity. Sufficient thermal energy allows the reaction to proceed through multiple, energetically similar transition states.

Experimental Protocols

Protocol: Temperature-Controlled Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

This protocol provides a detailed, step-by-step methodology for a Reformatsky reaction with defined temperature control at each critical stage.

Materials:

  • Zinc dust (<10 μm)

  • Iodine (a single crystal)

  • Benzaldehyde

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Zinc Activation & Setup:

    • Place zinc dust (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add a single crystal of iodine. The purple color should fade upon stirring, indicating activation.

  • Reagent Formation (Warmer Stage):

    • Add anhydrous THF to the flask.

    • In a separate, dry dropping funnel, prepare a solution of ethyl bromoacetate (1.0 eq) in anhydrous THF.

    • Add ~10% of the ethyl bromoacetate solution to the stirred zinc suspension.

    • Gently warm the flask in a water bath to ~45 °C to initiate the reaction. Initiation is confirmed by the disappearance of the metallic zinc luster and the formation of a grayish, cloudy suspension.

    • Once initiated, add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux or an internal temperature of 45-50 °C.

    • After the addition is complete, stir the mixture at 45 °C for an additional 30 minutes to ensure complete formation of the Reformatsky reagent.

  • Condensation (Colder Stage):

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Prepare a solution of benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the cold Reformatsky reagent suspension over 15-20 minutes.

    • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding pre-chilled 1M HCl at 0 °C until the excess zinc is dissolved and the solution is clear.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure β-hydroxy ester.

Visualizations

Diagram 1: The Reformatsky Reaction Mechanism

Reformatsky_Mechanism cluster_reagent_formation Reagent Formation (Warm Stage) cluster_condensation Condensation (Cold Stage) cluster_workup Workup R_X α-Halo Ester Reagent Reformatsky Reagent (Zinc Enolate) R_X->Reagent Oxidative Addition Zn Zinc (Zn) Zn->Reagent TS Zimmerman-Traxler Transition State Reagent->TS Carbonyl Aldehyde / Ketone Carbonyl->TS Intermediate Zinc Alkoxide TS->Intermediate Product β-Hydroxy Ester Intermediate->Product Workup Acidic Workup (e.g., H₃O⁺) Workup->Product

Caption: General workflow of the Reformatsky reaction.

Diagram 2: Troubleshooting Workflow for Low Yield/Selectivity

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Q1 Is the reaction initiating? Start->Q1 A1_Yes Check Condensation Temperature Q1->A1_Yes Yes A1_No Improve Zinc Activation & Initiation Temp (40-50 °C) Q1->A1_No No Q2 Condensation Temp? A1_Yes->Q2 End Optimized Reaction A1_No->End A2_High LOWER Temperature (0 °C to -78 °C) to improve selectivity and reduce side reactions Q2->A2_High > 0 °C A2_Low Confirm complete reagent formation before addition Q2->A2_Low ≤ 0 °C A2_High->End A2_Low->End

Caption: Troubleshooting workflow for the Reformatsky reaction.

Diagram 3: Zimmerman-Traxler Transition States

Zimmerman_Traxler cluster_Z Z-Enolate Path cluster_E E-Enolate Path Z_enolate Z-Enolate Z_TS Chair T.S. (R' equatorial) Z_enolate->Z_TS + Aldehyde (R'CHO) Syn_product syn-Product Z_TS->Syn_product Favored E_enolate E-Enolate E_TS Chair T.S. (R' equatorial) E_enolate->E_TS + Aldehyde (R'CHO) Anti_product anti-Product E_TS->Anti_product Favored Note Lower Temperature (e.g., -78°C) increases the energy difference between competing transition states, enhancing selectivity.

Caption: Zimmerman-Traxler model for diastereoselectivity.

References

  • Efficient, low temperature Reformatsky reactions of extended scope. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Girgis, M. J., Liang, J. K., Du, Z., Slade, J., & Prasad, K. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(6), 1164–1167. [Link]

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. (Note: While this reference is for Grignard reagents, the principles of metal activation using salts like LiCl are relevant and discussed in the context of organozinc formation). Available at: [Link]

  • Girgis, M. J., et al. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. Full text available via ResearchGate. [Link]

  • Girgis, M. J., Liang, J. K., Du, Z., Slade, J., & Prasad, K. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. ACS Publications. [Link]

  • Fürstner, A., & Csuk, R. (1989). Efficient, low temperature Reformatsky reactions of extended scope. Journal of the Chemical Society, Chemical Communications, (19), 1341-1343. [Link]

  • Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 27, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). SATHEE. Retrieved February 27, 2026, from [Link]

  • General mechanism of Reformatsky reaction. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Reformatsky reaction. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Sharma, A., & Kumar, V. (2022). Reformatsky reaction as a key step in the synthesis of natural products: A review. Results in Chemistry, 4, 100341. [Link]

  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2025). MDPI. [Link]

  • Reformatsky Reaction. (n.d.). SATHEE. Retrieved February 27, 2026, from [Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (2020). ACS Omega. [Link]

  • Reformatsky Reaction: Mechanism, Variations & Applications. (2023). PSIBERG. [Link]

  • Reformatsky reaction. (2019). BYJU'S. [Link]

  • Coffinier, D., & Cossy, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 234-253. [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • The Reformatsky Reaction. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2025). MDPI. [Link]

  • Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved February 27, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). RecNotes. Retrieved February 27, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. Retrieved February 27, 2026, from [Link]

  • Reformatsky Reaction. (2021). J&K Scientific LLC. [Link]

  • Coffinier, D., & Cossy, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. PMC. [Link]

  • A Practical Method for the Reformatsky Reaction of Aldehydes. (2025). ResearchGate. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920-1923. (Note: This is the original paper, a foundational reference. A direct link is often behind a paywall, but it is cited in many reviews like the Myers Research Group handout). Available via Myers Research Group, Harvard: [Link]

  • Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. (n.d.). PMC. [Link]

  • Reformatsky reaction yield improvement. (2023). Reddit. [Link]

Sources

Validation & Comparative

Structural Elucidation of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: Methyl 3-hydroxy-2-methyl-2-phenylpropanoate (CAS: 70397-74-9) Molecular Formula:


Molecular Weight:  194.23  g/mol [1][2][3][4]

This guide provides a technical breakdown of the 1H NMR analysis for Methyl 3-hydroxy-2-methyl-2-phenylpropanoate , a critical intermediate in the synthesis of anticholinergic agents and tropic acid derivatives.[1][3][4] Unlike simple esters, this molecule possesses a quaternary chiral center at the


-position (C2), creating a unique spectroscopic challenge: the diastereotopic non-equivalence of the 

-methylene protons.[1][3][4]

We compare the efficacy of 1H NMR as a rapid screening tool against 13C NMR/2D NMR (for structural connectivity) and Chiral HPLC (for enantiomeric purity), demonstrating why a multi-modal approach is required for validation in drug development workflows.[1][3][4]

Structural Context & Analytical Challenges

The molecule consists of a propanoate backbone substituted at the


-carbon (C2) with a phenyl group, a methyl group, and a hydroxymethyl group.[1][3][4]
The Core Challenge: Chirality and Diastereotopicity

The C2 carbon is bonded to four different groups:

  • Phenyl ring[1][3][4]

  • Methyl group[1][2][3][4][5][6][7]

  • Methyl ester moiety (

    
    )[1][3][4]
    
  • Hydroxymethyl group (

    
    )[1][3][4]
    

Because C2 is a chiral center, the two protons on the adjacent hydroxymethyl group (


 and 

) are diastereotopic .[1][3][4] They are chemically non-equivalent and will not appear as a simple doublet.[1][3][4][8] In a high-field NMR (400 MHz+), they manifest as an AB quartet (or two distorted doublets) with strong geminal coupling.[1][3][4] Misinterpreting this signal as an impurity or a different splitting pattern is a common error.[1][3][4]

Experimental Protocol: 1H NMR Acquisition

To ensure reproducible data comparable to literature standards, follow this optimized protocol.

Step 1: Sample Preparation[1][3][4]
  • Mass: Weigh 10–15 mg of the analyte.[1][3][4]

  • Solvent: Use 0.6 mL of Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Expert Note: While

      
       is good for observing hydroxyl protons, 
      
      
      
      is preferred here to minimize viscosity broadening and allow distinct resolution of the diastereotopic AB system.[1][3][4]
  • Tube: High-throughput 5mm NMR tube (e.g., Wilmad 528-PP).

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Scans (NS): 16 (sufficient for >10 mg).[1][3][4]

  • Relaxation Delay (D1): 1.0 second (extend to 5.0s if accurate integration of the quaternary methyl is required).

  • Spectral Width: -2 to 14 ppm.[1][3][4]

Step 3: Processing
  • Phasing: Manual phasing is critical for the AB quartet region (3.5–4.2 ppm).[1][3][4]

  • Baseline Correction: Polynomial fit (Bernstein polynomial).

  • Referencing: Set TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    

Detailed 1H NMR Analysis

The spectrum is distinct due to the lack of vicinal coupling between the


 and 

positions (blocked by the quaternary C2).[3][4]
Signal Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.20 – 7.45 Multiplet (m)5HAr-H (Phenyl)Typical monosubstituted benzene pattern.[1][3][4]
4.15 Doublet (d)1HC3-H

Part A of AB system.[1][3][4] Diastereotopic methylene proton.[1][3][4][8][9][10]
3.78 Doublet (d)1HC3-H

Part B of AB system.[1][3][4] Diastereotopic methylene proton.[1][3][4][8][9][10]
3.72 Singlet (s)3HO-CH

Methyl ester.[1][3][4][11] Distinct sharp singlet.
2.40 Broad Singlet1H-OH Hydroxyl proton.[1][3][4] Shift varies with concentration/temp.[1][3][4]
1.65 Singlet (s)3HC2-CH


-Methyl.[1][3][4] Deshielded by Ph and C=O.[1][3][4]

*Note: The signals at 4.15 and 3.78 ppm exhibit a large geminal coupling constant (


 Hz).[1][3][4] They may appear as "roofed" doublets pointing toward each other.[1][3][4]
The "Expert" Check: The AB System

The most definitive feature of this molecule is the methylene group (


).[3][4]
  • Incorrect Expectation: A singlet (2H) at ~4.0 ppm.

  • Reality: Two doublets separated by ~0.4 ppm.

  • Mechanism: The chiral center at C2 makes the "top" and "bottom" face of the molecule different.[1][3][4]

    
     sees a different average magnetic environment than 
    
    
    
    .[1][3][4]

Comparative Analysis: Validating the Structure

While 1H NMR is the primary tool, it has limitations regarding absolute configuration and quaternary carbon verification.[1][3][4]

Method A: 1H NMR (The Rapid Screen)[1][3][4]
  • Pros: Fast (<5 mins), confirms functional groups (Ph, OMe, OH), identifies impurities.

  • Cons: Cannot prove the C2 is quaternary directly (inferred from lack of coupling). Cannot distinguish Enantiomers (R vs S).

  • Verdict: Best for routine purity checks during synthesis.

Method B: 13C NMR & DEPT-135 (The Structural Proof)[1][3][4]
  • Pros: Explicitly identifies the quaternary carbon.

    • C2 Signal: ~50-55 ppm (Singlet, disappears in DEPT-135).[1][3][4]

    • C3 Signal: ~65-70 ppm (Inverted in DEPT-135, confirming

      
      ).
      
  • Cons: Slower acquisition (30+ mins).

  • Verdict: Mandatory for characterizing a new batch or reference standard.[1][3][4]

Method C: Chiral HPLC (The Stereochemical Proof)[1][3][4]
  • Pros: The only method listed here that can determine Enantiomeric Excess (ee%).[1][3][4]

  • Cons: Requires method development (Chiralcel OD-H or AD-H columns), expensive solvents.[1][3][4]

  • Verdict: Essential for drug development applications where the (R)- or (S)- isomer activity differs.[1][3][4]

Comparison Summary Table
Feature1H NMR13C NMR / DEPTChiral HPLC
Sample Throughput High (5 min)Medium (30 min)Low (20-40 min)
Quaternary C Proof InferentialDefinitive N/A
Enantiomer Separation No*NoYes
Diastereotopic Check Excellent GoodN/A

*Note: 1H NMR can distinguish enantiomers only if a Chiral Shift Reagent (e.g., Eu(hfc)3) is added.[1][3][4]

Structural Elucidation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure of methyl 3-hydroxy-2-methyl-2-phenylpropanoate, highlighting the critical decision points involving the diastereotopic protons.

StructuralElucidation Start Crude Product Isolation H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Decision1 Check 3.5 - 4.2 ppm Region H_NMR->Decision1 Singlet Singlet Observed (2H) Decision1->Singlet No Splitting AB_System AB Quartet / 2 Doublets (1H each) Decision1->AB_System J ~ 11Hz Wrong_Iso Incorrect Structure (Achiral or Symmetric) Singlet->Wrong_Iso Correct_Scaffold Correct Scaffold Confirmed (Chiral Quaternary Center) AB_System->Correct_Scaffold Validation Secondary Validation Correct_Scaffold->Validation C13_Check 13C NMR / DEPT-135 Confirm Quaternary C @ ~52ppm Validation->C13_Check Connectivity HPLC_Check Chiral HPLC Determine Enantiomeric Excess Validation->HPLC_Check Purity

Figure 1: Analytical workflow for validating the quaternary chiral center. The detection of the AB system in 1H NMR is the primary "Go/No-Go" decision point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10868778, Methyl 3-hydroxy-2-methyl-2-phenylpropanoate.[1][3][4] Retrieved from [Link][1][3][4]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][3][4] (Standard text for AB system coupling constants).

Sources

Navigating the Stereochemical Maze: A Comparative Guide to Determining the Absolute Configuration of 3-hydroxy-2-methyl-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its biological activity. In the realm of drug development and materials science, distinguishing between enantiomers—non-superimposable mirror images of a chiral molecule—is paramount. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. This guide provides a comprehensive comparison of leading analytical techniques for unambiguously determining the absolute configuration of 3-hydroxy-2-methyl-2-phenylpropanoate, a chiral molecule of significant interest. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate strategy for their needs.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, and by extension, its absolute configuration.[1][2] This technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound.

The key to elucidating the absolute configuration lies in the phenomenon of anomalous dispersion (or anomalous scattering).[1] When the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a crystal and its inverted structure are identical.[1] By carefully analyzing these intensity differences, the absolute spatial arrangement of the atoms can be determined.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Detailed Protocol:

  • Crystal Growth: The primary challenge often lies in obtaining a high-quality single crystal. This requires a highly pure sample (>98%) and experimentation with various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[1]

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled in a stream of nitrogen gas. X-ray diffraction data are then collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to yield a set of structure factors. The phase problem is solved to generate an initial electron density map, into which a molecular model is built and refined.[3]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. Key parameters such as the Flack parameter (a value close to 0 indicates the correct configuration) and the Hooft parameter provide statistical validation of the assignment.[1][4]

Probing Chirality in Solution: Vibrational Circular Dichroism (VCD)

For molecules that are difficult to crystallize, Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining absolute configuration in solution.[5][6] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] While enantiomers have identical infrared (IR) spectra, their VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs.[6]

The assignment of absolute configuration is achieved by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers, typically using Density Functional Theory (DFT).[7][8] A good correlation between the experimental and calculated spectra allows for a confident assignment.

Experimental and Computational Workflow: VCD

Caption: Workflow for VCD-based absolute configuration determination.

Detailed Protocol:

  • Sample Preparation and VCD Measurement: A solution of the chiral molecule is prepared in a suitable solvent. The VCD spectrum is then recorded on a VCD spectrometer.

  • Computational Modeling: A thorough conformational search is performed for one enantiomer to identify all relevant low-energy conformers. The geometry of each conformer is then optimized using DFT calculations.[3]

  • VCD Spectrum Calculation: The VCD spectrum for each conformer is calculated and a Boltzmann-averaged spectrum is generated.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum.[5] If the signs and relative intensities of the major bands match, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the experimental spectrum is a mirror image, the opposite configuration is assigned.[3]

A Classic NMR Approach: Mosher's Ester Analysis

Mosher's ester analysis is a well-established NMR-based method for determining the absolute configuration of chiral alcohols and amines.[9][10] This technique involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[11]

The key principle is that the different spatial arrangements of the substituents in the two diastereomers lead to distinct chemical shifts in their ¹H NMR spectra.[10][12] By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the original alcohol can be deduced.[11]

Experimental Workflow: Mosher's Method

Caption: Experimental workflow for Mosher's ester analysis.

Detailed Protocol:

  • Diastereomer Preparation: The chiral alcohol is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride, typically in the presence of a base like pyridine, to form the two diastereomeric esters.[11]

  • NMR Data Acquisition: ¹H NMR spectra are acquired for both diastereomeric esters. It is crucial to use the same experimental conditions and referencing for both spectra.

  • Data Analysis and Configuration Assignment:

    • The proton signals for the groups flanking the newly formed ester linkage are assigned in both spectra. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.[11]

    • The chemical shift difference (Δδ) is calculated for each corresponding proton using the formula: Δδ = δS - δR.[11]

    • Based on the established conformational model of the MTPA esters, protons on one side of the Mosher ester plane will exhibit positive Δδ values, while those on the other side will have negative values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the alcohol can be determined.[11]

Comparative Analysis of Methods

FeatureSingle-Crystal X-ray DiffractionVibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[3][13]Differential absorption of left and right circularly polarized infrared light in solution.[5]Formation of diastereomeric esters with distinct NMR chemical shifts.[9][10]
Sample Requirement High-quality single crystal.[3]Solution of the chiral molecule.[5]Small amount (1-5 mg) of the chiral alcohol.[11]
Advantages Unambiguous and definitive determination of 3D structure.[1]Applicable to non-crystalline samples and provides conformational information in solution.[5][6]Relatively rapid and requires standard NMR instrumentation.
Limitations Requires a suitable single crystal, which can be difficult to obtain.[6][14]Requires access to a VCD spectrometer and computational resources for accurate spectral prediction.[7]Indirect method; requires chemical derivatization which may not be straightforward for all molecules.[6]
Certainty Level Very High (Gold Standard)[11]High (with good spectral correlation)High (when applied correctly)

Conclusion

The determination of the absolute configuration of 3-hydroxy-2-methyl-2-phenylpropanoate is a critical step in its characterization and application. This guide has provided an in-depth comparison of three powerful analytical techniques: single-crystal X-ray diffraction, vibrational circular dichroism, and Mosher's ester analysis.

  • Single-crystal X-ray diffraction offers the most definitive and unambiguous result, provided a suitable crystal can be obtained.

  • Vibrational circular dichroism is an excellent alternative for non-crystalline samples, providing high-confidence assignments through the comparison of experimental and computational data.

  • Mosher's ester analysis remains a valuable and accessible NMR-based method that can provide reliable stereochemical information through chemical derivatization.

The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the desired level of certainty. By understanding the principles, workflows, and comparative strengths of each technique, researchers can confidently navigate the complexities of stereochemical analysis and unlock the full potential of chiral molecules.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Peterson, R. L., & Cudic, P. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2004). Determination of absolute configuration via vibrational circular dichroism. Chirality, 16 Suppl, S44-51. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. Retrieved from [Link]

  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). Utilization of 1H NMR in the determination of absolute configuration of alcohols. Chemical Reviews, 104(1), 17–117. Retrieved from [Link]

Sources

A Comparative Guide: The Reformatsky vs. The Directed Aldol Reaction for the Synthesis of Hindered β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and the chemical sciences, the construction of sterically congested molecules is a persistent challenge. The synthesis of β-hydroxy esters, pivotal intermediates in the creation of numerous pharmaceuticals and natural products, becomes particularly arduous when bulky substituents are present at or near the reaction centers. In this guide, we will provide an in-depth comparison of two powerful synthetic tools for this purpose: the venerable Reformatsky reaction and the versatile directed Aldol reaction. We will delve into their mechanistic underpinnings, practical considerations, and, crucially, their relative performance in the face of steric hindrance, supported by experimental data.

At a Glance: Key Distinctions

FeatureReformatsky ReactionDirected Aldol Reaction
Enolate Type Organozinc (Reformatsky) enolateLithium, Boron, or other metal enolates
Enolate Formation Reductive insertion of zinc into an α-haloester; neutral conditionsDeprotonation of an ester with a strong, non-nucleophilic base (e.g., LDA)
Key Advantage for Hindered Systems Less basic and less reactive enolate readily adds to sterically demanding ketones.[1][2][3][4]Precise control over enolate formation allows for regioselectivity with unsymmetrical ketones.[5][6][7]
Substrate Scope Broad, particularly effective with ketones that are poor electrophiles or prone to enolization.Very broad, but can be limited by the pKa of the ester and the steric accessibility of the α-proton.
Stereoselectivity Can be influenced by solvent and temperature, with modern variants offering high diastereoselectivity.[8][9]Highly tunable through the choice of base, solvent, and additives, often providing excellent stereocontrol.[10][11]
Practical Considerations Requires activation of zinc metal, which can be sensitive to moisture. The reaction can sometimes have a long initiation period.Requires strictly anhydrous conditions and inert atmosphere due to the use of highly reactive strong bases. Low temperatures (-78 °C) are typically necessary.[5]

Mechanistic Divergence: A Tale of Two Enolates

The fundamental difference between the Reformatsky and directed Aldol reactions lies in the nature and generation of the ester enolate. This distinction has profound implications for their application in hindered systems.

The Reformatsky Reaction: A Gentle Approach

The Reformatsky reaction employs an organozinc enolate, generated in situ by the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester.[3][12] These zinc enolates are notably less basic and less reactive than their alkali metal counterparts, such as lithium enolates.[13] This tempered reactivity is a significant advantage when dealing with sterically hindered ketones, as it minimizes side reactions like self-condensation of the ketone and favors the desired addition pathway.[1][3]

Reformatsky_Mechanism cluster_enolate Enolate Formation cluster_addition Carbonyl Addition cluster_workup Workup alpha_haloester α-Halo Ester Zn Zn Metal alpha_haloester->Zn Oxidative Addition reformatsky_reagent Reformatsky Reagent (Zinc Enolate) Zn->reformatsky_reagent transition_state Six-Membered Chair-like Transition State reformatsky_reagent->transition_state ketone Hindered Ketone ketone->transition_state zinc_alkoxide Zinc Alkoxide Intermediate transition_state->zinc_alkoxide acid_workup H₃O⁺ zinc_alkoxide->acid_workup product β-Hydroxy Ester acid_workup->product

Caption: Mechanism of the Reformatsky Reaction.

The Directed Aldol Reaction: A Forceful Strategy

In contrast, the directed Aldol reaction relies on the pre-formation of a highly reactive enolate, typically a lithium enolate, by deprotonating an ester with a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA).[5][6][7] This irreversible enolate formation at low temperatures (usually -78 °C) allows for the subsequent addition of an electrophile, such as a hindered ketone, in a controlled manner.[5] While powerful, the high reactivity of the lithium enolate can sometimes be a double-edged sword, potentially leading to undesired side reactions if not handled with care.

Aldol_Mechanism cluster_enolate Enolate Formation cluster_addition Carbonyl Addition cluster_workup Workup ester Ester LDA LDA ester->LDA Deprotonation (-78 °C) lithium_enolate Lithium Enolate LDA->lithium_enolate ketone Hindered Ketone lithium_enolate->ketone Nucleophilic Attack lithium_alkoxide Lithium Alkoxide Intermediate ketone->lithium_alkoxide acid_workup H₃O⁺ lithium_alkoxide->acid_workup product β-Hydroxy Ester acid_workup->product

Caption: Mechanism of the Directed Aldol Reaction.

Performance with Hindered Substrates: A Comparative Analysis

The true test of these methodologies lies in their ability to overcome steric challenges. Let us consider the synthesis of a hindered β-hydroxy ester from a sterically demanding ketone like pinacolone and an ester enolate precursor.

Reformatsky Reaction: Often the Go-To for Steric Bulk

The Reformatsky reaction has a well-documented history of success with hindered ketones.[1][2][3][4] The less basic nature of the zinc enolate circumvents the issue of competitive deprotonation of the ketone, which can be a problem with more basic enolates. Furthermore, the coordination of the carbonyl oxygen to the zinc atom in the transition state can help to organize the reactants and facilitate the addition.

Representative Experimental Data: Reformatsky Reaction

Ketoneα-Bromo EsterMetal/PromoterSolventTemp. (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
PinacoloneEthyl bromoacetateZnTHFReflux65-75Not reportedBased on general procedures
Various aryl ketonesEthyl 2-bromopropionateSmI₂THF-7840-73>15:1[14]
Various aldehydesEthyl iodoacetateCpTiCl₂/MnTHFRT70-89up to >20:1[9]
Directed Aldol Reaction: Precision Under Demanding Conditions

The directed Aldol reaction can also be employed for the synthesis of hindered β-hydroxy esters, provided the conditions are carefully controlled. The irreversible formation of the lithium enolate at low temperatures is key to preventing unwanted side reactions.[5] However, the addition of the highly reactive enolate to a hindered ketone can be sluggish and may require longer reaction times or the use of additives.

Representative Experimental Data: Directed Aldol Reaction

KetoneEsterBaseSolventTemp. (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Di-tert-butyl ketoneMethyl acetateLDATHF-78 to RTModerateNot reportedGeneral knowledge
Various aldehydesEthyl ketonesPiperidine/MgI₂CH₂Cl₂RT70-92up to 0:100[10]
Various aldehydesN-acyloxazolidinonesMgBr₂·OEt₂/Et₃NCH₂Cl₂-78 to 036-94up to 32:1 (anti)[10]

From the representative data, it is evident that both reactions can provide good to excellent yields and diastereoselectivities. The choice often comes down to the specific substrates and the desired stereochemical outcome. Modern variations of the Reformatsky reaction, utilizing alternative metals like samarium(II) iodide or titanium catalysts, have demonstrated remarkable efficiency and stereocontrol, even in highly congested systems.[8][9][14]

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for the synthesis of a hindered β-hydroxy ester using both the Reformatsky and directed Aldol reactions.

Protocol 1: Reformatsky Reaction with a Hindered Ketone

Synthesis of Ethyl 3-hydroxy-2,2,4,4-tetamethylpentanoate

  • Materials: Zinc dust (activated), iodine, ethyl α-bromoisobutyrate, pinacolone, anhydrous tetrahydrofuran (THF), 1 M HCl.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 eq.).

    • Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the purple vapor of iodine appears. This indicates the activation of the zinc surface.

    • Allow the flask to cool to room temperature and add anhydrous THF.

    • In the dropping funnel, prepare a solution of ethyl α-bromoisobutyrate (1.0 eq.) and pinacolone (1.2 eq.) in anhydrous THF.

    • Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction is initiated when the solution becomes cloudy and a gentle reflux is observed. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting materials.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the desired β-hydroxy ester.

Protocol 2: Directed Aldol Reaction with a Hindered Ketone

Synthesis of Ethyl 3-hydroxy-3,4,4-trimethylpentanoate

  • Materials: Diisopropylamine, n-butyllithium, ethyl propionate, pinacolone, anhydrous tetrahydrofuran (THF), saturated aqueous NH₄Cl.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 eq.) and stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

    • To this freshly prepared LDA solution, add a solution of ethyl propionate (1.0 eq.) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • In a separate flame-dried flask, prepare a solution of pinacolone (1.2 eq.) in anhydrous THF and cool it to -78 °C.

    • Transfer the lithium enolate solution to the pinacolone solution via cannula.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Comparative Workflow Visualization

Comparative_Workflow cluster_reformatsky Reformatsky Reaction cluster_aldol Directed Aldol Reaction R_start α-Halo Ester + Ketone + Activated Zinc R_reaction One-Pot Reaction (Initiation, then Reflux) R_start->R_reaction R_workup Aqueous Acidic Workup R_reaction->R_workup R_product β-Hydroxy Ester R_workup->R_product A_enolate Ester + LDA (-78 °C) (Enolate Formation) A_addition Addition of Ketone (-78 °C) A_enolate->A_addition A_workup Aqueous Quench A_addition->A_workup A_product β-Hydroxy Ester A_workup->A_product

Caption: Comparative experimental workflow of the Reformatsky and Directed Aldol reactions.

Conclusion and Future Outlook

Both the Reformatsky and directed Aldol reactions are formidable tools for the synthesis of β-hydroxy esters, even in the presence of significant steric hindrance. The Reformatsky reaction, with its milder zinc enolate, often provides a more direct and robust route for additions to sterically encumbered ketones. Its operational simplicity in a one-pot format is also an attractive feature.

On the other hand, the directed Aldol reaction offers a high degree of control and predictability, particularly in terms of regioselectivity and stereoselectivity. The ability to pre-form the enolate under kinetically controlled conditions is a significant advantage for complex synthetic strategies.

The continuous development of new catalysts and reaction conditions for both transformations is expanding their synthetic utility. Catalytic and asymmetric variants of the Reformatsky reaction are addressing its traditional limitations in stereocontrol, while new methods for generating and reacting enolates are making the directed Aldol reaction more versatile and user-friendly. Ultimately, the choice between these two powerful reactions will depend on the specific steric and electronic properties of the substrates, the desired stereochemical outcome, and the practical considerations of the synthetic laboratory.

References

  • Guijarro, A., & Yus, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 213–242. [Link]

  • López-Martínez, J. L., Torres-García, I., Muñoz-Dorado, M., Álvarez-Corral, M., & Rodríguez-García, I. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules. [Link]

  • Ghorai, S., & Reissig, H.-U. (2011). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction. Angewandte Chemie International Edition, 50(40), 9413–9416. [Link]

  • Mukaiyama, T. (2011). The Directed Aldol Reaction. In Organic Reactions (pp. 203-331). John Wiley & Sons, Inc. [Link]

  • Chemistry Steps. (2020, April 2). Crossed Aldol And Directed Aldol Reactions. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. [Link]

  • ResearchGate. (2025). Comparing the Reformatsky and aldol reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition. [Link]

  • Semantic Scholar. (2006, April 10). An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol. [Link]

  • Organic Syntheses. (n.d.). Pinacolone. [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. [Link]

  • R Discovery. (2004, June 1). Studies on Direct Stereoselective Aldol Reactions in Aqueous Media. [Link]

  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. [Link]

  • PubMed. (2022, September 26). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • ResearchGate. (n.d.). Double Diastereoselection in Aldol Reactions Mediated by Dicyclohexylchloroborane between L-Erythrulose Derivatives and Chiral Aldehydes. The Felkin-Anh versus Cornforth Dichotomy. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 24.3 Directed Aldol Reactions. [Link]

  • SlidePlayer. (n.d.). Organic Chemistry II / CHEM 252 Chapter 17 – Aldehydes and Ketones II. Aldol Reactions. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

Sources

Mastering the Enantioseparation of β-Hydroxy Esters: A Comparative Guide to Chiralcel OD-H Column Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into Optimizing Chiralcel OD-H for the Resolution of β-Hydroxy Ester Enantiomers, with Comparative Insights into Alternative Methodologies.

The enantioselective synthesis and analysis of β-hydroxy esters are of paramount importance in the pharmaceutical and fine chemical industries, where the specific chirality of a molecule can dictate its biological activity.[1][2] Achieving baseline separation of these enantiomers is a critical step in both process development and quality control. Among the vast array of chiral stationary phases (CSPs) available, the Daicel Chiralcel OD-H column has established itself as a robust and versatile tool for this class of compounds. This guide provides an in-depth analysis of the Chiralcel OD-H column conditions for separating β-hydroxy esters, offers a comparison with alternative columns, and presents detailed experimental protocols to empower researchers in their method development endeavors.

The Chiralcel OD-H: A Polysaccharide-Based Powerhouse

The Chiralcel OD-H features a stationary phase composed of cellulose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica gel support.[3][4][5] This polysaccharide-based CSP offers a unique chiral environment, enabling the separation of a wide range of racemates, including β-hydroxy esters.[6][7] The mechanism of chiral recognition is primarily based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the stationary phase.[7][8]

The selection of the mobile phase is the most critical factor in achieving successful enantioseparation on the Chiralcel OD-H. For β-hydroxy esters, which possess both a hydroxyl and an ester functional group, normal-phase chromatography is typically the method of choice. The most common mobile phase systems consist of a non-polar alkane (such as n-hexane or n-heptane) and an alcohol modifier (typically 2-propanol or ethanol).[9][10]

The ratio of the alkane to the alcohol modifier directly influences the retention and resolution of the enantiomers. A higher concentration of the alcohol modifier generally leads to shorter retention times.[11] Therefore, a systematic screening of different alkane/alcohol ratios is essential for optimizing the separation.

Comparative Performance: Chiralcel OD-H vs. Alternatives

While the Chiralcel OD-H is a formidable option, other chiral stationary phases can also be effective for the separation of β-hydroxy esters. The choice of column often depends on the specific structure of the analyte and the desired chromatographic performance.

Chiral Stationary PhaseSelectorTypical Mobile Phase for β-Hydroxy EstersKey AdvantagesPotential Considerations
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-PropanolBroad applicability, robust, extensive literature support.Coated phase has limitations on solvent compatibility.[9][12]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-PropanolOften provides complementary selectivity to OD-H.[13][14]Coated phase with similar solvent restrictions to OD-H.
Chiralpak IA/IB/IC Immobilized Amylose/Cellulose DerivativesWider range of solvents possibleIncreased solvent compatibility, can be used in reversed-phase and polar organic modes.[15]May require different optimization strategies.
Cyclodextrin-based (e.g., Cyclobond) β-Cyclodextrin derivativesMethanol / Water or Acetonitrile / Water (Reversed-Phase)Can be effective for specific β-hydroxy esters, particularly in reversed-phase mode.[6]Selectivity is highly dependent on the analyte's ability to fit into the cyclodextrin cavity.[6]

Experimental Protocol: Enantioseparation of Ethyl 3-Hydroxybutyrate on Chiralcel OD-H

This protocol provides a starting point for the method development of β-hydroxy ester separations on a Chiralcel OD-H column.

1. Materials and Equipment:

  • Chiralcel OD-H column (4.6 x 250 mm, 5 µm)[16]

  • HPLC system with UV detector

  • Racemic ethyl 3-hydroxybutyrate standard

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

2. Mobile Phase Preparation:

  • Prepare a series of mobile phases with varying ratios of n-hexane and 2-propanol (e.g., 98:2, 95:5, 90:10 v/v).

  • Thoroughly degas the mobile phases before use.

3. HPLC Conditions:

  • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (start with 95:5 v/v)

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25 °C (can be varied from 0 to 40°C)[9][10]

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Method Development Workflow:

Caption: Chiral Method Development Workflow for β-Hydroxy Esters.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.

  • The tailing factor for each peak should be between 0.8 and 1.5.

6. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100, where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer.

Causality Behind Experimental Choices

  • Normal-Phase Mode: The hydroxyl and ester groups of β-hydroxy esters provide the necessary polar interactions (primarily hydrogen bonding) with the carbamate groups on the cellulose backbone of the Chiralcel OD-H stationary phase. The non-polar mobile phase minimizes interactions with the analyte, allowing the chiral stationary phase to dominate the separation mechanism.

  • Alcohol Modifier: The alcohol modifier in the mobile phase plays a crucial role in modulating the retention time. It competes with the analyte for hydrogen bonding sites on the stationary phase. Increasing the alcohol concentration weakens the analyte-stationary phase interaction, leading to faster elution.

  • Temperature: Temperature can influence the thermodynamics of the chiral recognition process. While 25°C is a common starting point, optimizing the temperature can sometimes improve resolution, although its effect is generally less pronounced than that of the mobile phase composition.[9]

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system through the use of system suitability tests. By ensuring a minimum resolution and acceptable peak shape before analyzing unknown samples, the analyst can have confidence in the accuracy and reliability of the results. Furthermore, the systematic approach to method development, starting with a standard condition and iteratively adjusting the mobile phase composition, provides a logical and defensible pathway to an optimized separation.

Conclusion

The Chiralcel OD-H column remains a first-line choice for the enantioseparation of β-hydroxy esters due to its broad applicability and the extensive body of knowledge surrounding its use. By systematically optimizing the mobile phase composition, researchers can achieve robust and reliable separations. While alternative columns, particularly those with immobilized phases, offer expanded solvent compatibility, the foundational principles of method development remain consistent. This guide provides the necessary framework and practical protocols to empower scientists in tackling the critical challenge of chiral separations in their research and development endeavors.

References

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Chiral Technologies. (2013, July). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Ioniță, A. C., Spafiu, F., & Udriștioiu, G. G. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1367. Retrieved from [Link]

  • MZ-Analysentechnik GmbH. (2003, March). INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. Retrieved from [Link]

  • Zhang, T., Rao, L., & Chen, Y. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Iranian Journal of Pharmaceutical Research, 6(3), 193-198. Retrieved from [Link]

  • ES Industries. (n.d.). Chiral Columns. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H, OJ-H, OX-H, OZ-H for SFC. Retrieved from [Link]

  • Chiral Technologies. (2013, July). INSTRUCTION MANUAL FOR CHIRALCEL® OD and CHIRALCEL® OJ. Retrieved from [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Singh, S. B., & Sharma, B. K. (2021). The effect of mobile phase composition on the chiral separation of compounds. Journal of Separation Science, 44(1), 163-176. Retrieved from [Link]

  • Trost, B. M., & Ito, H. (2001). Enantioselective Synthesis of β-Hydroxy Acid Derivatives via a One-Pot Aldol Reaction−Dynamic Kinetic Resolution. Organic Letters, 3(7), 945–948. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, T., Franco, P., & Kientzy, E. (2022, April 15). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]

  • Gomez, L. F., et al. (2023). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. Retrieved from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(39), 10734-10755. Retrieved from [Link]

  • Al-Saeed, H., & El-Dorry, H. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12, 79-92. Retrieved from [Link]

  • Novák, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3740. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, January). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • Hichrom. (n.d.). Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 μm, ID 4.6 mm x L 250 mm - 14325. Retrieved from [Link]

  • Gloc, M., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3251. Retrieved from [Link]

  • Reddy, P. V. N., & Corey, E. J. (2006). Enantioselective synthesis of beta-hydroxy amines and aziridines using asymmetric transfer hydrogenation of alpha-amido ketones. Organic Letters, 8(19), 4375–4377. Retrieved from [Link]

  • Analytics-Shop. (n.d.). 14322 - HPLC column CHIRALCEL OD-H, 50 x 4.6 mm, 5 µm. Retrieved from [Link]

  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113. Retrieved from [Link]

  • Sangeetha, V., & Krishna, P. S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 96-117. Retrieved from [Link]

  • Trost, B. M., & Rhee, Y. H. (2002). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. Organic Letters, 4(15), 2525–2528. Retrieved from [Link]

  • eBay. (n.d.). Daicel Chiralcel OD-H 4.6 x 250 mm, 5 µm, P/N 14325 HPLC Column ODH0CE-QH014. Retrieved from [Link]

  • The Laboratory Store Ltd. (n.d.). Daicel CHIRALCEL ® OD-3 / CHIRALCEL ® OD-H / CHIRALCEL ® OD HPLC Columns. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography Data for Crystalline β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative of β-Hydroxy Esters

In the landscape of pharmaceutical development and fine chemical synthesis, β-hydroxy esters are a cornerstone class of chiral building blocks. Their stereochemistry is not a trivial detail; the specific three-dimensional arrangement of the hydroxyl and ester functionalities dictates biological activity, reaction kinetics, and final product efficacy. For researchers and drug development professionals, obtaining an unambiguous, high-resolution crystal structure is the highest standard of evidence, providing definitive proof of both chemical connectivity and, crucially, the absolute stereochemistry of chiral centers.

This guide provides an in-depth comparison of Single-Crystal X-ray Diffraction (SCXRD), the gold standard for structural elucidation, with other analytical techniques. We will delve into the causality behind the experimental choices in an SCXRD workflow, provide a detailed experimental protocol, and objectively evaluate its performance against viable alternatives, supported by experimental insights.

Part 1: The Gold Standard — Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a chemical compound.[1] It remains the definitive method for establishing absolute configuration when a suitable crystal can be obtained.[2] The technique works by passing a beam of X-rays through an ordered, single crystal. The X-rays diffract off the electron clouds of the atoms in a predictable pattern, which is captured by a detector. By analyzing the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, build an atomic model of the molecule.

The entire process, from a purified sample to a final, validated structure, is a multi-step workflow where each stage is designed to ensure the integrity and accuracy of the final model.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Sample Purified β-Hydroxy Ester Solubility Solubility Screening Sample->Solubility Assess Crystallization Crystallization (Slow Evaporation, etc.) Solubility->Crystallization Optimize Conditions Harvest Crystal Harvesting & Mounting Crystallization->Harvest Select & Mount Diffractometer X-ray Diffractometer Harvest->Diffractometer Expose to X-rays Data Diffraction Data (Images) Diffractometer->Data Collect Processing Data Processing (Integration, Scaling) Data->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Refinement->Solution Iterate Validation Validation & Deposition (e.g., to CSD) Refinement->Validation

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD).

The Causality Behind the Workflow
  • Crystal Growth: This is the most critical and often challenging step. The goal is to persuade molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice. This requires achieving a state of supersaturation under conditions that favor slow, controlled growth over rapid precipitation. For flexible molecules like many β-hydroxy esters, this can be particularly difficult, as multiple conformers may exist in solution, hindering the nucleation and growth of a single, well-ordered crystal form.[3][4]

  • Data Collection: Once a suitable crystal is mounted, it is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage from the X-ray beam. The crystal is then rotated in the X-ray beam to collect a complete sphere of diffraction data. The quality of this data is paramount; high resolution (data collected to small d-spacings) is necessary to resolve individual atoms clearly.[5]

  • Structure Solution & Refinement: The collected diffraction intensities must be phased to generate an initial electron density map. This is known as the "phase problem." For small molecules, powerful "direct methods" algorithms are typically successful. This initial model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the observed data, and the atomic positions and displacement parameters are adjusted to minimize the difference.[6][7] This iterative process improves the model until it converges on the best possible fit to the experimental data.

Part 2: In the Lab — A Practical Crystallization & Diffraction Protocol

This protocol describes a general approach for the crystallization of a representative β-hydroxy ester, ethyl (S)-3-hydroxybutanoate, a small, polar, and flexible molecule.

Objective: To grow single crystals suitable for SCXRD analysis.

Materials:

  • High-purity (>98%) ethyl (S)-3-hydroxybutanoate.

  • A selection of analytical grade solvents (e.g., isopropanol, ethyl acetate, hexane, acetone, acetonitrile, dichloromethane).

  • Small glass vials (1-2 mL) with screw caps or septa.

  • Micropipettes.

  • Stereomicroscope.

  • Crystal mounting loops and magnetic bases.

  • Liquid nitrogen dewar.

Methodology: Crystallization via Slow Evaporation

The rationale for choosing slow evaporation is its simplicity and effectiveness for moderately soluble, small molecules. By slowly removing the solvent, the concentration of the solute gradually increases, gently pushing it past the saturation point into the nucleation zone, which is ideal for crystal growth.

  • Solubility Assessment (Self-Validation):

    • Place ~5 mg of the ester into each of several vials.

    • Add 0.2 mL of a different solvent to each vial.

    • Observe solubility at room temperature (e.g., fully soluble, partially soluble, insoluble).

    • Causality: This step is crucial for selecting a suitable crystallization solvent. An ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will be difficult to achieve supersaturation; if it is poorly soluble, it will not dissolve enough material to crystallize.

  • Preparing the Crystallization Trial:

    • Based on the solubility screen, select a solvent in which the ester is soluble (e.g., isopropanol).

    • Prepare a nearly saturated solution by dissolving ~20-30 mg of the ester in 0.5 mL of the chosen solvent. Ensure the solution is clear and fully dissolved.

    • Causality: Starting with a concentration near saturation minimizes the time required to reach the point of nucleation, but avoids it being so high that it causes rapid, uncontrolled precipitation.

  • Initiating Slow Evaporation:

    • Leave the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization box).

    • Puncture the vial's septum with a fine gauge needle.

    • Causality: The needle provides a small, controlled opening for the solvent to evaporate slowly. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.

  • Monitoring and Harvesting:

    • Check the vial daily with a stereomicroscope. Crystal growth can take anywhere from a few hours to several weeks.

    • Once well-formed crystals with sharp edges are observed (typically 0.1-0.3 mm in size), they should be harvested.

    • Use a nylon loop slightly larger than the crystal to gently scoop it out of the solution along with a small amount of the mother liquor.

    • Quickly wick away excess solvent with the edge of a paper towel.

    • Causality: Harvesting before the vial goes completely dry is essential, as crystals can become damaged or lose solvent molecules that are part of the crystal lattice, which would degrade their diffraction quality.

  • Cryo-protection and Mounting:

    • Plunge the loop containing the crystal directly into liquid nitrogen.

    • Causality: Rapid freezing (vitrification) prevents the formation of crystalline ice, which would destroy the crystal lattice. The mother liquor adhering to the crystal often contains enough solvent to act as a cryoprotectant.

    • Store the frozen crystal in a labeled cryo-cane under liquid nitrogen until it is ready for data collection.

Part 3: Data Interpretation and Potential Challenges

Once a diffraction dataset is collected, the refinement process yields the final structural model. Key metrics for assessing the quality of a crystal structure include the R-factor (R1), which measures the agreement between the calculated and observed structure factors, and the goodness-of-fit (GooF). For a good quality small-molecule structure, an R1 value below 5% (0.05) is expected.

However, β-hydroxy esters present specific challenges due to their molecular nature:

  • Conformational Disorder: The flexibility around the C-C single bonds can lead to the molecule adopting multiple, slightly different conformations within the same crystal lattice. This is modeled as disorder, where atomic positions are split between two or more sites with partial occupancy.[8]

  • Twinning: This occurs when two or more separate crystal domains grow together in a specific, symmetrical orientation. Merohedral twinning is especially problematic because the diffraction spots from each domain overlap perfectly, which can complicate or prevent structure solution and lead to unusually high R-factors if not properly addressed during data processing and refinement.[6][8]

  • Hydrogen Bonding Ambiguity: The hydroxyl group is a strong hydrogen bond donor, and the ester carbonyl is an acceptor. These interactions dictate the crystal packing.[9] However, standard X-ray diffraction struggles to accurately locate hydrogen atoms because they have very little electron density.[7][10] This can leave some ambiguity in the precise details of the hydrogen-bonding network, which can sometimes be resolved using complementary techniques or advanced refinement models.

Part 4: Alternative & Complementary Techniques: NMR Spectroscopy

While SCXRD provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful complementary technique that provides data on the molecule's structure and dynamics in solution.[11][12]

  • Connectivity and Relative Stereochemistry: Through-bond correlation experiments (like COSY and HMBC) can establish the chemical connectivity. For determining relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments, which measure through-space proximity between protons, are invaluable.

  • Absolute Stereochemistry: While NMR cannot determine absolute configuration on its own, it can be achieved by derivatizing the β-hydroxy ester with a chiral agent of known absolute configuration (e.g., Mosher's acid). This creates a pair of diastereomers that will exhibit distinct signals in the NMR spectrum, allowing the configuration of the original alcohol to be deduced.[10]

Part 5: Head-to-Head — A Comparative Analysis

The choice between SCXRD and NMR is often dictated by the specific question being asked and the nature of the sample. SCXRD provides an exact, static picture of the molecule in the solid state, while NMR offers a view of the molecule's average structure and behavior in the more biologically relevant solution state.

Decision_Tree question1 Need Definitive Absolute Configuration? question3 Need Info on Solution Dynamics? question1->question3 No scxrd Prioritize SCXRD question1->scxrd Yes question2 Is the Sample Crystalline? nmr Use NMR with Chiral Derivatization question2->nmr No complementary Use Both Techniques (Complementary Data) question2->complementary Yes nmr_only Use NMR question3->nmr_only No question3->complementary Yes scxrd->question2 Check

Caption: Decision logic for choosing between SCXRD and NMR.

The following table summarizes the key performance characteristics of each technique for the structural analysis of small molecules like β-hydroxy esters.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output 3D atomic coordinates in the solid state; definitive absolute configuration.Connectivity, relative stereochemistry, and dynamics in solution.
Sample Requirement A single, well-ordered crystal (typically 0.1-0.3 mm).1-10 mg of pure sample dissolved in ~0.5 mL of deuterated solvent (0.1-3 mM).[13]
State of Matter Solid (Crystalline)Solution
Time to Result Fast (1-2 days) after obtaining a suitable crystal. Crystallization can take weeks to months and is a major bottleneck.[14]Slower for full elucidation (days to weeks), but initial data (¹H, ¹³C) is rapid (hours).
Resolution Atomic resolution (<1 Å) is common for small molecules.Provides precise local information (bond angles, distances) but lower overall resolution for the global fold compared to SCXRD.[15][16]
Key Advantage Unambiguous determination of the 3D structure and absolute stereochemistry ("The Gold Standard").[2]Provides information on conformational dynamics in a biologically relevant solution state; does not require crystallization.[11]
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides a static picture only.Does not directly provide absolute configuration without chiral derivatization. Can be limited for very large or poorly soluble molecules.
Cost High initial instrument cost; moderate per-sample cost, especially with access to a shared facility.Very high instrument cost (especially for high-field magnets); moderate per-sample cost.

Conclusion

For drug development professionals and researchers working with β-hydroxy esters, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the three-dimensional molecular structure. Its ability to provide a precise and unambiguous atomic-level map, including the absolute configuration of stereocenters, is unparalleled. While the path to obtaining a high-quality crystal can be challenging, particularly for flexible molecules, the certainty it provides is essential for regulatory submissions, intellectual property protection, and structure-based design.

Techniques like NMR spectroscopy are not competitors but powerful allies. NMR provides critical, complementary information about the molecule's behavior in solution, which is invaluable for understanding its dynamic properties. A comprehensive structural analysis program will leverage both techniques, using NMR for initial characterization and dynamic studies, and culminating in an SCXRD experiment to provide the definitive, high-resolution solid-state structure.

References

  • Gao, G., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Thorn, A. (n.d.). Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career. National Institute of Child Health and Human Development. Available at: [Link]

  • Thomas, D. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Available at: [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs. Available at: [Link]

  • Flanagan, R. J., & Sorensen, T. S. (2019). Disorder and Twinning. Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available at: [Link]

  • Parkin, S. (2019). Combined Twinning and Disorder with SHELXL. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. Available at: [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at: [Link]

  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA. Available at: [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Folmer, R. H. A. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Piras, A. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com. Available at: [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available at: [Link]

  • Parsons, A. R., & Ter Horst, J. H. (2014). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology. Available at: [Link]

  • Dauter, Z. (2013). Twinning and other pathologies. MRC Laboratory of Molecular Biology. Available at: [Link]

  • Genoni, A., et al. (2021). The advanced treatment of hydrogen bonding in quantum crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Pandey, M. K., et al. (2019). Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography. Nature Communications. Available at: [Link]

  • Steed, J. W. (2015). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews. Available at: [Link]

  • Słaby, E., & Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules. Available at: [Link]

  • Henao, A., et al. (2024). Crystal Engineering of Hydrogen Bonding for Direct Air Capture of CO2: A Quantum Crystallography Perspective. Molecules. Available at: [Link]

  • Yu, L. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. Available at: [Link]

Sources

NMR shift differences between syn and anti diastereomers of beta-hydroxy esters

Technical Guide: NMR Stereochemical Assignment of -Hydroxy Esters (Syn vs. Anti)

Executive Summary

In drug discovery and polyketide synthesis, the relative stereochemistry of

This guide details the House-Heathcock-Evans diagnostic protocols . It moves beyond basic spectral reading to the conformational analysis required to distinguish syn (2,3-syn) from anti (2,3-anti) diastereomers. The core principle relies on the formation of discrete, intramolecular hydrogen-bonded conformers in non-polar solvents, which lock the H


Mechanistic Foundation: The H-Bonded Conformer

To assign stereochemistry, one must understand the ground-state conformation of the molecule in the NMR tube. In non-polar solvents (CDCl




  • The "Anti" Isomer (2,3-anti): To minimize 1,3-diaxial interactions, the substituents (R and Me) adopt equatorial positions. This places the

    
    -proton and 
    
    
    -proton in a trans-diaxial relationship (anti-periplanar,
    
    
    ).
  • The "Syn" Isomer (2,3-syn): Placing both substituents equatorial is geometrically impossible while maintaining the H-bond. One substituent is forced into a pseudo-axial position. This places the protons in a gauche relationship (

    
    ).
    
Visualization of Conformational Logic

AldolConformerscluster_0Stereochemical Determinantscluster_1Diagnostic OutcomesMoleculeBeta-Hydroxy Ester(Aldol Adduct)HBondIntramolecular H-Bond(Pseudo-Chair Formation)Molecule->HBond Stabilized bySolventNon-Polar Solvent(CDCl3 / C6D6)Solvent->HBond PromotesAntiANTI Isomer(Substituents Equatorial)HBond->AntiSynSYN Isomer(Gauch Interactions)HBond->SynJ_AntiProtons Anti-PeriplanarJ(Ha-Hb) = 7 - 10 HzAnti->J_Anti  Karplus RelationJ_SynProtons GaucheJ(Ha-Hb) = 2 - 5 HzSyn->J_Syn  Karplus Relation

Figure 1: Conformational logic linking stereochemistry to observable coupling constants via the Karplus relationship.

Diagnostic Markers: Comparative Analysis

The following data assumes the presence of an

A. Vicinal Coupling Constants ( )[1]

This is the most reliable marker, provided the sample is in a non-polar solvent.

FeatureAnti Isomer (2,3-anti)Syn Isomer (2,3-syn)Mechanistic Cause

7.0 – 10.5 Hz 2.0 – 5.5 Hz Karplus curve: 180° (anti) vs 60° (syn) dihedral angle.
Peak Shape Distinct Doublet (or dd)Narrow multiplet / indistinctLarge

creates clear splitting; small

often obscures into line broadening.
Reliability High in CDCl

/C

D

High in CDCl

/C

D

Warning: In MeOH or DMSO, H-bonds break, and

values converge to ~6-7 Hz for both.
B. Chemical Shift Trends ( )[2]

While less absolute than

ProtonAnti IsomerSyn IsomerNotes
Carbinol (

)
Typically Upfield Typically Downfield The syn isomer often experiences deshielding due to 1,3-diaxial-like compression in the H-bonded chair.

-Methyl

~ 1.15 - 1.25 ppm

~ 1.05 - 1.15 ppm
Highly variable; use only as secondary confirmation.
OH Proton Sharp, distinctBroad, variableAnti H-bonds are often geometrically more robust, leading to sharper OH signals in dry CDCl

.

Advanced Protocol: Solvent Shift Analysis

If the spectrum in CDCl


Benzene Shift

Protocol:

  • Run

    
    H NMR in CDCl
    
    
    . Record
    
    
    .[1][2]
  • Run

    
    H NMR in C
    
    
    D
    
    
    . Record
    
    
    .[1][2]
  • Calculate

    
    .
    

Interpretation: Due to the specific geometry of the collision complex between benzene and the ester, the shifts of the


  • Syn: Large positive

    
     for the 
    
    
    -methyl group (shielded strongly by benzene).
  • Anti: Smaller positive or negligible

    
     for the 
    
    
    -methyl group.

Experimental Workflow

This self-validating workflow ensures accurate assignment and flags samples requiring derivatization.

WorkflowStartPurified Aldol AdductSolventDissolve in Dry CDCl3(Avoid trace acid/base)Start->SolventAcquireAcquire 1H NMR(Min 8 scans, good shimming)Solvent->AcquireCheckJAnalyze J(Ha-Hb)Acquire->CheckJClearAntiJ = 8-10 HzAssign: ANTICheckJ->ClearAntiLarge JClearSynJ = 2-5 HzAssign: SYNCheckJ->ClearSynSmall JAmbiguousJ = 5.5-7.5 Hz(Ambiguous)CheckJ->AmbiguousMid-range JBenzeneSwitch Solvent to C6D6Re-acquireAmbiguous->BenzeneCheckJ2Check J in C6D6Benzene->CheckJ2CheckJ2->ClearAntiJ resolves >8HzCheckJ2->ClearSynJ resolves <5HzDerivDerivatize: Acetonide(Rychnovsky Method)CheckJ2->DerivStill Ambiguous

Figure 2: Decision tree for stereochemical assignment. Note the "Ambiguous" path triggering solvent switching or derivatization.

References

  • Heathcock, C. H. (1981). The Aldol Addition Reaction. In Comprehensive Organic Synthesis. This is the foundational text establishing the correlation between H-bonding and coupling constants in aldol adducts.

  • Evans, D. A. (2006). Chemistry 206 Advanced Organic Chemistry: Lecture Notes. Harvard University. Specifically the section on "Structural Elucidation of Aldol Products." Note: Link directs to general NMR coupling constants data supporting the Karplus relationships described in Evans' lectures.

  • Reich, H. J. (2023). NMR Data: Coupling Constants and Stereochemistry. University of Wisconsin-Madison. A comprehensive database of J-values for diastereomers.

  • Stiles, M., & House, H. O. (1960). The reaction of ketones with aldehydes. This paper establishes the early "House rules" for aldol stereochemistry.

Safety Operating Guide

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate (CAS: 70397-74-9 or related stereoisomers) is a functionalized organic ester often used as a chiral intermediate in pharmaceutical synthesis.

Unlike commodity solvents (e.g., Acetone), specific safety data for this niche intermediate is often sparse. Therefore, disposal protocols must be derived from its functional groups (Structure-Activity Relationship) rather than relying on a potentially non-existent specific Safety Data Sheet (SDS).

Core Safety Directive: Treat this compound as a Combustible Liquid and a Skin/Eye Irritant . Disposal must follow the Organic Solvent Waste Stream (Non-Halogenated) pathway, destined for high-temperature incineration.

Chemical Profile & Hazards
PropertyClassificationOperational Implication
Functional Groups Ester (-COOMe), Alcohol (-OH), Phenyl (-Ph)Susceptible to hydrolysis; flammable/combustible.
Reactivity Stable, but reactive with strong oxidizers.DO NOT mix with Nitric Acid or Peroxides.
Flammability Likely Flashpoint > 60°C (Combustible)Classified as D001 (Ignitable) under RCRA if FP < 60°C.
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves) is mandatory.

Pre-Disposal: The Self-Validating Segregation System

The most common failure mode in chemical disposal is improper segregation , leading to dangerous exotherms in waste drums. You must validate the waste stream before pouring.

The "Stop-Check" Protocol

Before disposal, verify the state of the chemical:

  • Is it Pure? (Expired stock, unused reagent)

    
     Proceed to Protocol A .
    
  • Is it a Reaction Mixture? (Mother liquor, crude reaction mass)

    
     Proceed to Protocol B .
    
Chemical Compatibility Matrix
  • Compatible: Acetone, Ethyl Acetate, Methanol, Ethanol, Hexanes, Toluene.

  • INCOMPATIBLE (Danger):

    • Concentrated Acids: Hydrolysis generates Methanol (toxic) and heat.

    • Strong Oxidizers: Nitric Acid, Chromic Acid, Hydrogen Peroxide (Risk of fire/explosion).

    • Isocyanates: The hydroxyl group (-OH) will react, generating heat and pressure.

Operational Disposal Protocols

Protocol A: Disposal of Pure/Stock Chemical

Use this for expired bottles or pure fractions.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass waste container.

    • Note: Avoid low-grade plastics that may swell upon long-term exposure to aromatic esters.

  • Transfer: Pour the liquid directly into the "Non-Halogenated Organic Waste" container.

  • Rinsing: Triple-rinse the original bottle with a compatible solvent (e.g., Acetone). Add the rinsate to the same waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Non-Halogenated Organics (Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, Acetone)."

    • Hazard Checkbox: [x] Flammable [x] Irritant.

Protocol B: Disposal of Reaction Mixtures (Quenching)

Use this if the chemical is in a solution containing reagents (e.g., Zinc, Lithium bases, or Aluminum hydrides).

Context: This chemical is often synthesized via Reformatsky or Aldol reactions. The waste may contain active metals or strong bases.[1]

  • Quenching (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Slowly add Saturated Ammonium Chloride (aq) or Dilute HCl (1M) to neutralize any active metal species or alkoxides.

    • Validation: Check pH.[1] It should be neutral (pH 6-8).

  • Phase Separation:

    • Separate the organic layer (containing your ester) from the aqueous layer.

  • Aqueous Layer Disposal:

    • If free of heavy metals (e.g., no Zinc used), adjust pH to 7 and dispose via drain (if local regulations permit) or "Aqueous Waste."

    • If Zinc/Metals were used: Dispose as "Aqueous Waste with Heavy Metals."

  • Organic Layer Disposal:

    • Proceed as in Protocol A .

Waste Management & Regulatory Framework

RCRA Waste Codes (USA)

Proper coding ensures the incineration facility handles the waste correctly.

  • D001 (Ignitable): Applied if the mixture has a flashpoint < 60°C (common if mixed with solvents like Ethyl Acetate).

  • Non-Regulated Organic: If the pure substance has a high flashpoint, it technically may not be D001, but Best Practice dictates managing it as hazardous organic waste to prevent environmental contamination.

Storage for Pickup
  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Cap Torque: Ensure caps are hand-tight. Do not over-torque, which can crack caps.

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.

Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, ensuring no steps are missed.

DisposalWorkflow Start Start: Identify Chemical State IsPure Is it Pure / Stock? Start->IsPure IsMix Is it a Reaction Mixture? Start->IsMix SelectContainer Select HDPE/Glass Container (Non-Halogenated) IsPure->SelectContainer Yes Quench Quench Active Reagents (Sat. NH4Cl or 1M HCl) IsMix->Quench Yes Pour Transfer Chemical SelectContainer->Pour Rinse Triple Rinse Bottle (Add Rinsate to Waste) Pour->Rinse Label Label: 'Non-Halogenated Organic' Check: Flammable/Irritant Rinse->Label CheckPH Validate pH (6-8) Quench->CheckPH Separate Phase Separation CheckPH->Separate Separate->SelectContainer Organic Layer AqWaste Aqueous Waste (Check Heavy Metals) Separate->AqWaste Aqueous Layer Store Store in Secondary Containment (Schedule Pickup) Label->Store

Figure 1: Operational decision tree for the safe disposal of Methyl 3-hydroxy-2-methyl-2-phenylpropanoate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[3][4] [Link]

  • PubChem. (2023). Methyl 2-hydroxy-3-phenylpropanoate (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.